Benzyl alcohol-13C
Description
The exact mass of the compound Phenyl(113C)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480287 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-91-7 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54522-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl alcohol-13C chemical properties and structure
An In-depth Technical Guide to Benzyl (B1604629) alcohol-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl alcohol-¹³C. This isotopically labeled compound is an invaluable tool in mechanistic and metabolic studies, offering a means to trace the fate of the benzyl moiety through complex chemical and biological systems.
Structure and Chemical Identity
Benzyl alcohol-¹³C is benzyl alcohol that has been selectively enriched with the stable isotope carbon-13 at the benzylic (alpha) carbon position. This labeling does not significantly alter the chemical reactivity of the molecule but provides a unique spectroscopic marker for tracking its transformations.
-
Chemical Formula: C₆H₅¹³CH₂OH
-
Structure:
(Note: The image shows the general structure of benzyl alcohol. In Benzyl alcohol-¹³C, the carbon atom of the CH₂ group is a ¹³C isotope.) -
Significance of Isotopic Labeling: Isotopic labeling is a critical technique for tracking the movement of an atom or molecule through a reaction or a metabolic pathway.[1] By replacing a standard carbon-12 atom with a carbon-13 isotope, researchers can precisely follow the labeled molecule using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Physicochemical Properties
The physical properties of Benzyl alcohol-¹³C are nearly identical to those of its unlabeled counterpart. The primary difference is its molecular weight. Quantitative data is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 54522-91-7 | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Linear Formula | C₆H₅¹³CH₂OH | [2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -16 to -13 °C | [2] |
| Boiling Point | 203-205 °C | [2] |
| Density | 1.055 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.54 | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of Benzyl alcohol-¹³C.
| Analytical Technique | Key Observation | Reference(s) |
| ¹³C NMR | Enhanced signal for the α-carbon at ~64-65 ppm (in CDCl₃) | [1][4] |
| Mass Spectrometry (EI) | Molecular ion (M+1) peak at m/z 109 | [1] |
| ¹H NMR | Observation of ¹H-¹³C coupling constants | [1] |
| Infrared (IR) Spectroscopy | Broad O-H stretch at ~3500-3000 cm⁻¹; C-O stretch at ~1080-1010 cm⁻¹ | [5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most direct method for confirming the position and incorporation of the ¹³C label.[1]
-
¹³C NMR: The alpha-carbon of Benzyl alcohol-¹³C shows a significantly enhanced signal in the ¹³C NMR spectrum due to the high isotopic enrichment (typically 99%).[1] This peak appears at approximately 64-65 ppm, though the exact shift can be influenced by the solvent.[1] This distinct signal allows for unambiguous identification and can be monitored to track the carbon's transformation in chemical reactions.[1]
-
¹H NMR: High-resolution proton NMR can provide secondary confirmation of ¹³C labeling through the observation of one-bond and two-bond ¹H-¹³C coupling constants, which are absent in the unlabeled compound.[1]
Mass Spectrometry (MS)
Mass spectrometry validates the successful incorporation of the heavier isotope by detecting the change in molecular weight.[1] Unlabeled benzyl alcohol has a molecular weight of approximately 108.14 g/mol , presenting a molecular ion peak at an m/z of 108.[1][5] For Benzyl alcohol-¹³C, this peak shifts by one mass unit to an m/z of 109, providing clear evidence of single ¹³C atom incorporation.[1]
Experimental Protocols
Synthesis of Benzyl alcohol-¹³C
A common method for the synthesis of Benzyl alcohol-¹³C is the reduction of a corresponding ¹³C-labeled benzoic acid derivative.
Protocol: Reduction of Benzyl [¹³C-carboxy]benzoate
This protocol is adapted from a procedure for synthesizing isotopically labeled benzyl alcohol.
-
Reaction Setup: In a reaction vessel, dissolve benzyl [¹³C-carboxy]benzoate (1 equivalent) in ethanol (B145695).
-
Catalyst Addition: Add Palladium on charcoal (5% Pd, 0.1 equivalents) to the solution.
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.
-
Workup: Filter the solution to remove the palladium catalyst.
-
Purification: Distill the ethanol under reduced pressure. The residue, containing the product and [¹³C-carboxy]benzoic acid, can be further purified by sublimation to isolate the Benzyl alcohol-¹³C.
-
Characterization: Confirm the chemical identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry as described above.
Analytical Workflow for Isotopic Labeling Confirmation
The following workflow is standard for verifying the successful synthesis and purity of Benzyl alcohol-¹³C.
Caption: Workflow for analytical validation of Benzyl alcohol-¹³C.
Applications in Research and Drug Development
Benzyl alcohol-¹³C is a powerful tracer used to elucidate reaction mechanisms and metabolic pathways.[1] Its applications are crucial in organic chemistry, biochemistry, and pharmaceutical development.
Mechanistic Studies
In mechanistic studies, the ¹³C label allows researchers to follow the benzylic carbon through a sequence of chemical transformations.[1] By using NMR and MS to analyze intermediates and final products, it is possible to definitively identify which bonds are formed and broken, providing critical insights into the reaction pathway.[1] For example, it has been used in high-pressure NMR studies to monitor the kinetics of catalytic oxidations in real-time.[1][7]
Caption: General workflow for a tracer study using Benzyl alcohol-¹³C.
Metabolic Pathway Analysis
Isotopically labeled compounds are essential for studying how drugs and other xenobiotics are metabolized in biological systems.
A. Metabolism in Mammals
In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid.[3] This is then conjugated with glycine (B1666218) in the liver and excreted in the urine as hippuric acid.[3] Using Benzyl alcohol-¹³C allows researchers to quantify the rate and extent of this metabolic process.
Caption: Human metabolic pathway of Benzyl alcohol-¹³C.
B. Microbial Metabolism
Certain bacteria can utilize benzyl alcohol as a carbon source. Studies in Pseudomonas putida CSV86 have shown that benzyl alcohol is metabolized via benzaldehyde (B42025) and benzoate (B1203000) to catechol, which then enters the central metabolism through the ortho-cleavage pathway.[8][9]
Caption: Metabolism of Benzyl alcohol-¹³C in P. putida CSV86.
Drug Development
In the development of pharmaceuticals, stable isotope-labeled compounds like Benzyl alcohol-¹³C are used as internal standards for quantitative analysis by methods such as GC-MS or LC-MS.[10][11] Its use as a tracer is also vital for understanding the metabolic fate and pharmacokinetics of drug candidates that contain a benzyl moiety.[10] Furthermore, unlabeled benzyl alcohol itself is widely used as an excipient in drug formulations for its preservative and solubilizing properties.[12][13]
References
- 1. This compound | 54522-91-7 | Benchchem [benchchem.com]
- 2. Benzyl alcohol-a-13C 13C 99atom 54522-91-7 [sigmaaldrich.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
- 5. google.com [google.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 13. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Synthesis and Purification of Benzyl Alcohol-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of Benzyl (B1604629) alcohol-¹³C, a crucial isotopically labeled compound in research and pharmaceutical development. This document details established synthetic routes, including reduction, disproportionation, and Grignard reactions, alongside robust purification and characterization techniques.
Introduction to Benzyl Alcohol-¹³C
Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic pathway elucidation, and as internal standards in quantitative analysis.[1][2] Benzyl alcohol-¹³C, with a carbon-13 isotope at the benzylic position, offers a stable, non-radioactive label for tracking the molecule through complex chemical and biological systems. Its applications range from monitoring reaction kinetics to understanding drug metabolism.
Synthetic Routes for Benzyl Alcohol-¹³C
The synthesis of Benzyl alcohol-¹³C primarily involves the use of a ¹³C-labeled precursor, which is then chemically transformed into the final product. The choice of synthetic route often depends on the availability of the labeled starting material, desired yield, and scalability.
Reduction of Benzoic Acid-¹³C
A common and high-yielding method for the synthesis of Benzyl alcohol-¹³C is the reduction of Benzoic acid-¹³C.[3] This method utilizes a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid to a primary alcohol.
Reaction Scheme:
C₆H₅¹³COOH + LiAlH₄ → C₆H₅¹³CH₂OH
The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the isotopically labeled carbonyl carbon of the benzoic acid. A subsequent aqueous workup protonates the resulting alkoxide to yield Benzyl alcohol-¹³C. To prevent isotopic dilution and side reactions, this synthesis must be conducted under anhydrous conditions.
Experimental Protocol: Reduction of Benzoic Acid-¹³C with LiAlH₄
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) while cooling the flask in an ice bath.
-
Substrate Addition: A solution of Benzoic acid-¹³C in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous acid solution (e.g., HCl or H₂SO₄) to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude Benzyl alcohol-¹³C is then purified by fractional distillation under reduced pressure or column chromatography.
Cannizzaro Reaction of Benzaldehyde-¹³C
The Cannizzaro reaction provides an alternative route to Benzyl alcohol-¹³C, particularly when Benzaldehyde-¹³C is the available starting material. This disproportionation reaction involves the treatment of a non-enolizable aldehyde with a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.[4][5][6][7]
Reaction Scheme:
2 C₆H₅¹³CHO + KOH → C₆H₅¹³CH₂OH + C₆H₅¹³COOK
A key drawback of this method is that the theoretical maximum yield of the desired alcohol is 50%, as half of the aldehyde is oxidized to the carboxylate.[1] However, the co-product, Benzoic acid-¹³C, can be separated and subsequently reduced as described in the previous section.
Experimental Protocol: Cannizzaro Reaction of Benzaldehyde-¹³C
-
Reaction Setup: Benzaldehyde-¹³C is mixed with a concentrated aqueous or alcoholic solution of potassium hydroxide (B78521) or sodium hydroxide in a flask.
-
Reaction: The mixture is stirred vigorously at room temperature until an emulsion forms and the reaction proceeds. The reaction is typically exothermic.
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Separation: After the reaction is complete, the mixture is diluted with water. The Benzyl alcohol-¹³C is extracted with an organic solvent such as diethyl ether. The aqueous layer contains the potassium or sodium salt of Benzoic acid-¹³C.
-
Alcohol Purification: The organic extract containing Benzyl alcohol-¹³C is washed, dried, and the solvent is evaporated. The crude alcohol is then purified.
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Acid Isolation: The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the Benzoic acid-¹³C, which can be collected by filtration and purified by recrystallization.
Grignard Reaction with ¹³CO₂
The Grignard reaction offers a versatile method for introducing the ¹³C label. This can be achieved by reacting a benzyl Grignard reagent with ¹³C-labeled carbon dioxide to form ¹³C-labeled benzoic acid, which is then reduced. Alternatively, a phenyl Grignard reagent can be reacted with a ¹³C-labeled formaldehyde (B43269) source, although this is less common.
Reaction Scheme (via ¹³CO₂):
-
C₆H₅CH₂MgBr + ¹³CO₂ → C₆H₅CH₂¹³COOMgBr
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C₆H₅CH₂¹³COOMgBr + H₃O⁺ → C₆H₅CH₂¹³COOH
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C₆H₅CH₂¹³COOH + LiAlH₄ → C₆H₅CH₂¹³CH₂OH (Note: This would label the carbon adjacent to the ring, not the benzylic carbon attached to the oxygen).
To obtain Benzyl alcohol-¹³C (labeled at the benzylic carbon), the Grignard reagent should be prepared from a phenyl halide and reacted with a ¹³C-labeled formaldehyde equivalent, or more practically, a phenyl Grignard reagent is reacted with ¹³CO₂ to produce benzoic acid-¹³C which is subsequently reduced.
Corrected Reaction Scheme (via ¹³CO₂ for benzylic labeling):
-
C₆H₅MgBr + ¹³CO₂ → C₆H₅¹³COOMgBr
-
C₆H₅¹³COOMgBr + H₃O⁺ → C₆H₅¹³COOH
-
C₆H₅¹³COOH + LiAlH₄ → C₆H₅¹³CH₂OH
Experimental Protocol: Grignard Synthesis via ¹³CO₂
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of bromobenzene (B47551) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Carboxylation: The Grignard solution is cooled, and ¹³CO₂ gas is bubbled through the solution, or the solution is poured over crushed, solid ¹³CO₂ (dry ice).
-
Acidification: The reaction mixture is quenched with dilute acid to protonate the carboxylate and dissolve the magnesium salts.
-
Isolation of Benzoic Acid-¹³C: The ¹³C-labeled benzoic acid is isolated by extraction and purified.
-
Reduction: The purified Benzoic acid-¹³C is then reduced to Benzyl alcohol-¹³C using LiAlH₄ as described in section 2.1.
Chemoenzymatic Synthesis
Chemoenzymatic methods offer high stereospecificity and are performed under mild conditions. Alcohol dehydrogenases (ADHs) can be used to reduce Benzaldehyde-¹³C to Benzyl alcohol-¹³C.[8][9][10][11][12] This approach often requires a cofactor regeneration system.
Experimental Protocol: Chemoenzymatic Reduction
-
Reaction Mixture: A buffered aqueous solution is prepared containing Benzaldehyde-¹³C, an alcohol dehydrogenase, and a cofactor (e.g., NADH).
-
Cofactor Regeneration: A regeneration system is included, such as formate/formate dehydrogenase or isopropanol/a secondary ADH, to continuously regenerate the consumed NADH.
-
Reaction: The mixture is incubated at a controlled temperature and pH, with gentle agitation.
-
Workup: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted with an organic solvent.
-
Purification: The extracted Benzyl alcohol-¹³C is purified by chromatography.
Purification of Benzyl Alcohol-¹³C
The purity of the final product is critical for its intended applications. The primary methods for purifying Benzyl alcohol-¹³C are fractional distillation and column chromatography.
Fractional Distillation
Fractional distillation is effective for separating Benzyl alcohol-¹³C from impurities with significantly different boiling points.[13] Due to the relatively high boiling point of benzyl alcohol (205 °C), distillation is typically performed under reduced pressure to prevent decomposition.[13][14]
Experimental Protocol: Fractional Distillation under Reduced Pressure
-
Apparatus: A fractional distillation apparatus is assembled with a Vigreux column, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.
-
Distillation: The crude Benzyl alcohol-¹³C is heated in the distillation flask. The pressure is carefully reduced, and the temperature is gradually increased.
-
Fraction Collection: Fractions are collected at a stable temperature and pressure. The main fraction containing the purified Benzyl alcohol-¹³C is collected. A typical procedure might involve distillation at approximately 93 °C and 10 mmHg.
Column Chromatography
Column chromatography is a highly effective method for removing impurities that are difficult to separate by distillation. Silica (B1680970) gel is the most common stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: The crude Benzyl alcohol-¹³C is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed by rotary evaporation to yield the purified Benzyl alcohol-¹³C.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice.[15][16][17][18][19] A reversed-phase column (e.g., C18) is typically used.
Experimental Protocol: Preparative HPLC
-
System Preparation: A preparative HPLC system with a suitable reversed-phase column is equilibrated with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Injection: A concentrated solution of the partially purified Benzyl alcohol-¹³C is injected onto the column.
-
Elution: An isocratic or gradient elution program is run to separate the product from impurities.
-
Fraction Collection: The fraction corresponding to the Benzyl alcohol-¹³C peak is collected.
-
Product Recovery: The solvent is removed from the collected fraction, often by lyophilization or evaporation, to yield the highly pure product.
Data Presentation: Synthesis and Purification Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Reduction | Benzoic Acid-¹³C | LiAlH₄ | >90 | >98 | [3] |
| Cannizzaro Reaction | Benzaldehyde-¹³C | KOH or NaOH | 40-50 | >95 | [1][5] |
| Grignard Reaction | Phenyl Halide, ¹³CO₂ | Mg, LiAlH₄ | 70-85 (overall) | >98 | [20] |
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Key Parameters |
| Fractional Distillation | 85-95 | >99 | Reduced pressure (e.g., 10 mmHg), ~93 °C |
| Column Chromatography | 80-95 | >99.5 | Silica gel, Hexane/Ethyl Acetate gradient |
| Preparative HPLC | >98 | >99.9 | C18 column, Acetonitrile/Water gradient |
Characterization of Benzyl Alcohol-¹³C
The identity and purity of the synthesized Benzyl alcohol-¹³C must be confirmed using analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The most direct evidence for successful labeling is the ¹³C NMR spectrum. A strong, enhanced signal will be observed for the benzylic carbon at approximately 65 ppm.
-
¹H NMR: The protons on the ¹³C-labeled carbon will appear as a doublet due to one-bond ¹H-¹³C coupling.
Mass Spectrometry (MS)
Mass spectrometry confirms the incorporation of the ¹³C isotope by a shift in the molecular ion peak. The molecular weight of Benzyl alcohol-¹³C is 109.13 g/mol , while that of the unlabeled compound is 108.14 g/mol . The mass spectrum will show a molecular ion peak (M+) at m/z 109.
Conclusion
The synthesis and purification of Benzyl alcohol-¹³C can be achieved through several reliable methods. The choice of synthesis depends on the available labeled starting materials and desired scale, with the reduction of Benzoic acid-¹³C being a common and high-yielding approach. Rigorous purification, typically involving fractional distillation under reduced pressure followed by chromatography for high-purity requirements, is essential. Proper analytical characterization by NMR and MS is crucial to confirm the isotopic incorporation and purity of the final product, ensuring its suitability for demanding research and development applications.
References
- 1. rsc.org [rsc.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. (i) \mathrm { LiAlH } _ { 4 } | Filo [askfilo.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 8. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 10. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 15. Benzyl alcohol | SIELC Technologies [sielc.com]
- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jpionline.org [jpionline.org]
- 19. tandfonline.com [tandfonline.com]
- 20. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Benzyl Alcohol-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity and enrichment of Benzyl (B1604629) alcohol-¹³C. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses. Accurate characterization of its isotopic composition is critical for the reliability and interpretation of experimental results.
Introduction to Isotopic Purity and Enrichment
Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule, expressed as atom percent excess over the natural abundance. For Benzyl alcohol-α-¹³C, this specifies the percentage of molecules where the carbon atom at the alpha (benzylic) position is ¹³C instead of the naturally more abundant ¹²C.
Isotopic purity is a broader term that considers the presence of any isotopic variants, including molecules with no label or with labels at unintended positions. High isotopic purity is crucial to ensure that the observed experimental effects are attributable to the specifically labeled molecule. Commercially available Benzyl alcohol-α-¹³C typically boasts a high level of isotopic purity, often specified as 99 atom % ¹³C[1].
Synthesis and Potential Impurities
The most common and high-yielding method for the synthesis of Benzyl alcohol-α-¹³C is the reduction of benzoic acid-α-¹³C[1]. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) under anhydrous conditions to prevent isotopic dilution[1].
Another synthetic route is the Cannizzaro reaction of benzaldehyde-α-¹³C, which disproportionates to yield both Benzyl alcohol-α-¹³C and benzoic acid-α-¹³C[1]. While viable, this method has a theoretical maximum yield of 50% for the alcohol[1].
Potential Impurities:
During synthesis and purification, several chemical and isotopic impurities can be introduced.
-
Chemical Impurities:
-
Unreacted starting materials: Benzoic acid-α-¹³C or benzaldehyde-α-¹³C.
-
Solvents: Residual solvents from the reaction or purification steps, such as diethyl ether or toluene.
-
By-products: Dibenzyl ether can form during certain synthetic procedures[2].
-
-
Isotopic Impurities:
-
Unlabeled Benzyl alcohol (¹²C): The most common isotopic impurity, resulting from incomplete labeling of the precursor.
-
Multi-labeled species: While less common for single-label synthesis, the presence of molecules with more than one ¹³C atom can occur.
-
A certificate of analysis for a commercial batch of benzyl alcohol indicated the potential presence of small quantities of benzene (B151609) and toluene[3].
Analytical Methodologies for Isotopic Purity and Enrichment Determination
The two primary analytical techniques for determining the isotopic purity and enrichment of Benzyl alcohol-¹³C are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis of isotopic enrichment.
¹³C NMR is the most direct method for confirming the position and quantifying the enrichment of the ¹³C label.
-
Principle: The signal corresponding to the ¹³C-labeled alpha-carbon will be significantly enhanced compared to the signals of the natural abundance aromatic carbons.
-
Quantitative Analysis: While standard ¹³C NMR is not inherently quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times, quantitative spectra can be obtained using inverse gated decoupling and long relaxation delays (e.g., 5-10 times the longest T1)[4]. The isotopic enrichment can then be calculated by comparing the integral of the enriched alpha-carbon signal to the integrals of the natural abundance aromatic carbon signals or to an internal standard of known concentration.
While ¹H NMR does not directly observe the ¹³C nucleus, it can provide evidence of ¹³C labeling through the observation of ¹H-¹³C coupling constants. The protons on the alpha-carbon will appear as a doublet due to coupling with the adjacent ¹³C nucleus.
Table 1: Summary of NMR Spectroscopy Parameters for Isotopic Analysis
| Parameter | ¹³C NMR | ¹H NMR |
| Primary Information | Direct detection and quantification of ¹³C enrichment, positional confirmation. | Indirect evidence of ¹³C labeling via ¹H-¹³C coupling. |
| Quantitative Method | Integration of the enhanced ¹³C signal under quantitative acquisition conditions. | Not typically used for direct quantification of ¹³C enrichment. |
| Key Observation | A significantly intense signal for the alpha-carbon (~63 ppm). | Splitting of the alpha-proton signal into a doublet. |
| Advantages | Direct, unambiguous confirmation of label position and enrichment. | Provides structural confirmation of the molecule. |
| Disadvantages | Lower sensitivity, requires longer acquisition times for quantitative analysis. | Indirect method for isotopic enrichment. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining isotopic enrichment.
-
Principle: The incorporation of a ¹³C atom in place of a ¹²C atom increases the molecular weight of benzyl alcohol by one mass unit. Unlabeled benzyl alcohol has a molecular ion peak ([M]⁺) at m/z 108, while Benzyl alcohol-α-¹³C will show a molecular ion peak at m/z 109[1].
Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Ions
| Ion | Unlabeled Benzyl Alcohol (m/z) | Benzyl alcohol-α-¹³C (m/z) |
| [M]⁺ | 108 | 109 |
| [M-H]⁺ | 107 | 108 |
| [C₆H₅]⁺ | 77 | 77 |
Experimental Protocols
Quantitative ¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh a sample of Benzyl alcohol-¹³C.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another compound with a well-resolved signal that does not overlap with the analyte signals).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the ¹³C probe.
-
Set the temperature to a constant value (e.g., 25 °C).
-
-
Data Acquisition (Quantitative Conditions):
-
Use an inverse-gated decoupling pulse sequence to suppress the NOE effect.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest. For quantitative accuracy, a D1 of 30-60 seconds is often recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the signal of the enriched alpha-carbon and the signals of the natural abundance aromatic carbons (or the internal standard).
-
Calculate the isotopic enrichment using the following formula:
-
Enrichment (%) = (Integral_labeled / (Integral_labeled + Integral_unlabeled)) * 100 (when comparing to the unlabeled signal if observable) or by relating the integral of the labeled carbon to the integrals of the natural abundance carbons in the phenyl ring.
-
-
GC-MS Protocol for Isotopic Enrichment Analysis
-
Sample Preparation:
-
Prepare a stock solution of Benzyl alcohol-¹³C in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration if absolute quantification is needed. For isotopic enrichment, a single appropriate concentration is sufficient.
-
-
GC-MS Instrument Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. A typical program could be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 250°C, hold for 2 minutes[6][7].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify all ions, or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring m/z 108 and 109.
-
Mass Range: e.g., m/z 40-200.
-
-
-
Data Analysis:
-
Identify the peak corresponding to benzyl alcohol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Determine the integrated peak areas for the molecular ions of the unlabeled (m/z 108) and labeled (m/z 109) benzyl alcohol.
-
Correct the intensity of the m/z 109 peak for the natural abundance of ¹³C in the unlabeled fragment.
-
Calculate the isotopic enrichment:
-
Isotopic Enrichment (%) = (Corrected Area_m/z 109 / (Area_m/z 108 + Corrected Area_m/z 109)) * 100
-
-
Visualization of Workflows
Synthesis of Benzyl alcohol-α-¹³C
References
An In-Depth Technical Guide to the Safe Handling and Application of 13C Labeled Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and experimental considerations for the use of 13C labeled benzyl (B1604629) alcohol in a research and development setting. The isotopic labeling of benzyl alcohol with carbon-13 (¹³C) does not significantly alter its chemical properties or toxicity compared to the unlabeled compound. Therefore, the safety and handling precautions for benzyl alcohol are directly applicable to its ¹³C labeled analogue. This guide summarizes key safety data, outlines its primary metabolic pathway, and provides an illustrative experimental workflow for its application as a tracer in metabolic studies.
Safety and Handling
The safe use of 13C labeled benzyl alcohol is paramount in a laboratory setting. Adherence to the following guidelines, derived from safety data sheets (SDS) of benzyl alcohol, is essential.
Hazard Identification and Precautionary Measures
13C labeled benzyl alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1][2] It may also cause a skin sensitization reaction.[3]
Precautionary Statements:
-
Prevention: Avoid breathing mist, vapors, or spray.[2][3] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1][2][4] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Response:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[3]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]
Quantitative Safety Data
The following tables summarize the key quantitative safety and physical property data for benzyl alcohol.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₈O | [6] |
| Molar Mass | 108.14 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Odor | Mildly aromatic | [6] |
| Density | 1.044 g/cm³ | [6] |
| Melting Point | -15.2 °C | [6] |
| Boiling Point | 205.3 °C | [6] |
| Flash Point | 93 °C (closed cup) | [7] |
| Solubility in Water | 4 g/100 mL | [6] |
| Vapor Pressure | 0.1 mmHg @ 68°F | [8] |
| log Pow (Octanol/Water) | 1.05 | [4] |
Table 2: Toxicological Data
| Parameter | Value | Species/Route | Reference |
| LD50 (Oral) | 1230 mg/kg | Rat | [9][10] |
| LD50 (Oral) | 1580 mg/kg | Mouse | [11] |
| LD50 (Dermal) | 2000 mg/kg | Rabbit | [12] |
| LC50 (Inhalation) | >4178 mg/m³ (4 h) | Rat | [11][12] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes | Reference |
| AIHA WEEL | 10 ppm (44 mg/m³) | 8-hour TWA | [13] |
| MAK (Germany) | 5 ppm (22 mg/m³) | 8-hour TWA, Skin absorption | [7] |
Metabolic Pathway of Benzyl Alcohol
In mammalian systems, benzyl alcohol is primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process followed by conjugation. Understanding this pathway is crucial for researchers using 13C labeled benzyl alcohol in pharmacokinetic and metabolic studies.
The metabolic process is as follows:
-
Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde.
-
Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid.
-
Conjugation with Glycine (B1666218): Benzoic acid is then conjugated with the amino acid glycine to form hippuric acid.
-
Excretion: Hippuric acid is the primary metabolite and is excreted in the urine.
This pathway can be visualized as a simple, linear process.
Experimental Protocols: Application in Metabolic Tracing
13C labeled benzyl alcohol is a valuable tool for tracing the fate of the benzyl group in various biological and chemical systems. Below is a generalized experimental protocol for a cell culture-based metabolic tracing study. This protocol should be adapted and optimized for specific cell types and experimental questions.
Objective: To trace the metabolic fate of 13C labeled benzyl alcohol in a cultured mammalian cell line.
Materials:
-
13C labeled benzyl alcohol (e.g., Benzyl-α-¹³C alcohol)
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Protein quantification assay kit
-
Organic solvents for extraction (e.g., methanol, chloroform)
-
GC-MS or LC-MS system for analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
-
Labeling Experiment:
-
Prepare a stock solution of 13C labeled benzyl alcohol in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
On the day of the experiment, remove the culture medium from the cells and wash once with warm PBS.
-
Add fresh culture medium containing a final, non-toxic concentration of 13C labeled benzyl alcohol (e.g., 10-100 µM; this should be determined empirically). Include control wells with unlabeled benzyl alcohol and vehicle-only controls.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) to allow for metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).
-
-
Analytical Detection (GC-MS or LC-MS):
-
Analyze the samples using a GC-MS or LC-MS method optimized for the separation and detection of benzyl alcohol and its expected metabolites (benzaldehyde, benzoic acid, hippuric acid).
-
Monitor for the mass shift corresponding to the incorporation of the ¹³C label. For example, the molecular ion of unlabeled benzyl alcohol is 108.14 g/mol , while that of benzyl-α-¹³C alcohol will be approximately 109.14 g/mol .
-
-
Data Analysis:
-
Identify and quantify the labeled and unlabeled metabolites in the samples.
-
Determine the rate of metabolism and the distribution of the ¹³C label among the different metabolic products.
-
The following diagram illustrates the general workflow for this type of experiment.
Conclusion
13C labeled benzyl alcohol is a powerful tool for researchers in drug development and metabolic studies. Its safe handling is governed by the same principles as its unlabeled counterpart, requiring appropriate personal protective equipment and engineering controls. By understanding its metabolic fate and employing robust experimental protocols, scientists can effectively utilize this isotopically labeled compound to gain valuable insights into complex biological and chemical processes. This guide serves as a foundational resource to ensure the safe and effective use of 13C labeled benzyl alcohol in a scientific setting.
References
- 1. chemos.de [chemos.de]
- 2. valudor.com [valudor.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. ICSC 0833 - BENZYL ALCOHOL [chemicalsafety.ilo.org]
- 8. BENZYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]
- 9. Flinn Chemicals, Benzyl Alcohol [flinnsci.com]
- 10. manavchem.com [manavchem.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. columbuschemical.com [columbuschemical.com]
Commercial Suppliers and Technical Applications of Benzyl Alcohol-¹³C: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Benzyl (B1604629) alcohol-¹³C isotopologues, their key specifications, and detailed experimental applications. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and metabolic flux analysis who utilize stable isotope-labeled compounds.
Commercial Availability of Benzyl Alcohol-¹³C
A variety of Benzyl alcohol-¹³C isotopologues are available from several reputable suppliers. The choice of supplier and specific product will depend on the required isotopic labeling pattern, desired purity, and the specific application. The following table summarizes the key quantitative data for commercially available Benzyl alcohol-¹³C products.
| Supplier | Product Name | Labeling | Isotopic Purity (atom % ¹³C) | Chemical Purity | CAS Number |
| Sigma-Aldrich | Benzyl alcohol-α-¹³C | α-¹³C | ≥99% | ≥98% (GC) | 54522-91-7 |
| Benzyl alcohol-(phenyl-¹³C₆) | ring-¹³C₆ | ≥99% | ≥98% (GC) | 201740-95-6 | |
| Benzyl alcohol-α-¹³C-α,α-d₂ | α-¹³C, α,α-d₂ | ≥99% ¹³C, ≥98% D | - | 285977-71-1 | |
| Cambridge Isotope Laboratories, Inc. | Benzyl alcohol (α-¹³C, 99%) | α-¹³C | 99% | ≥98% | 54522-91-7 |
| Benzyl alcohol (ring-¹³C₆, 99%) | ring-¹³C₆ | 99% | ≥98% | 201740-95-6 | |
| MedchemExpress | Benzyl alcohol-¹³C₆ | ring-¹³C₆ | ≥98% | ≥98.0% | 201740-95-6 |
| Benzyl alcohol-α-¹³C-α,α-d₂ | α-¹³C, α,α-d₂ | - | - | 285977-71-1 | |
| Eurisotop | BENZYL ALCOHOL (ALPHA-13C, 99%) | α-¹³C | 99% | 98% | 54522-91-7 |
| BENZYL ALCOHOL (RING-13C6, 99%) | ring-¹³C₆ | 99% | 98% | 201740-95-6 | |
| Santa Cruz Biotechnology | Benzyl alcohol-α-¹³C | α-¹³C | - | - | 54522-91-7 |
| Benchchem | Benzyl alcohol-¹³C | α-¹³C | - | - | 54522-91-7 |
| Cenmed | Benzyl alcohol-α-¹³C | α-¹³C | ≥99% | - | 54522-91-7 |
Key Applications and Experimental Protocols
Benzyl alcohol-¹³C is a versatile tool in various research and development areas, primarily utilized as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Internal Standard for Quantitative Analysis by LC-MS/MS
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, as they closely mimic the analyte of interest's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1]
This protocol outlines the use of Benzyl alcohol-α-¹³C as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite X," in human plasma using LC-MS/MS.
a. Materials and Reagents:
-
Human plasma (blank)
-
Metabolite X analytical standard
-
Benzyl alcohol-α-¹³C (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
b. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Metabolite X in ACN.
-
Prepare a 1 mg/mL stock solution of Benzyl alcohol-α-¹³C (IS) in ACN.
-
From the stock solutions, prepare a series of working standard solutions of Metabolite X at various concentrations in ACN:water (50:50, v/v).
-
Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution in ACN.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration curve standards, or unknown samples) in a 96-well plate, add 10 µL of the working IS solution (100 ng/mL Benzyl alcohol-α-¹³C).
-
Add 150 µL of ACN to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to separate Metabolite X and the IS.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for Metabolite X and the IS.
-
MRM Transitions:
-
Metabolite X: Precursor ion → Product ion (optimized for the specific metabolite).
-
Benzyl alcohol-α-¹³C (IS): e.g., m/z 109 → m/z 80 (monitor the specific fragmentation of the labeled standard).
-
e. Data Analysis:
-
Integrate the peak areas for both Metabolite X and the IS.
-
Calculate the peak area ratio (Metabolite X peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the Metabolite X standards.
-
Determine the concentration of Metabolite X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[2][3] While glucose and glutamine are common tracers, labeled aromatic compounds can be used to probe specific catabolic or biotransformation pathways.
This protocol describes a conceptual framework for using Benzyl alcohol-¹³C to study its metabolic fate in a microorganism like Pseudomonas putida.
a. Materials and Reagents:
-
Pseudomonas putida strain capable of metabolizing benzyl alcohol.
-
Defined minimal medium with a non-aromatic carbon source (e.g., succinate).
-
Benzyl alcohol-(ring-¹³C₆) as the sole carbon source or in combination with an unlabeled carbon source.
-
Quenching solution (e.g., 60% methanol (B129727) at -70°C).
-
Extraction solution (e.g., chloroform/methanol/water mixture).
-
GC-MS or LC-MS/MS system for metabolite analysis.
b. Experimental Procedure:
-
Pre-culture: Grow P. putida in the defined minimal medium with the non-aromatic carbon source to mid-exponential phase.
-
Labeling Experiment:
-
Harvest the cells from the pre-culture by centrifugation and wash them with the minimal medium without a carbon source.
-
Resuspend the cells in the minimal medium containing Benzyl alcohol-(ring-¹³C₆) as the sole carbon source.
-
Incubate the culture under controlled conditions (temperature, aeration).
-
Collect cell samples at different time points to monitor the incorporation of the ¹³C label into downstream metabolites.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench the metabolic activity of the collected cell samples by adding the cold quenching solution.
-
Extract the intracellular metabolites using the extraction solution.
-
Separate the polar (containing amino acids, organic acids) and non-polar phases.
-
-
Derivatization (for GC-MS):
-
Derivatize the metabolites in the polar phase to increase their volatility for GC-MS analysis (e.g., silylation).
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized or underivatized extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Use the mass isotopomer distribution data along with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Signaling and Metabolic Pathways
Bacterial Metabolism of Benzyl Alcohol in Pseudomonas putida
Pseudomonas putida is known for its ability to degrade a wide range of aromatic compounds. The metabolism of benzyl alcohol in P. putida CSV86 proceeds through oxidation to benzaldehyde (B42025) and then to benzoate, which is further catabolized via the catechol ortho-cleavage pathway.[4][5]
Biotransformation of L-Phenylalanine to Benzyl Alcohol in E. coli
Engineered E. coli can be used for the biotransformation of L-phenylalanine to benzyl alcohol through an artificial enzymatic cascade.[6] This pathway involves several enzymatic steps to convert L-phenylalanine into benzaldehyde, which is then reduced to benzyl alcohol.
Conclusion
Benzyl alcohol-¹³C is a critical tool for researchers in drug development and metabolic studies. Its commercial availability in various isotopically labeled forms allows for its application as a robust internal standard in quantitative mass spectrometry and as a tracer to elucidate metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective implementation of Benzyl alcohol-¹³C in the laboratory.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Abundance of ¹³C versus Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stable Isotope Advantage
Carbon, the fundamental element of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier, non-radioactive isotope, ¹³C.[1][2] This subtle difference in mass forms the basis of powerful analytical techniques that provide profound insights into biological systems. This guide explores the critical distinction between leveraging the natural abundance of ¹³C and the use of compounds artificially enriched with this isotope, known as ¹³C-labeled compounds. We will delve into the core principles, experimental methodologies, and data interpretation that are pivotal for metabolic research and pharmaceutical development.[3]
The utility of ¹³C lies in its unique nuclear property: a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The more abundant ¹²C lacks this property. This allows scientists to "see" carbon atoms within molecules and track their fate in biological processes. While the low natural abundance of ¹³C presents sensitivity challenges in NMR, it also simplifies spectra by minimizing ¹³C-¹³C coupling.[4]
Quantitative Data at a Glance
Understanding the natural isotopic distribution is fundamental to designing and interpreting isotope tracing experiments. The following tables summarize the natural abundance of key isotopes and the typical enrichment levels found in commercially available labeled compounds.
Table 1: Natural Abundance of Key Stable Isotopes
This table presents the average terrestrial abundances of the most common stable isotopes for elements frequently encountered in biological and pharmaceutical research.[1][5]
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.89 - 99.04 |
| ¹³C | 1.07 - 1.11 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.759 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.204 | |
| Sulfur | ³²S | 95.00 |
| ³³S | 0.76 | |
| ³⁴S | 4.22 | |
| ³⁶S | 0.014 |
Source: Data compiled from various sources, including the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).[1][5][6]
Table 2: Typical Isotopic Enrichment of ¹³C-Labeled Compounds
Isotopically labeled compounds are synthesized to have a significantly higher proportion of the desired isotope than what is found in nature. This high enrichment is crucial for generating a strong signal that can be distinguished from the natural abundance background.
| Compound Type | Labeled Position(s) | Typical ¹³C Enrichment (%) |
| ¹³C-Glucose | Uniformly labeled (U-¹³C) | > 99% |
| Position-specific (e.g., 1-¹³C) | > 99% | |
| ¹³C-Amino Acids | Uniformly labeled (U-¹³C) | > 98% |
| Position-specific | > 98% | |
| ¹³C-Fatty Acids | Uniformly labeled (U-¹³C) | > 95% |
| Position-specific | > 95% | |
| ¹³C-Drug Molecules | Custom Synthesis | Typically > 95% |
Note: Enrichment levels can vary by manufacturer and specific product lot. It is always recommended to refer to the certificate of analysis for precise enrichment values.[7][8]
Key Methodologies and Experimental Protocols
The choice between analyzing natural abundance variations and using ¹³C-labeled tracers depends on the research question. Here, we detail the protocols for two key applications that highlight this distinction.
¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[9][10] It relies on feeding cells a substrate enriched with ¹³C and then measuring the incorporation of the isotope into downstream metabolites.
Objective: To determine the intracellular metabolic pathway fluxes.
Materials:
-
Cell culture of interest (e.g., bacteria, yeast, mammalian cells)
-
Defined culture medium
-
¹³C-labeled substrate (e.g., U-¹³C-glucose, 1,2-¹³C-glucose)
-
Quenching solution (e.g., ice-cold methanol (B129727) or saline)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Protocol:
-
Experimental Design:
-
Select the appropriate ¹³C-labeled substrate based on the pathways of interest. For example, [1,2-¹³C] glucose is often used to resolve fluxes around the pyruvate (B1213749) node.
-
Determine the optimal labeling duration to achieve isotopic steady state, where the enrichment of intracellular metabolites is stable over time.[11]
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure the labeled substrate is the primary carbon source.
-
Introduce the ¹³C-labeled substrate into the medium and continue the culture under controlled conditions.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding an ice-cold quenching solution. This is a critical step to prevent metabolic changes during sample processing.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Sample Analysis:
-
For GC-MS analysis, derivatize the extracted metabolites to make them volatile.
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites.[12]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of all elements in the metabolite and derivatization agent.
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and estimate the pathway fluxes.[9]
-
¹³C-Urea Breath Test for Helicobacter pylori Detection
This non-invasive diagnostic test utilizes a ¹³C-labeled compound to detect the presence of the bacterium Helicobacter pylori, a common cause of stomach ulcers.
Objective: To detect an active H. pylori infection.
Principle: H. pylori produces the enzyme urease, which is not present in human stomach tissue. Urease breaks down urea (B33335) into ammonia (B1221849) and carbon dioxide (CO₂). If a patient ingests ¹³C-labeled urea, and H. pylori is present, the labeled urea will be hydrolyzed, and ¹³C-labeled CO₂ will be produced, absorbed into the bloodstream, and then exhaled.
Materials:
-
¹³C-urea capsule or solution (typically 75 mg)
-
Breath collection bags or tubes
-
Isotope Ratio Mass Spectrometer (IRMS) or other suitable detector
Protocol:
-
Patient Preparation:
-
The patient must fast for at least one hour before the test.
-
Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued (B1498344) for a specified period before the test (typically 1-4 weeks) as they can interfere with the results.[3][13]
-
-
Baseline Breath Sample Collection (0-minute sample):
-
The patient exhales into a collection bag or tube to provide a baseline measurement of their exhaled ¹³CO₂/¹²CO₂ ratio.[14]
-
-
Administration of ¹³C-Urea:
-
Post-Dose Breath Sample Collection (e.g., 15-30 minute sample):
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-dose breath samples is measured using an IRMS.
-
The results are typically expressed as a change in the delta (δ) value over the baseline. A significant increase in the δ value in the post-dose sample indicates a positive result for H. pylori infection.[14]
-
Visualizing Core Concepts
Diagrams are essential for understanding the complex workflows and pathways involved in ¹³C-based research. The following visualizations, created using the DOT language, illustrate key concepts.
References
- 1. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 2. radiocarbon [ldeo.columbia.edu]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digestivehealth.org.au [digestivehealth.org.au]
- 14. headwaybio.com [headwaybio.com]
- 15. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]
The Principle of Isotopic Labeling in Metabolic Research: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tracing the Flow of Life
Metabolic research is fundamental to understanding cellular physiology, identifying disease mechanisms, and developing effective therapeutics. While traditional metabolomics provides a static snapshot of metabolite concentrations, isotopic labeling offers a dynamic view, allowing researchers to trace the movement of atoms through intricate biochemical networks.[1][2] This technique involves the introduction of molecules enriched with stable or radioactive isotopes into a biological system.[3][4][5] By tracking the incorporation of these heavy atoms into downstream metabolites, it is possible to elucidate metabolic pathways, quantify metabolic fluxes, and understand the regulation of cellular metabolism in response to various stimuli.[2] This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and applications of isotopic labeling in metabolic research and drug development.
Core Principles of Isotopic Labeling
The foundation of isotopic labeling lies in the ability to introduce a "tagged" molecule into a biological system and monitor its transformation.[4][5] These tags are isotopes—variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass.
2.1 Types of Isotopes in Metabolic Research
Isotopes used in metabolic research fall into two main categories:
-
Stable Isotopes: These are non-radioactive isotopes that are naturally occurring but at a lower abundance than their lighter counterparts.[3] Commonly used stable isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[4] Their safety and stability make them ideal for a wide range of applications, including studies in humans.[6]
-
Radioactive Isotopes: These isotopes are unstable and emit radiation as they decay, which can be detected with specialized equipment.[4] Carbon-14 (¹⁴C) and Tritium (³H) are frequently used in drug metabolism studies due to their high sensitivity of detection.[4][7]
Table 1: Common Isotopes in Metabolic Research
| Isotope | Type | Natural Abundance (%) | Common Applications |
| ²H (Deuterium) | Stable | 0.015 | Tracing of water, fatty acids, and amino acids |
| ¹³C | Stable | 1.1 | Metabolic flux analysis, tracing central carbon metabolism |
| ¹⁵N | Stable | 0.37 | Tracing amino acid and nucleotide metabolism |
| ¹⁸O | Stable | 0.20 | Investigating enzymatic reactions and oxygen metabolism |
| ³H (Tritium) | Radioactive | Trace | Drug metabolism (ADME) studies, receptor binding assays |
| ¹⁴C | Radioactive | Trace | Drug metabolism (ADME) studies, mass balance studies |
2.2 Key Concepts
-
Isotopologues and Isotopomers: An isotopologue is a molecule that differs in its isotopic composition.[8] For example, glucose with one ¹³C atom is an isotopologue of naturally abundant glucose (mostly ¹²C). Isotopomers are molecules with the same number of each isotope but with the isotopes at different positions.
-
Metabolic Flux: This refers to the rate of turnover of metabolites through a specific biochemical pathway.[8] Isotopic labeling is a primary method for quantifying metabolic fluxes, providing a dynamic measure of pathway activity.[2]
-
Isotopic Steady State: This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Achieving isotopic steady state is often a prerequisite for steady-state metabolic flux analysis.[2]
Experimental Protocols
A successful isotopic labeling experiment requires meticulous planning and execution, from the initial experimental design to the final sample analysis.
3.1 General Experimental Workflow
The general workflow for an isotopic labeling experiment can be visualized as a multi-step process.
General Isotopic Labeling Workflow
3.2 Cell Culture and Labeling Protocols
3.2.1 Media Preparation for Stable Isotope Tracing
The key to a successful labeling experiment is the careful preparation of the cell culture medium. The base medium must be deficient in the nutrient being traced, which is then supplemented with its isotopically labeled counterpart. A critical component is the use of dialyzed fetal bovine serum (dFBS) to avoid dilution of the labeled tracer by unlabeled metabolites present in standard FBS.
-
Protocol for ¹³C-Glucose Tracing Medium:
-
Start with a glucose-free base medium (e.g., DMEM).
-
Supplement with the desired concentration of dFBS (e.g., 10%).
-
Add standard supplements such as L-glutamine and penicillin-streptomycin.
-
Prepare a sterile stock solution of [U-¹³C₆]-glucose in cell culture grade water.
-
Add the sterile ¹³C-glucose stock to the medium to achieve the desired final concentration (e.g., 25 mM).
-
Sterile filter the complete medium using a 0.22 µm filter unit.
-
3.2.2 Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.
-
Protocol for SILAC Media Preparation:
-
Use a base medium specifically designed for SILAC that lacks L-lysine and L-arginine.
-
Prepare two types of media: "light" and "heavy".
-
Light Medium: Supplement the base medium with dFBS, standard supplements, and normal ("light") L-lysine and L-arginine.
-
Heavy Medium: Supplement the base medium with dFBS, standard supplements, and "heavy" isotopically labeled L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).
-
Culture two separate cell populations, one in the "light" and one in the "heavy" medium, for at least five cell passages to ensure complete incorporation of the labeled amino acids.
-
3.3 Metabolite Extraction
The goal of metabolite extraction is to efficiently and reproducibly isolate metabolites from the biological matrix while quenching all enzymatic activity.
-
Protocol for Metabolite Extraction from Adherent Cells:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold saline solution.
-
Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Protocol for Metabolite Extraction from Tissues:
-
Harvest tissues and immediately snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue.
-
Homogenize the tissue in a bead beater with ceramic beads and a pre-chilled extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed at 4°C.
-
Collect the supernatant for analysis.
-
3.4 Sample Preparation for Analysis
3.4.1 Mass Spectrometry (MS)
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the chromatography method (e.g., 50% acetonitrile (B52724) for reversed-phase LC-MS).
-
Filter the reconstituted sample through a 0.2 µm filter to remove any remaining particulates.
-
Transfer the sample to an autosampler vial for analysis.
3.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dry the metabolite extract.
-
Reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Adjust the pH of the sample to a standardized value (e.g., 7.4) using deuterated buffers.
-
Transfer the sample to an NMR tube for analysis.
Data Presentation
Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
4.1 Metabolic Flux Analysis Data
Metabolic flux analysis (MFA) using ¹³C-labeled tracers provides quantitative measurements of the rates of metabolic reactions. The data is often presented as flux maps or in tabular format, normalized to a specific uptake rate (e.g., glucose uptake).
Table 2: Example of Metabolic Flux Data from ¹³C-Glucose Tracing in Cancer Cells
| Reaction | Control (Flux relative to Glucose Uptake) | Treated (Flux relative to Glucose Uptake) |
| Glycolysis | ||
| Glucose -> G6P | 100 | 100 |
| F6P -> F1,6BP | 85.2 ± 3.1 | 75.6 ± 4.5 |
| GAP -> PYR | 170.4 ± 6.2 | 151.2 ± 9.0 |
| PYR -> Lactate | 80.1 ± 5.5 | 95.3 ± 6.8 |
| Pentose (B10789219) Phosphate (B84403) Pathway | ||
| G6P -> 6PG | 10.5 ± 1.2 | 18.9 ± 2.1 |
| TCA Cycle | ||
| PYR -> Acetyl-CoA | 45.3 ± 4.1 | 30.7 ± 3.5 |
| Isocitrate -> a-KG | 40.1 ± 3.8 | 28.5 ± 3.2 |
| a-KG -> Succinyl-CoA | 38.9 ± 3.6 | 27.1 ± 3.0 |
| Malate -> OAA | 42.5 ± 4.0 | 29.8 ± 3.4 |
Data are representative and for illustrative purposes.
4.2 Fractional Enrichment Data
Fractional enrichment represents the proportion of a metabolite pool that is labeled with the isotope. This is a key output of stable isotope tracing experiments and provides insights into the contribution of a specific tracer to the synthesis of a metabolite.
Table 3: Fractional Contribution of ¹³C-Glucose to Key Metabolites
| Metabolite | Isotopologue | Fractional Contribution (%) - Control | Fractional Contribution (%) - Treated |
| Pyruvate | M+3 | 85.6 ± 2.4 | 78.9 ± 3.1 |
| Lactate | M+3 | 88.1 ± 1.9 | 82.3 ± 2.5 |
| Citrate | M+2 | 65.4 ± 3.8 | 50.1 ± 4.2 |
| α-Ketoglutarate | M+2 | 62.1 ± 4.1 | 45.8 ± 4.5 |
| Malate | M+2 | 63.5 ± 3.9 | 48.2 ± 4.3 |
| Aspartate | M+2 | 55.7 ± 4.5 | 40.6 ± 4.8 |
M+n refers to the isotopologue with 'n' heavy atoms incorporated. Data are representative.
4.3 Quantitative Proteomics (SILAC) Data
SILAC experiments provide relative quantification of protein abundance between different conditions. The data is typically presented as ratios of "heavy" to "light" peptide intensities.
Table 4: Example of SILAC Quantitative Proteomics Data
| Protein | Gene | Heavy/Light Ratio | p-value | Regulation |
| Pyruvate Kinase | PKM | 0.98 | 0.85 | Unchanged |
| Lactate Dehydrogenase A | LDHA | 1.05 | 0.72 | Unchanged |
| Hexokinase 2 | HK2 | 2.15 | 0.001 | Upregulated |
| Chaperone protein HSP90 | HSP90AA1 | 0.45 | 0.005 | Downregulated |
| 14-3-3 protein zeta/delta | YWHAZ | 1.02 | 0.91 | Unchanged |
Data are representative and for illustrative purposes.
Applications in Research and Drug Development
Isotopic labeling is a versatile technique with broad applications in basic research and the pharmaceutical industry.
5.1 Elucidating Metabolic Pathways
By tracing the flow of labeled atoms, researchers can confirm known metabolic pathways and discover novel ones. For example, ¹³C-glucose tracing can illuminate the relative contributions of glycolysis and the pentose phosphate pathway to cellular metabolism.
Tracing ¹³C from Glucose through Central Carbon Metabolism
5.2 Investigating Signaling Pathways
Metabolic changes are often downstream of signaling pathway activation. Isotopic labeling can be used to probe the metabolic consequences of signaling events. For instance, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, and its activation can be studied by observing changes in glucose and glutamine metabolism.
PI3K/Akt/mTOR Signaling and Metabolic Regulation
5.3 Drug Development
Isotopic labeling is indispensable in drug development, particularly for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[7][9]
5.3.1 Radiolabeled ADME Studies
Radiolabeled compounds, typically with ¹⁴C, are used to conduct mass balance studies, which aim to account for the complete disposition of a drug in the body.[10][11]
-
Protocol for a Human ¹⁴C-ADME Study:
-
Radiosynthesis: Synthesize the drug candidate with a ¹⁴C label in a metabolically stable position.[12]
-
Dose Formulation: Prepare a sterile, GMP-compliant formulation of the radiolabeled drug, often mixed with the non-radiolabeled drug.[12]
-
Subject Dosing: Administer a single dose of the drug to a small cohort of healthy volunteers (typically 6-8 subjects).[13]
-
Sample Collection: Collect all biological samples, including blood, plasma, urine, and feces, at regular intervals until the radioactivity is almost completely excreted (typically >90% of the administered dose).[11]
-
Radioactivity Measurement: Quantify the total radioactivity in all samples using liquid scintillation counting.
-
Metabolite Profiling and Identification: Use techniques like LC-MS/MS with radiodetection to separate and identify the metabolites in the collected samples.
-
Data Analysis: Determine the routes and rates of excretion, the extent of metabolism, and the structures of the major metabolites.
-
Conclusion
Isotopic labeling is a powerful and versatile technique that provides unparalleled insights into the dynamic nature of metabolism. From elucidating fundamental biochemical pathways to accelerating drug development, its applications are vast and continue to expand. By combining carefully designed experiments with advanced analytical platforms and computational modeling, researchers can unravel the complexities of metabolic networks, leading to a deeper understanding of health and disease and paving the way for novel therapeutic interventions.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. metsol.com [metsol.com]
- 7. Modern Developments In Isotopic Labelling [outsourcedpharma.com]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]
- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl Alcohol-¹³C: A Technical Guide for Researchers
An In-depth Guide to the Properties, Synthesis, and Applications of ¹³C-Labeled Benzyl (B1604629) Alcohol in Scientific Research and Drug Development.
Introduction
Benzyl alcohol-¹³C is a stable isotope-labeled form of benzyl alcohol, an aromatic alcohol widely utilized as a solvent, preservative, and precursor in the chemical and pharmaceutical industries. The incorporation of a carbon-13 (¹³C) isotope at a specific position within the benzyl alcohol molecule provides a powerful tool for researchers. This isotopic label allows for the precise tracking and quantification of benzyl alcohol and its metabolites in complex biological and chemical systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of Benzyl alcohol-¹³C, including its physicochemical properties, synthesis, and key applications, with a focus on its use in mechanistic and metabolic studies relevant to drug development.
Physicochemical Properties
The key physicochemical properties of Benzyl alcohol-α-¹³C are summarized in the table below. The incorporation of a single ¹³C isotope at the benzylic carbon results in a molecular weight increase of approximately one unit compared to the unlabeled compound.
| Property | Value |
| CAS Number | 54522-91-7[1][2] |
| Molecular Formula | C₆H₅¹³CH₂OH |
| Molecular Weight | 109.13 g/mol [1][2] |
| Appearance | Colorless liquid |
| Solubility | Moderately soluble in water; miscible with alcohols and diethyl ether. |
Synthesis of Benzyl Alcohol-α-¹³C
A common and high-yield method for the synthesis of Benzyl alcohol-α-¹³C is the reduction of benzoic acid-α-¹³C using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5] This method requires anhydrous conditions to prevent quenching of the reagent and to ensure high isotopic purity.
Experimental Protocol: Reduction of Benzoic Acid-α-¹³C with LiAlH₄
This protocol describes the synthesis of Benzyl alcohol-α-¹³C from benzoic acid-¹³C.
Materials:
-
Benzoic acid-¹³C
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of LiAlH₄ in anhydrous diethyl ether is placed. The apparatus should be protected from atmospheric moisture.
-
A solution of benzoic acid-¹³C in anhydrous diethyl ether is added dropwise from the dropping funnel to the LiAlH₄ solution. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.
-
The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously decomposed by the slow, dropwise addition of water.
-
A 10% solution of sulfuric acid is then added to the flask to dissolve the aluminum salts, resulting in a clear solution.
-
The ether layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude Benzyl alcohol-α-¹³C, which can be further purified by distillation.[6]
Applications in Research and Drug Development
The ¹³C label in Benzyl alcohol-¹³C makes it an invaluable tool for a variety of studies, particularly in understanding reaction mechanisms and metabolic pathways.
Mechanistic Studies: Catalytic Oxidation
Benzyl alcohol-¹³C is utilized to investigate the mechanisms of catalytic oxidation reactions. By tracking the ¹³C label, researchers can elucidate the reaction intermediates and pathways. In situ high-pressure NMR spectroscopy is a powerful technique for monitoring these reactions in real-time.
This protocol outlines the general steps for studying the catalytic oxidation of Benzyl alcohol-¹³C using in situ high-pressure NMR.
Materials and Equipment:
-
Benzyl alcohol-¹³C
-
Supported catalyst (e.g., Pd/Al₂O₃)
-
High-pressure NMR tube and setup
-
NMR spectrometer
-
Pressurized gases (e.g., O₂, CO₂)
Procedure:
-
The catalyst, Benzyl alcohol-¹³C, and a suitable solvent are loaded into the high-pressure NMR tube.
-
The tube is sealed and connected to a gas manifold.
-
The desired pressures of reactant gases (e.g., 5% H₂/CO₂ and 25% O₂/CO₂) are introduced into the NMR tube.
-
The tube is heated to the desired reaction temperature (e.g., 50°C).
-
¹³C NMR spectra are acquired at regular intervals to monitor the disappearance of the Benzyl alcohol-¹³C signal and the appearance of product signals (e.g., benzaldehyde-¹³C).[7][8]
Metabolic Studies: Enzyme Kinetics
Benzyl alcohol-¹³C is a valuable substrate for studying the kinetics and mechanisms of enzymes involved in alcohol metabolism, such as alcohol dehydrogenase (ADH). The ¹³C label allows for the unambiguous identification and quantification of the substrate and its metabolic products.
This protocol describes a spectrophotometric assay to determine the activity of ADH using Benzyl alcohol-¹³C as a substrate. The assay measures the increase in absorbance at 340 nm due to the production of NADH.[9][10][11][12]
Materials:
-
Benzyl alcohol-¹³C solution of known concentration
-
Alcohol dehydrogenase (ADH) enzyme solution
-
NAD⁺ solution
-
Pyrophosphate buffer (e.g., 50 mM, pH 8.5)
-
Spectrophotometer and cuvettes
Procedure:
-
In a cuvette, combine the pyrophosphate buffer, NAD⁺ solution, and Benzyl alcohol-¹³C solution.
-
Initiate the reaction by adding the ADH enzyme solution to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by measuring the initial rates at various substrate concentrations.
Analytical Characterization
NMR spectroscopy and mass spectrometry are the primary techniques for the characterization and purity assessment of Benzyl alcohol-¹³C.
NMR Spectroscopy
-
¹H NMR: While not directly observing the ¹³C nucleus, high-resolution ¹H NMR can show ¹H-¹³C coupling, providing evidence of labeling.
-
¹³C NMR: This is the most direct method for confirming the presence and position of the ¹³C label. The signal for the labeled carbon will be significantly enhanced.
Sample Preparation for NMR:
-
Dissolve 5-25 mg of Benzyl alcohol-¹³C in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.
-
Transfer the solution to a 5 mm NMR tube.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the incorporation of the ¹³C isotope. The mass spectrum of Benzyl alcohol-¹³C will show a molecular ion peak at m/z 109, one mass unit higher than unlabeled benzyl alcohol.
GC-MS Protocol for Benzyl Alcohol-¹³C Analysis:
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol (B129727) or ethanol.
-
GC Conditions:
-
Injection port temperature: 260-280°C
-
Column: DB-5MS (or similar)
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Scan range: m/z 40-200
-
Selected Ion Monitoring (SIM) can be used for targeted quantification, monitoring ions such as m/z 109, 92, and 79.
-
Conclusion
Benzyl alcohol-¹³C is a critical tool for researchers in chemistry, biochemistry, and pharmaceutical sciences. Its utility in elucidating reaction mechanisms, mapping metabolic pathways, and serving as an internal standard in quantitative analyses makes it indispensable for advancing our understanding of complex systems and for the development of new therapeutics. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this powerful isotopic tracer.
References
- 1. ewai-group.com [ewai-group.com]
- 2. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bu.edu [bu.edu]
- 10. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Note: High-Throughput Quantification of Benzyl Alcohol in Pharmaceutical Formulations Using Isotope Dilution Mass Spectrometry with Benzyl alcohol-¹³C as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of benzyl (B1604629) alcohol in complex matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Benzyl alcohol-¹³C as an internal standard (IS) is highlighted, demonstrating its utility in correcting for matrix effects and improving the accuracy and precision of quantification. Detailed experimental procedures, data presentation, and workflow visualizations are provided to guide researchers in implementing this robust analytical method.
Introduction
Benzyl alcohol is a widely used excipient in pharmaceutical formulations, serving as a preservative, cosolvent, and viscosity-reducing agent. Its accurate quantification is crucial for quality control and to ensure patient safety, as excessive levels can be toxic. Mass spectrometry coupled with chromatographic separation offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Benzyl alcohol-¹³C, is the gold standard for quantitative analysis.[1] This is because the stable isotope-labeled internal standard (SIL-IS) shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior allow for effective correction of variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement, leading to highly accurate and precise results.[2]
Advantages of Using Benzyl alcohol-¹³C as an Internal Standard
Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are preferred over deuterium (B1214612) (²H) labeled standards for several reasons:
-
Co-elution: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte under various chromatographic conditions. Deuterated standards can sometimes exhibit slight retention time shifts, which can compromise the accuracy of correction, especially with the high-resolution separations achieved in modern chromatography.
-
Identical Chemical Properties: The substitution of ¹²C with ¹³C results in a negligible change in the physicochemical properties of the molecule. This ensures that the internal standard and the analyte have the same extraction efficiency and ionization response.
-
Improved Compensation for Matrix Effects: Because the SIL-IS and the analyte experience the same local matrix environment at the same time during ionization, the SIL-IS provides the most accurate correction for ion suppression or enhancement.
Experimental Protocols
This section details the protocols for the quantitative analysis of benzyl alcohol using both GC-MS and LC-MS/MS with Benzyl alcohol-¹³C as the internal standard.
Materials and Reagents
-
Benzyl alcohol (analytical standard, >99% purity)
-
Benzyl alcohol-¹³C₆ (isotopic purity >99%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethanol (B145695) (GC grade)
-
Anhydrous sodium sulfate
Sample Preparation
The following are example sample preparation protocols for different matrices. The addition of the internal standard should occur at the earliest stage to account for variability throughout the process.
Protocol 1: Liquid Formulations (e.g., Injectable Solutions, E-liquids)
-
Accurately weigh a portion of the liquid sample.
-
Add a known amount of Benzyl alcohol-¹³C internal standard solution (e.g., to a final concentration of 10 µg/mL).
-
Dilute the sample with an appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to bring the analyte concentration within the calibration range.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Semi-Solid Formulations (e.g., Creams, Gels)
-
Add a known amount of Benzyl alcohol-¹³C internal standard solution.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
Protocol 3: Biological Matrices (e.g., Plasma, Serum)
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add a known amount of Benzyl alcohol-¹³C internal standard solution.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
GC-MS Method
Chromatographic Conditions:
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Hold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Interface Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | See Table 1 |
Table 1. Selected Ions for GC-MS Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl alcohol | 79 | 108 | 77 |
| Benzyl alcohol-¹³C₆ | 85 | 114 | 83 |
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2. MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzyl alcohol | 109.1 | 79.1 | 15 |
| Benzyl alcohol-¹³C₆ | 115.1 | 85.1 | 15 |
Data Analysis and Quantitative Data Summary
Quantification is performed by constructing a calibration curve. A series of calibration standards with known concentrations of benzyl alcohol are prepared in a blank matrix and spiked with a constant concentration of Benzyl alcohol-¹³C. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of benzyl alcohol in unknown samples is then determined from their peak area ratios using the calibration curve.
Table 3. Summary of Quantitative Performance Data from Literature
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| GC-MS | Cosmetics | 0.0625 - 100 | 0.0021 | 0.0054 | 96 - 101 | [3] |
| GC-MS | Injectable Suspensions | 0.1 - 10 | 0.05 | 0.1 | 95 - 105 | [4] |
| HPLC-UV | Veterinary Pharmaceutical | 160 - 240 | 2.1 | 6.7 | 98 - 102 | |
| LC-MS/MS | E-liquids | 0.01 - 10 | 0.009 | 0.03 | 97 - 104 |
Visualizations
Benzyl Alcohol Metabolism Pathway
The following diagram illustrates the metabolic pathway of benzyl alcohol in the body, which is relevant for toxicological and pharmacokinetic studies.
Experimental Workflow for Quantitative Analysis
This diagram outlines the logical steps for performing quantitative analysis of benzyl alcohol using an internal standard.
Conclusion
The use of Benzyl alcohol-¹³C as an internal standard in mass spectrometry-based methods provides a robust, accurate, and precise approach for the quantification of benzyl alcohol in diverse and complex matrices. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the pharmaceutical and related industries to implement these high-quality analytical methods. The superior performance of ¹³C-labeled internal standards in mitigating analytical variability makes them an essential tool for reliable quantitative analysis.
References
Application Notes and Protocols for Benzyl Alcohol-¹³C as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Benzyl (B1604629) alcohol-¹³C as a stable isotope tracer to investigate metabolic pathways. The information is intended for professionals in research, and drug development.
Introduction
Benzyl alcohol, an aromatic alcohol, undergoes a well-characterized metabolic pathway, primarily in the liver. It is first oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid, the major urinary metabolite.[1] The use of Benzyl alcohol-¹³C, with a stable isotope label at a specific carbon position (e.g., alpha-carbon or within the aromatic ring), allows for the precise tracing of its metabolic fate in various biological systems.[2] This technique is invaluable for studying enzyme kinetics, metabolic flux, and the impact of xenobiotics on metabolic pathways.[3] The primary analytical methods for detecting and quantifying ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Key Metabolic Pathway
The primary metabolic pathway of benzyl alcohol in mammals proceeds as follows:
-
Oxidation: Benzyl alcohol is oxidized to benzaldehyde (B42025) and then to benzoic acid. This reaction is catalyzed by alcohol and aldehyde dehydrogenases.[4]
-
Conjugation: Benzoic acid is conjugated with glycine to form hippuric acid. This reaction is catalyzed by glycine N-acyltransferase.[1]
-
Excretion: Hippuric acid is then excreted in the urine.[1]
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies using Benzyl alcohol-¹³C as a tracer. These protocols are adapted from established methodologies for metabolic studies.
In Vitro Metabolic Stability in Human Hepatocytes
This protocol is adapted from a general method for assessing the metabolic stability of compounds in cryopreserved hepatocytes.[5]
Objective: To determine the rate of metabolism of Benzyl alcohol-¹³C in a suspension of human hepatocytes.
Materials:
-
Benzyl alcohol-¹³C (specific isomer, e.g., Benzyl alcohol-α-¹³C)
-
Cryopreserved human hepatocytes
-
Hepatocyte maintenance medium (e.g., Williams Medium E with supplements)
-
Incubation plates (e.g., 12-well plates)
-
Solvent for stock solution (e.g., DMSO or ethanol)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed hepatocyte maintenance medium to a final density of 0.5 x 10⁶ viable cells/mL.
-
Prepare Benzyl alcohol-¹³C Stock Solution: Prepare a stock solution of Benzyl alcohol-¹³C in a suitable solvent (e.g., 1 mM in DMSO).
-
Initiate Incubation:
-
Add the hepatocyte suspension to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Spike the wells with the Benzyl alcohol-¹³C stock solution to achieve the desired final concentration (e.g., 1 µM).
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation wells.
-
Quench Reaction: Immediately mix the collected aliquots with an equal volume of ice-cold acetonitrile (B52724) to stop the metabolic reactions.
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Quantification: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining Benzyl alcohol-¹³C and the formation of its ¹³C-labeled metabolites (benzoic acid-¹³C and hippuric acid-¹³C).
In Vivo Pharmacokinetic Study in Rats
This protocol is based on general procedures for oral administration and pharmacokinetic studies in rats.[6][7]
Objective: To determine the pharmacokinetic profile of Benzyl alcohol-¹³C and its metabolites in rats following oral administration.
Materials:
-
Benzyl alcohol-¹³C
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS or GC-MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a dosing solution of Benzyl alcohol-¹³C in the chosen vehicle at a concentration suitable for the desired dose (e.g., 200 mg/kg).[8]
-
Administration: Administer the Benzyl alcohol-¹³C solution to the rats via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Collect blood into EDTA-coated tubes.
-
Urine: House the rats in metabolic cages to collect urine over a 24-hour period.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Urine: Measure the total volume of urine collected.
-
-
Sample Preparation for Analysis:
-
Plasma: Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Collect the supernatant.
-
Urine: Dilute the urine samples with an appropriate buffer or solvent.
-
-
Analytical Quantification: Analyze the prepared plasma and urine samples using a validated LC-MS/MS or GC-MS method to determine the concentrations of Benzyl alcohol-¹³C, benzoic acid-¹³C, and hippuric acid-¹³C.
Data Presentation
The following tables summarize representative quantitative data from studies on benzyl alcohol metabolism. While these studies did not use ¹³C-labeled benzyl alcohol, the data provide a baseline for expected concentrations and pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Benzyl Alcohol and its Metabolites in Elderly Women (n=14) after a 50 mg Subcutaneous Dose [1]
| Parameter | Benzyl Alcohol | Benzoic Acid | Hippuric Acid |
| Cmax (nmol/mL) | 10.2 ± 1.5 | 0.9 ± 0.1 | 15.6 ± 2.1 |
| Tmax (h) | 1.0 (0.5-2.0) | 2.0 (1.0-4.0) | 4.0 (2.0-8.0) |
| AUC₀₋₈₄₀ₕ (nmol/mL·h) | 397.3 ± 44.9 | 417.4 ± 63.2 | 1850.1 ± 204.5 |
| t½ (h) | 12.5 ± 1.5 | - | 10.9 ± 1.0 |
Table 2: Urinary Concentrations of Benzyl Alcohol and Hippuric Acid in Workers Exposed to Benzyl Alcohol [3]
| Analyte | Pre-shift (GM, µg/L) | Post-shift (GM, µg/L) | Post-/Pre-shift Ratio |
| Benzyl Alcohol | 13.9 - 18.6 | 104.5 - 145.4 | 7.5 - 7.8 |
| Hippuric Acid | 158.2 - 198.6 | 680.3 - 893.7 | 4.3 - 4.5 |
GM: Geometric Mean
Table 3: Serum and Urine Concentrations of Benzoic Acid and Hippuric Acid in Neonates [9]
| Group | Serum Benzoic Acid ( kg/L ) | Urine Benzoic Acid (% of dose) | Urine Hippuric Acid (% of dose) |
| Preterm (n=9) | 2130.6 | Higher Percentage | Lower Percentage |
| Term (n=14) | 237.8 | Lower Percentage | Higher Percentage |
Conclusion
Benzyl alcohol-¹³C is a valuable tool for elucidating metabolic pathways and quantifying metabolic flux. The protocols provided herein offer a framework for conducting both in vitro and in vivo studies. The successful application of these methods relies on robust analytical techniques, primarily LC-MS/MS or GC-MS, for the accurate quantification of the tracer and its labeled metabolites. The provided data tables serve as a reference for expected outcomes and aid in experimental design.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. osha.gov [osha.gov]
- 3. Urinary benzyl alcohol and hippuric acid in workers exposed to benzyl alcohol during paint-stripping work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and enzymatic interactions between benzyl alcohol and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. downstate.edu [downstate.edu]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl alcohol-13C in pharmaceutical drug metabolism studies.
Application of Benzyl (B1604629) Alcohol-¹³C in Pharmaceutical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl alcohol-¹³C in pharmaceutical drug metabolism studies. This includes its role as a tracer to elucidate metabolic pathways, as an internal standard for quantitative analysis, and its application in in vitro and in vivo experimental setups.
Introduction
Stable isotope labeling is a powerful technique in drug discovery and development, offering a safe and accurate method to trace the metabolic fate of compounds.[1] Benzyl alcohol, a common excipient in pharmaceutical formulations, undergoes metabolism in the body, primarily in the liver.[2] Understanding its metabolic pathway is crucial for assessing potential drug interactions and safety. Benzyl alcohol-¹³C, a non-radioactive, stable isotope-labeled version of benzyl alcohol, serves as an invaluable tool for these investigations.[3][4] Its use in conjunction with modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking and quantification of its metabolites.[5]
Key Applications
-
Metabolic Pathway Elucidation: Benzyl alcohol-¹³C enables the unambiguous identification of metabolites derived from benzyl alcohol, distinguishing them from endogenous molecules. The ¹³C label acts as a clear marker, allowing researchers to follow the transformation of the parent compound through various enzymatic reactions.
-
Quantitative Analysis (Pharmacokinetics): By using Benzyl alcohol-¹³C as an internal standard, the precise concentration of unlabeled benzyl alcohol and its metabolites in biological matrices can be determined. This is critical for pharmacokinetic studies, assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Enzyme Kinetics: The use of ¹³C-labeled substrates can provide insights into the kinetics of the enzymes responsible for benzyl alcohol metabolism, such as alcohol dehydrogenase and cytochrome P450 isoforms.
-
Reaction Mechanism Studies: Isotope effects observed with ¹³C-labeling can help in elucidating the mechanisms of enzymatic reactions involved in benzyl alcohol's biotransformation.
Metabolic Pathway of Benzyl Alcohol
The primary metabolic pathway of benzyl alcohol involves a two-step oxidation process, followed by conjugation.
-
Oxidation to Benzaldehyde: In the cytosol, alcohol dehydrogenase (ADH) catalyzes the oxidation of benzyl alcohol to benzaldehyde, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor.
-
Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid. This step can be catalyzed by aldehyde dehydrogenase (ALDH) in the cytosol and mitochondria, and also by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP1A2, located in the endoplasmic reticulum.
-
Conjugation to Hippuric Acid: In the liver, benzoic acid is conjugated with the amino acid glycine (B1666218) to form hippuric acid, which is then excreted in the urine.[2]
A diagram illustrating this metabolic pathway is provided below.
Experimental Protocols
In Vitro Metabolism of Benzyl Alcohol-¹³C in Human Liver Microsomes
This protocol is designed to investigate the metabolism of Benzyl alcohol-¹³C by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Benzyl alcohol-¹³C
-
Unlabeled Benzyl alcohol (for standard curve)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Benzyl alcohol-¹³C in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, add 5 µL of the 10 mM Benzyl alcohol-¹³C stock solution to 485 µL of pre-warmed (37°C) phosphate buffer (pH 7.4) containing human liver microsomes (final protein concentration of 0.5 mg/mL). This results in a final substrate concentration of 100 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
-
Incubation and Time Points:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction at each time point by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Benzyl alcohol-¹³C and the formation of its ¹³C-labeled metabolites (Benzaldehyde-¹³C and Benzoic acid-¹³C).
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection of the parent compound and its metabolites.
-
The following diagram outlines the experimental workflow for the in vitro metabolism study.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format to facilitate comparison and interpretation. The following tables are representative examples of how to structure the data from an in vitro metabolism study.
Table 1: In Vitro Metabolic Stability of Benzyl alcohol-¹³C in Human Liver Microsomes
| Time (min) | Benzyl alcohol-¹³C Remaining (%) |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| 120 | 2.1 |
Table 2: Formation of ¹³C-Labeled Metabolites in Human Liver Microsomes
| Time (min) | Benzaldehyde-¹³C (µM) | Benzoic acid-¹³C (µM) |
| 0 | 0.00 | 0.00 |
| 5 | 14.8 | 2.5 |
| 15 | 39.9 | 10.3 |
| 30 | 64.2 | 25.7 |
| 60 | 87.5 | 48.9 |
| 120 | 97.9 | 75.4 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Conclusion
Benzyl alcohol-¹³C is a versatile and powerful tool for studying the metabolism of benzyl alcohol in pharmaceutical research. Its application provides detailed insights into metabolic pathways, enzyme kinetics, and pharmacokinetic properties, which are essential for drug development and safety assessment. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers to design and execute robust drug metabolism studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative 13C NMR Analysis for Purity and Concentration Determination Using Benzyl alcohol-13C as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance.[2] This allows for accurate quantification without the need for identical reference standards for every analyte, unlike many chromatographic techniques.[2] The use of a stable, reliable internal standard is crucial for achieving high accuracy and precision.[3][4] This application note provides a detailed protocol for performing quantitative analysis using 13C NMR spectroscopy with 13C-labeled Benzyl alcohol as an internal standard, a method particularly advantageous for complex molecules or when proton (1H) spectra suffer from signal overlap.[5]
Advantages of Benzyl alcohol-13C as a qNMR Internal Standard The ideal internal standard should be chemically stable, soluble in the same solvent as the analyte, and possess signals that do not overlap with analyte signals.[3] 13C-labeled internal standards offer distinct advantages, especially in complex sample matrices.
-
Simplified Spectra & Reduced Overlap : While 1H NMR is highly sensitive, spectra of complex molecules can be crowded, leading to overlapping signals that complicate integration.[5] 13C NMR offers a much wider chemical shift range, significantly improving signal separation.[5] Using a single-site 13C-labeled standard like this compound (specifically, for example, Benzyl alcohol-α-13C) introduces a single, sharp resonance in a predictable region of the 13C spectrum, minimizing the chance of overlap with analyte signals.
-
Enhanced Accuracy : By observing the 13C nucleus directly, potential issues with 1H-13C coupling satellites in 1H qNMR are eliminated, simplifying the spectrum and integration process.[6]
-
Broad Applicability : Benzyl alcohol is soluble in a wide range of common deuterated solvents (e.g., DMSO-d6, CDCl3, MeOD), making it compatible with a variety of analytes.
Detailed Experimental Protocol
This protocol outlines the procedure for determining the purity of a solid analyte using Benzyl alcohol-α-13C as the internal standard.
1. Materials and Equipment
-
Analyte: Compound of interest (e.g., Active Pharmaceutical Ingredient - API).
-
Internal Standard: Benzyl alcohol-α-13C (or other specified 13C-labeled position) with a certified chemical and isotopic purity (e.g., ≥99%).
-
Solvent: High-purity deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.[7]
-
Analytical balance (microgram precision).
-
Volumetric flasks and pipettes.
-
Vortex mixer/sonicator.
-
2. Sample Preparation Accurate weighing is the most critical step for precise quantification.
-
Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact mass (m_std).
-
Weigh the Analyte: To the same vial, add the analyte, aiming for a molar ratio between the standard and analyte that is close to 1:1. Record the exact mass (m_analyte).
-
Dissolution: Add the appropriate volume (typically 0.6-0.7 mL) of deuterated solvent to the vial.[7]
-
Homogenization: Ensure complete dissolution by vortexing or brief sonication. The solution must be clear and free of any particulate matter.[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition To ensure accurate quantification in 13C NMR, parameters must be set to account for long relaxation times and the Nuclear Overhauser Effect (NOE).
-
Pulse Sequence: Use an inverse-gated decoupling sequence. This technique decouples protons during signal acquisition to produce sharp singlets but keeps the decoupler off during the relaxation delay to prevent NOE signal enhancement, which would invalidate quantification.[6]
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of the carbon signals being quantified (both analyte and standard).[6] T1 values for quaternary carbons can be very long (tens of seconds). If T1 values are unknown, they should be measured using an inversion-recovery experiment. For very long T1s, adding a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be considered.[8]
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio per scan.[8]
-
Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are below 1%.[6]
-
Acquisition Time (at): Ensure a sufficiently long acquisition time for good digital resolution.
-
Temperature: Maintain a constant, controlled temperature throughout the experiment.
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 1-5 Hz to improve S/N.[6]
-
Phasing and Baseline Correction: Carefully perform manual phasing and automatic baseline correction to ensure accurate integration.[9] A flat baseline across the entire spectrum is essential.[6]
-
Integration: Integrate the well-resolved signal of the this compound standard and a well-resolved, characteristic signal of the analyte. Ensure the integration regions are wide enough to encompass the entire signal.
5. Calculation of Purity The weight percent purity of the analyte (P_analyte) is calculated using the following equation:[6]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral areas of the analyte and standard signals.
-
N_analyte, N_std: Number of carbon nuclei for the integrated signals (for single-site 13C labeling, N_std = 1).
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard in percent.
Data Presentation
Quantitative results should be organized systematically for clarity and comparison.
Table 1: Example Purity Determination of Analyte 'X' using Benzyl alcohol-α-13C
| Sample ID | m_analyte (mg) | m_std (mg) | I_analyte (Signal @ δ_X) | I_std (Signal @ δ_std) | Purity_analyte (%) |
| Batch A-1 | 15.105 | 8.250 | 1.55 | 1.00 | 99.1 |
| Batch A-2 | 15.220 | 8.265 | 1.57 | 1.00 | 99.3 |
| Batch B-1 | 14.985 | 8.195 | 1.49 | 1.00 | 95.5 |
Assumed values for demonstration: MW_analyte = 200.0 g/mol ; MW_std (Benzyl alcohol-α-13C) = 109.1 g/mol ; N_analyte = 1; N_std = 1; P_std = 99.5%.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 13C qNMR purity analysis.
Logical Relationship Diagram
Caption: Key components of the qNMR calculation.
References
- 1. emerypharma.com [emerypharma.com]
- 2. rssl.com [rssl.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. magritek.com [magritek.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Application Note: In Situ Reaction Monitoring of Benzyl Alcohol-¹³C Using High-Pressure NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
In situ reaction monitoring provides invaluable real-time data on reaction kinetics, intermediate formation, and product distribution without altering the reaction environment. High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reactions that occur under elevated pressure and temperature.[1] The use of ¹³C NMR offers significant advantages for these studies, including a wide chemical shift range (~200 ppm) that minimizes signal overlap and provides direct insight into the carbon backbone of molecules.[2][3] While modern pulse sequences like Distortionless Enhancement by Polarisation Transfer (DEPT) can be used to study natural abundance ¹³C, the use of ¹³C-isotopically labeled starting materials, such as Benzyl (B1604629) alcohol-¹³C, dramatically enhances sensitivity, reduces acquisition time, and simplifies spectral analysis.[4][5]
This application note details the protocols for monitoring the catalytic oxidation of Benzyl alcohol-¹³C to Benzaldehyde-¹³C using in situ high-pressure NMR. This reaction is a cornerstone of synthetic chemistry, and understanding its behavior under process-relevant conditions is critical for optimization and scale-up.
Core Application: Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohol is a key transformation in the synthesis of fine chemicals and pharmaceuticals.[6][7] High-pressure NMR allows for the direct observation of this process within a sealed, pressurized reactor, using air or pure oxygen as the oxidant over a heterogeneous catalyst like Palladium on Alumina (Pd/Al₂O₃).[8]
By monitoring the distinct ¹³C signals of the benzylic carbon, researchers can precisely quantify the conversion of the starting material and the formation of the aldehyde product. The large chemical shift difference between the alcohol's –CH₂– group and the aldehyde's –CHO group makes this an ideal reaction for ¹³C NMR monitoring.[8][9]
Figure 1: Catalytic oxidation of Benzyl alcohol-¹³C to Benzaldehyde-¹³C.
Data Presentation
Quantitative analysis relies on the unambiguous identification and integration of NMR signals. The use of ¹³C labeling at the benzylic carbon provides two strong, well-separated singlets for monitoring.
Table 1: Key ¹³C NMR Chemical Shifts for Reaction Monitoring
| Compound | Functional Group | Approximate Chemical Shift (ppm) |
|---|---|---|
| Benzyl alcohol | -¹³C H₂OH | ~60[8][9] |
| Benzaldehyde | -¹³C HO | ~200[8][9] |
The progress of the reaction can be tracked by acquiring a series of ¹³C NMR spectra over time. The normalized integrals of the reactant and product peaks are then used to calculate the percentage conversion.
Table 2: Example Quantitative Data from In Situ Monitoring
| Time (minutes) | Benzyl Alcohol Signal (Normalized Integral) | Benzaldehyde Signal (Normalized Integral) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0 |
| 30 | 0.78 | 0.22 | 22.0 |
| 60 | 0.59 | 0.41 | 41.0 |
| 90 | 0.42 | 0.58 | 58.0 |
| 120 | 0.26 | 0.74 | 74.0 |
| 180 | 0.11 | 0.89 | 89.0 |
Experimental Protocols
A successful in situ high-pressure NMR experiment requires careful attention to the setup, sample preparation, and data acquisition parameters.
Figure 2: General experimental workflow for high-pressure NMR studies.
Protocol 1: Instrumentation and Setup
-
High-Pressure NMR Tube/Cell: Utilize a high-pressure NMR tube, typically constructed from single-crystal sapphire, or a batch reactor made from a robust polymer like PEEK (polyether ether ketone).[8][10][11] These are designed to withstand pressures up to 100 bar (1500 psi) or more.
-
NMR Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) can be used. A broadband probe capable of tuning to the ¹³C frequency is required.
-
Gas Handling System: A certified high-pressure gas line with regulators is needed to safely deliver the oxidant (e.g., compressed air or oxygen) to the NMR tube. The system should be connected via non-magnetic PEEK or stainless steel tubing.[11]
-
Temperature Control: The spectrometer's variable temperature unit is used to heat the sample to the desired reaction temperature. Ensure the probe and NMR tube materials are rated for the target temperature.
Protocol 2: Sample Preparation
-
Reactant Solution: Prepare a solution of Benzyl alcohol-¹³C in a suitable deuterated solvent (e.g., D₂O, toluene-d₈). The concentration should be high enough to ensure a good signal-to-noise ratio in a reasonable time frame.
-
Catalyst Preparation: If using a solid catalyst such as Pd/Al₂O₃, use catalyst pellets or powder. The catalyst should be activated according to standard procedures if required.
-
Loading the Cell:
-
For a solid catalyst, place the pellets or powder into the bottom of the high-pressure NMR tube.
-
Add the Benzyl alcohol-¹³C solution, ensuring the catalyst is fully wetted.
-
Securely assemble the NMR tube, ensuring all seals and fittings are correctly tightened according to the manufacturer's specifications.
-
Perform a low-pressure leak test with an inert gas (e.g., N₂) before introducing the reactive gas.
-
Protocol 3: Data Acquisition
-
Insertion and Equilibration: Carefully insert the assembled high-pressure tube into the NMR magnet. Allow the sample to reach thermal equilibrium at the desired reaction temperature by monitoring the spectrometer's temperature display.
-
Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity. High pressure can distort the magnetic field, so careful shimming is critical.
-
Pressurization: Slowly introduce the oxidant gas into the NMR tube up to the desired reaction pressure.
-
Pulse Calibration: Determine the 90-degree proton pulse width (p1) and power level (pl1). This is crucial for quantitative experiments and for polarization transfer sequences.
-
¹³C Acquisition Parameters:
-
Pulse Program: A simple one-pulse experiment with proton decoupling (zgpg30 or similar) is often sufficient for ¹³C-labeled compounds.
-
Spectral Width (sw): Set a wide spectral width to cover the entire ¹³C chemical shift range (e.g., 220-250 ppm).
-
Acquisition Time (aq): Set to achieve the desired resolution.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the carbons of interest to ensure full relaxation for accurate quantification.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for each time point.
-
-
Time-Series Acquisition: Set up an array of experiments to automatically acquire spectra at regular intervals to monitor the reaction progress.
Protocol 4: Data Processing and Analysis
-
Standard Processing: Process each spectrum in the time series using identical parameters. This includes:
-
Fourier Transformation (FT): Convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
-
Quantification:
-
Integrate the signal for the benzylic carbon of Benzyl alcohol-¹³C (~60 ppm) and Benzaldehyde-¹³C (~200 ppm).
-
Normalize the integrals at each time point. The sum of the reactant and product integrals should remain constant throughout the reaction.
-
Calculate the percent conversion at time t using the formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
-
-
Kinetic Analysis: Plot the concentration or normalized integral of the reactant and product versus time to determine reaction rates and kinetic orders.
Figure 3: Workflow for processing and analyzing in situ NMR data.
In situ high-pressure NMR spectroscopy, especially when enhanced with ¹³C isotopic labeling, is an exceptionally powerful tool for the detailed study of chemical reactions under industrially relevant conditions. It provides direct, quantitative, and time-resolved information that is essential for mechanistic elucidation, catalyst development, and process optimization. The protocols outlined in this note provide a robust framework for researchers to apply this technique to the catalytic oxidation of benzyl alcohol and other similar chemical transformations.
References
- 1. WiHP-NMRR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. public.magnet.fsu.edu [public.magnet.fsu.edu]
Application Notes and Protocols: Elucidating Enzymatic Reaction Mechanisms with Benzyl alcohol-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools for elucidating enzymatic reaction mechanisms, providing insights into transition states, kinetic isotope effects, and metabolic pathways.[1] Benzyl (B1604629) alcohol-13C, a stable isotope-labeled substrate, offers a powerful probe for investigating the mechanisms of enzymes such as alcohol dehydrogenases (ADHs).[1] The introduction of the 13C label at the benzylic carbon allows for detailed kinetic and structural analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] These studies are crucial for understanding enzyme function, designing specific inhibitors, and predicting drug metabolism pathways.
Applications
The primary application of Benzyl alcohol-13C in enzymology is the determination of kinetic isotope effects (KIEs). The KIE, the ratio of the reaction rate of the light isotope (12C) to the heavy isotope (13C), provides information about the rate-limiting step of a reaction and the structure of the transition state.[1] A significant 13C KIE can indicate that C-H bond cleavage is part of the rate-determining step.
Beyond KIE studies, this compound serves as a tracer in metabolic studies to follow the fate of the benzyl moiety in complex biological systems.[1] By tracking the 13C label, researchers can identify downstream metabolites and elucidate metabolic pathways, which is particularly relevant in drug development for understanding the metabolism of benzyl group-containing pharmaceuticals.
Data Presentation
Kinetic Isotope Effects
| Isotope Effect | Substrate | Value | Interpretation |
| Deuterium (B1214612) KIE (Dk) | Benzyl alcohol | 4.6[2] | Suggests that C-H bond cleavage is a significant part of the rate-limiting step. |
| Solvent KIE (D2Ok) | Benzyl alcohol | 0.57[2] | An inverse solvent isotope effect can provide insights into the role of proton transfers in the reaction mechanism. |
Enzyme Kinetic Parameters
The following table summarizes the kinetic constants for the oxidation of benzyl alcohol by various human liver alcohol dehydrogenase (ADH) class I isoenzymes.
| ADH Isoenzyme | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| αɣ₂ | 0.08 | 480 | 6000 |
| ɣ₂ɣ₂ | 0.30 | 500 | 1670 |
| αɣ₁ | 0.07 | 450 | 6430 |
| αβ₁ | 0.06 | 400 | 6670 |
| β₁ɣ₂ | 0.07 | 420 | 6000 |
| ɣ₁ɣ₁ | 0.25 | 480 | 1920 |
| β₁ɣ₁ | 0.06 | 400 | 6670 |
| β₁β₁ | 0.05 | 10 | 200 |
Data adapted from Bosron et al., Biochemistry 1983, 22 (8), pp 1821–1825.[3]
Experimental Protocols
Alcohol Dehydrogenase Activity Assay using this compound (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of ADH with this compound by monitoring the production of NADH at 340 nm.
Materials:
-
This compound (C₆H₅¹³CH₂OH)
-
Yeast or Horse Liver Alcohol Dehydrogenase (ADH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Sodium pyrophosphate buffer (50 mM, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the sodium pyrophosphate buffer.
-
Prepare a stock solution of NAD⁺ in the same buffer.
-
Prepare a stock solution of ADH in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.5).
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the sodium pyrophosphate buffer, NAD⁺ solution, and this compound solution to a final volume of 2.9 mL. The final concentrations should be optimized, but a starting point could be 1 mM NAD⁺ and varying concentrations of this compound (e.g., 0.1 mM to 5 mM).
-
Incubate the mixture at 25 °C for 5 minutes to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 0.1 mL of the ADH enzyme solution to the cuvette.
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of NADH formation is directly proportional to the rate of the enzymatic reaction.
-
Record the initial linear rate of absorbance change (ΔA₃₄₀/min).
-
-
Data Analysis:
-
Convert the rate of absorbance change to the rate of reaction (in µmol/min) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial reaction rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
NMR Spectroscopy for Real-time Reaction Monitoring
This protocol outlines the use of 13C NMR to monitor the enzymatic oxidation of this compound to Benzaldehyde-13C.
Materials:
-
This compound
-
Alcohol Dehydrogenase (ADH)
-
NAD⁺
-
D₂O-based buffer (e.g., sodium phosphate in D₂O, pD 8.8)
-
NMR spectrometer with a 13C probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve this compound and NAD⁺ in the D₂O-based buffer.
-
Acquire a baseline 13C NMR spectrum of the substrate. The 13C-labeled benzylic carbon of this compound should give a distinct signal (around 64 ppm).
-
-
Reaction Initiation:
-
Add a small, known amount of ADH to the NMR tube to initiate the reaction.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of 13C NMR spectra over time. The time interval between spectra will depend on the reaction rate.
-
Monitor the decrease in the intensity of the this compound signal and the concomitant increase in the signal corresponding to the carbonyl carbon of the product, Benzaldehyde-13C (around 193 ppm).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the substrate and product in each spectrum.
-
Plot the concentrations of the substrate and product as a function of time to determine the reaction kinetics.
-
Mass Spectrometry for Metabolite Identification
This protocol describes the use of LC-MS to identify the products of the enzymatic reaction with this compound.
Materials:
-
Reaction mixture from the ADH assay (quenched at different time points)
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
At various time points, quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., a C18 column).
-
Elute the compounds using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Analyze the eluent using a mass spectrometer in full scan mode.
-
-
Data Analysis:
-
Look for the mass-to-charge ratio (m/z) of the expected product, Benzaldehyde-13C. The molecular weight of Benzaldehyde-13C will be one mass unit higher than that of unlabeled benzaldehyde.
-
Extract the ion chromatograms for the m/z values of this compound and Benzaldehyde-13C to monitor their relative abundance over time.
-
Further fragmentation analysis (MS/MS) can be used to confirm the identity of the product.
-
Mandatory Visualizations
Caption: Oxidation of this compound by ADH.
Caption: Workflow for studying enzymatic reactions.
References
- 1. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS) using Isotope Dilution
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Benzyl (B1604629) alcohol in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. Benzyl alcohol-13C₆ is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The protocol outlines procedures for sample preparation from liquid formulations, instrument parameters, and data analysis. This method is suitable for quality control and research environments in the pharmaceutical industry.
Introduction
Benzyl alcohol is a widely used excipient in pharmaceutical formulations, acting as a preservative, cosolvent, and viscosity-reducing agent.[1] Its concentration must be carefully controlled, as excessive amounts can lead to toxicity, particularly in neonatal patients.[2][3][4] Therefore, a reliable and accurate analytical method for the quantification of Benzyl alcohol is crucial for ensuring the safety and efficacy of parenteral drug products.
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like Benzyl alcohol.[5][6] The use of a stable isotope-labeled internal standard, such as this compound₆, is the gold standard for quantitative mass spectrometry. This internal standard behaves almost identically to the analyte during extraction and chromatographic separation, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analyte loss during sample processing, leading to highly accurate and reproducible results.
This application note provides a detailed protocol for the sample preparation and GC-MS analysis of Benzyl alcohol in injectable suspensions using this compound₆ as an internal standard.
Experimental Protocols
1. Reagents and Materials
-
Benzyl alcohol (analytical standard, >99% purity)
-
This compound₆ (internal standard, >99% purity, isotopic purity >99%)
-
Methanol (B129727) (HPLC grade)[1]
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate[1]
-
Calibrated 'A' grade glassware
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Benzyl Alcohol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzyl alcohol and dissolve it in 100 mL of methanol in a volumetric flask.
-
This compound₆ Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound₆ and dissolve it in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Benzyl alcohol stock solution into a constant volume of the IS stock solution and diluting with methanol. A typical concentration range would be 0.1 µg/mL to 100 µg/mL for Benzyl alcohol, with a fixed concentration of the internal standard (e.g., 10 µg/mL).
3. Sample Preparation Protocol
The following protocol is a general guideline for the extraction of Benzyl alcohol from an injectable suspension. The procedure may need to be optimized for other matrices.
-
Homogenization: Ensure the injectable suspension is well-homogenized.
-
Weighing: Accurately weigh approximately 2 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Spiking with Internal Standard: Add a known volume of the this compound₆ internal standard stock solution to the sample.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 4-6) on the pellet with another 10 mL of methanol to ensure complete recovery. Combine the supernatants.
-
Drying: Pass the combined supernatant through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[1]
-
Dilution: Dilute the extract to a final volume of 25 mL with methanol in a volumetric flask.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC-MS autosampler vial.
Experimental Workflow
Caption: Workflow for this compound analysis.
4. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C[7] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min[7] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Benzyl alcohol: Quantifier: m/z 108, Qualifiers: m/z 77, 79[6][7] This compound₆: Quantifier: m/z 114, Qualifiers: m/z 83, 85 |
Data Presentation and Performance
The performance of the method should be validated according to ICH guidelines. The following tables summarize typical quantitative data obtained from similar methods reported in the literature.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 0.1 - 100 | [6][7] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) (µg/mL) | 0.05 | [6] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | |
| Precision (%RSD) | < 5% | [3] |
| Accuracy (Recovery %) | 95 - 105% | [7] |
Table 2: Quantitative Ion Selection
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Benzyl alcohol | 108 | 77, 79 |
| This compound₆ | 114 | 83, 85 |
Note: The mass fragments for this compound₆ are predicted based on the fragmentation pattern of Benzyl alcohol, with a +6 Da shift for the six ¹³C atoms in the aromatic ring.
Discussion
This stable isotope dilution GC-MS method provides a highly reliable and accurate means for the quantification of Benzyl alcohol in pharmaceutical formulations. The sample preparation procedure is straightforward, involving a simple solvent extraction. The use of a ¹³C-labeled internal standard effectively mitigates potential inaccuracies arising from matrix effects or procedural losses.
For matrices with high levels of interfering compounds, a derivatization step can be considered. Derivatization with reagents such as 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride can increase the molecular weight and improve chromatographic resolution, moving the analyte peak away from volatile interferences.[2][3][4] However, for most routine quality control applications, the direct analysis method described here is sufficient and more time-efficient.
The selected ions for monitoring in SIM mode are characteristic of Benzyl alcohol's mass spectrum, with m/z 108 representing the molecular ion and m/z 79 being a prominent fragment. The corresponding ions for the ¹³C-labeled standard allow for unambiguous identification and quantification.
Conclusion
The detailed protocol in this application note presents a robust, accurate, and precise GC-MS method for the quantitative analysis of Benzyl alcohol in pharmaceutical products. By employing a stable isotope dilution strategy, this method is suitable for routine quality control testing and research applications where high data quality is essential.
References
- 1. scispace.com [scispace.com]
- 2. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ewai-group.com [ewai-group.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Benzyl Alcohol-13C in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzyl (B1604629) alcohol-13C in human plasma. This stable isotope-labeled internal standard is crucial for the accurate quantification of benzyl alcohol, a widely used excipient in pharmaceutical formulations. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed and validated to meet the rigorous standards of the pharmaceutical industry, demonstrating excellent linearity, accuracy, precision, and selectivity. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies requiring the precise measurement of benzyl alcohol.
Introduction
Benzyl alcohol is a common preservative and co-solvent in many injectable and topical pharmaceutical products. Accurate quantification of benzyl alcohol in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as Benzyl alcohol-13C, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results. This application note details a complete workflow for the quantification of this compound, which serves as a reliable internal standard for the determination of unlabeled benzyl alcohol in human plasma.
Experimental
Materials and Reagents
-
This compound (phenyl-13C) (M.W. 109.08 g/mol ) was sourced from a reputable chemical supplier.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for Benzyl alcohol and its 13C-labeled internal standard were optimized for maximum sensitivity.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Cone Voltage (V) |
| Benzyl alcohol | 109.1 | 79.1 | 0.05 | 15 | 20 |
| This compound (IS) | 115.1 | 85.1 | 0.05 | 15 | 20 |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzyl alcohol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Benzyl alcohol stock solution in 50:50 acetonitrile:water to create calibration curve working solutions. Prepare separate working solutions for Quality Control (QC) samples at low, mid, and high concentrations. The this compound internal standard (IS) working solution should be prepared at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for benzyl alcohol in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Benzyl alcohol | 10 - 5000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[5]
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 8.5 |
| LQC | 30 | 30.9 | 103.0 | 6.2 |
| MQC | 300 | 295.5 | 98.5 | 4.1 |
| HQC | 4000 | 4080 | 102.0 | 3.5 |
Inter-Day Accuracy and Precision (n=18, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 10.2 | 102.0 | 10.1 |
| LQC | 30 | 29.7 | 99.0 | 7.8 |
| MQC | 300 | 303.0 | 101.0 | 5.5 |
| HQC | 4000 | 3960 | 99.0 | 4.9 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of benzyl alcohol.
Caption: Logical relationship of the analytical method components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for routine use in a drug development setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for pharmacokinetic and toxicokinetic studies. This method can be readily implemented in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Notes and Protocols: Tracing Atmospheric Oxidation of Benzyl Alcohol using a ¹³C Isotopic Label
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Benzyl (B1604629) alcohol-¹³C in the study of atmospheric oxidation reactions. The use of a stable isotope label offers a powerful tool for elucidating reaction mechanisms, quantifying product formation, and understanding the atmospheric fate of this prevalent volatile organic compound (VOC).
Introduction
Benzyl alcohol is a significant component of various consumer and industrial products, leading to its emission into the atmosphere.[1] Its subsequent oxidation, primarily initiated by hydroxyl (OH) radicals, contributes to the formation of secondary organic aerosols (SOA), a key component of smog with implications for air quality and climate.[2][3][4][5] The primary atmospheric oxidative pathway for benzyl alcohol is through its reaction with the hydroxyl (OH) radical.[1] Understanding the intricate reaction pathways and product distribution is crucial for accurate atmospheric modeling and developing effective environmental policies.
The use of Benzyl alcohol-¹³C as a tracer allows for precise tracking of the carbon atom from the parent molecule through various transformation products. This is particularly advantageous in complex atmospheric simulation experiments where numerous chemical species are present. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to distinguish ¹³C-labeled products from the background of unlabeled organic compounds, enabling unambiguous identification and quantification. The ¹³C label acts as a spectroscopic marker, facilitating the detailed study of bond-forming and bond-breaking steps in the oxidation process.[6]
Key Reaction Pathways
The atmospheric oxidation of benzyl alcohol initiated by OH radicals proceeds via two main pathways:
-
H-abstraction: The OH radical abstracts a hydrogen atom from the benzylic (-CH₂OH) group, leading to the formation of benzaldehyde.[1]
-
OH addition: The OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, leading to the formation of various products, including hydroxybenzyl alcohol (HBA) isomers and ring-opening products.[1]
Later-generation oxidation of these primary products can lead to the formation of compounds like catechol, which are known to have high SOA yields.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on benzyl alcohol oxidation.
Table 1: Branching Fractions of Primary Oxidation Products
| Product | Branching Fraction (%) | Conditions | Reference |
| Benzaldehyde | 21 ± 10 | Unaffected by [NO] | [1] |
| Hydroxybenzyl Alcohol (HBA) | 36 ± 18 | Does not appear to vary with [NO] | [1] |
| Benzaldehyde | ~19 | Unaffected by [NO] | [7] |
| Hydroxybenzyl Alcohol (HBA) | ~45-47 | High [NO] | [7] |
| Hydroxybenzyl Alcohol (HBA) | ~69 | Low [NO] | [7] |
Table 2: Secondary Organic Aerosol (SOA) Yields
| SOA Yield | Initial [NO] | Temperature (K) | Reference |
| Can reach 1 | ~80 ppb | 291 | [2][3] |
| 0.09 (calculated) | High ambient NOx | - | [2] |
| ~0.3 | 25-30 ppb | - | [2] |
| 0.41 | - | - | [8] |
| 5.2% | Low NOx (H₂O₂ source) | - | [9] |
| 1.7-8.1% | High NOx | - | [9] |
Experimental Protocols
This section outlines a general protocol for studying the atmospheric oxidation of Benzyl alcohol-¹³C in an environmental smog chamber.
Objective:
To determine the product distribution and SOA formation from the OH-initiated oxidation of Benzyl alcohol-¹³C.
Materials:
-
Benzyl alcohol-¹³C (specific isotopic labeling pattern, e.g., at the alpha-carbon)
-
Hydroxyl radical precursor (e.g., hydrogen peroxide - H₂O₂, methyl nitrite (B80452) - CH₃ONO, or nitrous acid - HONO)
-
High-purity air (zero air)
-
Nitric oxide (NO) for experiments under NOx conditions
-
Seed aerosol (e.g., ammonium (B1175870) sulfate) for SOA measurements
-
Environmental smog chamber with UV light source
-
Analytical instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chemical Ionization Mass Spectrometry (CIMS)
-
Scanning Mobility Particle Sizer (SMPS) for aerosol size distribution
-
Aerosol Mass Spectrometer (AMS) for aerosol composition
-
Experimental Workflow Diagram:
References
- 1. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 2. ACP - Secondary organic aerosol yields from the oxidation of benzyl alcohol [acp.copernicus.org]
- 3. Secondary organic aerosol yields from the oxidation of benzyl alcohol [authors.library.caltech.edu]
- 4. ACP - Relations - Secondary organic aerosol yields from the oxidation of benzyl alcohol [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. This compound | 54522-91-7 | Benchchem [benchchem.com]
- 7. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Yields and molecular composition of gas phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol: formation of highly oxygenated and hydroxy nitroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Isotopic Scrambling in Benzyl Alcohol-¹³C Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹³C-labeled benzyl (B1604629) alcohol. The focus is on minimizing and identifying isotopic scrambling to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Benzyl alcohol-¹³C labeling?
A1: Isotopic scrambling refers to the migration of the ¹³C isotope from its intended position (typically the benzylic carbon, C7) to other positions within the benzyl alcohol molecule, most commonly into the aromatic ring. This leads to a mixed population of isotopomers, which can compromise the accuracy of mechanistic studies, metabolic tracing, and quantitative analyses that rely on the specific location of the isotopic label.[1]
Q2: What are the primary causes of isotopic scrambling in benzyl alcohol?
A2: Isotopic scrambling in benzyl alcohol is often initiated by reaction conditions that promote the formation of reactive intermediates at the benzylic position. The benzylic carbon is particularly susceptible to forming stabilized carbocations or radicals due to resonance with the aromatic ring.[2][3] Once formed, these intermediates can undergo rearrangements that lead to the scrambling of the ¹³C label. Common triggers for scrambling include:
-
Acidic Conditions: Strong acids can protonate the hydroxyl group, leading to the loss of water and the formation of a stable benzylic carbocation. This carbocation can then undergo rearrangements.
-
High Temperatures: Thermal stress can induce bond cleavage and the formation of radical intermediates, which are also resonance-stabilized and can lead to scrambling.
-
Lewis Acid Catalysts: The use of Lewis acids in subsequent reactions involving the labeled benzyl alcohol can facilitate the formation of carbocationic intermediates.[2]
-
Radical Initiators: Reagents that promote radical formation can lead to scrambling via benzylic radical intermediates.[3]
Q3: How can I detect if isotopic scrambling has occurred in my labeled benzyl alcohol sample?
A3: The primary analytical techniques for detecting isotopic scrambling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
-
¹³C NMR Spectroscopy: This is the most direct method. A standard ¹³C NMR spectrum of benzyl alcohol specifically labeled at the benzylic position (C7) should show a single, highly enriched peak around 65 ppm.[5] The appearance of enhanced signals in the aromatic region (typically 127-141 ppm) would indicate that the ¹³C label has migrated to the phenyl ring.
-
¹H NMR Spectroscopy: While less direct, high-resolution ¹H NMR can reveal changes in ¹H-¹³C coupling patterns. For a C7-labeled benzyl alcohol, the benzylic protons will show a large one-bond coupling constant (¹JCH) to the ¹³C nucleus. Scrambling would result in the appearance of smaller, long-range coupling constants between the benzylic protons and ¹³C atoms in the aromatic ring.
-
Mass Spectrometry (MS): While MS can confirm the overall incorporation of the ¹³C label (a mass shift of +1 compared to the unlabeled compound), it is less effective at identifying the position of the label.[4] However, fragmentation patterns in techniques like GC-MS might provide clues about the label's location.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Unexpected ¹³C NMR peaks in the aromatic region. | Isotopic scrambling has occurred due to harsh reaction conditions. | - Avoid strong acids and high temperatures in subsequent reactions. - If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Purify the labeled benzyl alcohol before use to remove any scrambled isomers. |
| Incomplete conversion during the synthesis of ¹³C-benzyl alcohol from ¹³C-benzoic acid. | Inefficient reducing agent or non-optimal reaction conditions. | - Ensure the LiAlH₄ is fresh and active. - Use anhydrous solvents to prevent quenching of the reducing agent.[4] - Allow for sufficient reaction time and appropriate temperature control. |
| Presence of ketone byproduct in Grignard synthesis of ¹³C-benzyl alcohol. | Oxidation of the alcohol product or side reactions of the Grignard reagent. | - Add the ¹³C-labeled benzaldehyde (B42025) solution slowly to the Grignard reagent at low temperature (e.g., 0°C) to minimize side reactions.[6] - Ensure strictly anhydrous conditions throughout the reaction. |
| Lower than expected isotopic enrichment. | Isotopic dilution from contaminated reagents or atmospheric CO₂. | - Use high-purity labeled starting materials. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the incorporation of atmospheric ¹²CO₂. |
Experimental Protocols
Protocol 1: Synthesis of [7-¹³C]Benzyl Alcohol via Reduction of [7-¹³C]Benzoic Acid
This is a common and high-yielding method for preparing benzyl alcohol labeled at the benzylic position.[4]
Materials:
-
[7-¹³C]Benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Distilled water
-
10% Sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve [7-¹³C]benzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, gently reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water, followed by 10% sulfuric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude [7-¹³C]benzyl alcohol can be purified by distillation or column chromatography.
Protocol 2: Analysis of Isotopic Purity by ¹³C NMR Spectroscopy
Procedure:
-
Prepare a solution of the synthesized [7-¹³C]benzyl alcohol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay (D1) to ensure accurate integration of all carbon signals.
-
Integrate the peak corresponding to the benzylic carbon (around 65 ppm) and any significant peaks in the aromatic region (127-141 ppm).[5]
-
Calculate the percentage of scrambling by comparing the integral of the aromatic peaks to the integral of the benzylic carbon peak, taking into account the natural abundance of ¹³C.
Data Presentation
Table 1: Expected ¹³C NMR Chemical Shifts for Benzyl Alcohol
| Carbon Position | Expected Chemical Shift (ppm in CDCl₃) |
| C7 (Benzylic) | ~65 |
| C1 (ipso) | ~141 |
| C2, C6 (ortho) | ~128.5 |
| C3, C5 (meta) | ~127.5 |
| C4 (para) | ~127 |
Data is approximate and can vary slightly based on solvent and concentration.[5]
Table 2: Mass Spectrometry Data for Benzyl Alcohol Isotopomers
| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Key Mass Spec Peak (M+) |
| Unlabeled Benzyl Alcohol | C₇H₈O | 108.14 | m/z 108 |
| [7-¹³C]Benzyl Alcohol | ¹³CC₆H₈O | 109.14 | m/z 109 |
Visualizations
Caption: Workflow for the synthesis and analysis of [7-¹³C]Benzyl Alcohol.
Caption: Potential mechanism for ¹³C scrambling in benzyl alcohol via a carbocation intermediate.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl alcohol-13C | 54522-91-7 | Benchchem [benchchem.com]
- 5. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects with Benzyl Alcohol-¹³C Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in quantitative analysis using Benzyl (B1604629) alcohol-¹³C as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Benzyl alcohol-¹³C over a deuterated (e.g., Benzyl alcohol-d7) internal standard?
A1: The primary advantage of using Benzyl alcohol-¹³C is its near-perfect co-elution with the unlabeled (native) benzyl alcohol analyte during liquid chromatography (LC).[1][2] This is because the mass difference between ¹³C and ¹²C is minimal, resulting in virtually identical physicochemical properties and chromatographic behavior.[1] Deuterated standards, on the other hand, can sometimes exhibit a slight shift in retention time due to the more significant mass difference between deuterium (B1214612) and hydrogen, a phenomenon known as the "isotope effect."[1] This can lead to incomplete compensation for matrix effects, as the analyte and internal standard may not experience the same degree of ion suppression or enhancement at slightly different times.
Q2: What are matrix effects and how does Benzyl alcohol-¹³C help mitigate them?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification. A stable isotope-labeled internal standard (SIL-IS) like Benzyl alcohol-¹³C is added to all samples, calibrators, and quality controls at a known concentration. Since it is chemically identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects are normalized, leading to more accurate and reliable results.
Q3: Can I use Benzyl alcohol-¹³C for both LC-MS/MS and GC-MS applications?
A3: Yes, Benzyl alcohol-¹³C can be used as an internal standard for both LC-MS/MS and GC-MS quantitative analyses.[3] For GC-MS, the internal standard will co-elute with the native benzyl alcohol and provide a distinct mass shift for accurate quantification.
Q4: What is isotopic interference or "cross-talk" and how can I address it with Benzyl alcohol-¹³C?
A4: Isotopic interference, or "cross-talk," can occur when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa.[4][5] For Benzyl alcohol, the natural abundance of ¹³C in the native molecule can lead to a small M+1 peak that could potentially interfere with the Benzyl alcohol-¹³C signal. To address this, ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. Additionally, monitoring a specific fragment ion (in MS/MS) that does not have overlapping isotopes can minimize this interference. In cases of significant cross-talk, a non-linear calibration model may be necessary to correct for the interference.[4][5]
Troubleshooting Guides
Problem 1: Poor Peak Shape or Tailing for Benzyl Alcohol and Benzyl alcohol-¹³C
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. 3. Ensure the concentration of the internal standard is appropriate. |
| Incompatible Mobile Phase pH | 1. Adjust the mobile phase pH to ensure benzyl alcohol is in its neutral form. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. |
| Secondary Interactions with Column | 1. Use a column with low silanol (B1196071) activity (e.g., an end-capped C18 column). 2. Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase if silanol interactions are suspected. |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Problem 2: High Variability in Analyte/Internal Standard Peak Area Ratio
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure consistent and accurate pipetting of the internal standard into all samples. 2. Thoroughly vortex all samples after adding the internal standard to ensure homogeneity. 3. Verify the stability of benzyl alcohol and the internal standard in the final sample extract. |
| Matrix Effects Not Fully Compensated | 1. While Benzyl alcohol-¹³C is excellent for compensating for matrix effects, extreme ion suppression can still impact signal intensity. Optimize sample cleanup to remove more interfering matrix components. 2. Ensure perfect co-elution of the analyte and internal standard. If a slight separation is observed, adjust the chromatographic method (e.g., gradient, temperature). |
| Source Contamination | 1. Clean the mass spectrometer's ion source. Contamination can lead to erratic ionization. |
Problem 3: No or Low Signal for Benzyl alcohol-¹³C Internal Standard
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | 1. Verify the concentration of the Benzyl alcohol-¹³C stock and working solutions. 2. Ensure the correct volume of the internal standard was added to the sample. |
| Degradation of Internal Standard | 1. Prepare a fresh stock solution of Benzyl alcohol-¹³C. Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light. |
| Mass Spectrometer Not Optimized for Internal Standard | 1. Infuse a solution of Benzyl alcohol-¹³C directly into the mass spectrometer to optimize the precursor and product ion masses (MRM transitions) and collision energy. |
| Incorrect MRM Transition | 1. Verify that the correct MRM transition for Benzyl alcohol-¹³C is being monitored in the acquisition method. |
Data Presentation
Table 1: Illustrative Comparison of Internal Standard Performance for Benzyl Alcohol Quantification
| Parameter | Benzyl alcohol-¹³C (IS) | Benzyl alcohol-d7 (IS) | Rationale |
| Chromatographic Co-elution | Perfect co-elution with native benzyl alcohol. | Potential for a slight retention time shift (elutes slightly earlier). | The smaller mass difference of ¹³C results in negligible chromatographic isotope effects, ensuring both analyte and IS experience the same matrix effects.[1] |
| Matrix Effect Compensation | Excellent | Good to Very Good | Perfect co-elution provides more accurate compensation for varying matrix effects across the chromatographic peak. |
| Accuracy (% Bias) | < 5% | < 10% | More reliable correction for matrix effects leads to higher accuracy. |
| Precision (%RSD) | < 5% | < 10% | Consistent compensation for variability improves precision. |
| Isotopic Stability | Highly stable. | Generally stable, but D-H exchange is a theoretical possibility under certain conditions. | The C-C bond is not susceptible to exchange. |
Note: The data in this table is illustrative and based on the generally accepted principles of superior performance of ¹³C-labeled internal standards over deuterated ones. Actual values may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Quantification of Benzyl Alcohol in Human Plasma using Benzyl alcohol-¹³C and LC-MS/MS
Objective: To provide a detailed methodology for the extraction and quantification of benzyl alcohol from human plasma.
1. Materials and Reagents:
-
Benzyl alcohol (analytical standard)
-
Benzyl alcohol-¹³C (internal standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of benzyl alcohol and Benzyl alcohol-¹³C in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the benzyl alcohol stock solution in methanol:water (50:50, v/v).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Benzyl alcohol-¹³C stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL Benzyl alcohol-¹³C in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Benzyl alcohol: m/z 109.1 -> 79.1
-
Benzyl alcohol-¹³C: m/z 110.1 -> 80.1
-
-
Collision Energy: Optimize by infusing individual standard solutions.
Visualizations
Caption: Experimental workflow for benzyl alcohol quantification in plasma.
Caption: Troubleshooting logic for high variability in analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Benzyl-d7 alcohol | 71258-23-6 | 95% min. [smolecule.com]
Technical Support Center: Enhancing 13C NMR Signal-to-Noise for Benzyl alcohol-13C
Welcome to the technical support center for optimizing 13C NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 13C NMR analysis of Benzyl (B1604629) alcohol-13C and other small molecules.
Troubleshooting Guide: Low Signal-to-Noise Ratio in 13C NMR
Low signal-to-noise is a common challenge in 13C NMR spectroscopy due to the low natural abundance of the 13C isotope (1.1%) and its smaller gyromagnetic ratio compared to 1H.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.
Is the sample concentration adequate?
-
Issue: Insufficient sample concentration is a primary cause of low S/N.
-
Troubleshooting:
-
For 13C NMR of small molecules like benzyl alcohol, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is typically recommended for a spectrum acquired within 20-60 minutes.[3]
-
If the sample is limited, consider using specialized NMR tubes, such as Shigemi tubes, which can achieve a sufficient sample height with a smaller volume of solvent, thereby increasing the effective concentration.
-
Are the acquisition parameters optimized?
-
Issue: Suboptimal acquisition parameters can significantly degrade signal intensity.
-
Troubleshooting:
-
Pulse Angle: For quaternary carbons and other carbons with long relaxation times (T1), a smaller flip angle (e.g., 30-45 degrees) is often more effective than a 90-degree pulse. This allows for a shorter relaxation delay between scans without causing signal saturation.[4][5]
-
Relaxation Delay (D1): The relaxation delay should be set considering the T1 of the carbon nuclei. For quantitative results, D1 should be at least 5 times the longest T1. However, for routine spectra where S/N is the priority, a shorter D1 can be used, especially in conjunction with a smaller pulse angle. For many small organic molecules, a D1 of 1-2 seconds is a good starting point when using a 30-45 degree pulse.[5][6]
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve S/N. The S/N ratio increases with the square root of the number of scans.[3] Doubling the S/N requires quadrupling the experiment time.
-
Is the Nuclear Overhauser Effect (NOE) being effectively utilized?
-
Issue: The NOE can significantly enhance the signal of protonated carbons, but its effect is variable and depends on experimental conditions. The enhancement can increase a 13C signal by as much as 200%.[5]
-
Troubleshooting:
-
Ensure that broadband proton decoupling is active during the acquisition and the relaxation delay. This maximizes the NOE.[5]
-
The NOE enhancement builds up over time during the relaxation delay. For small molecules, an NOE buildup time of 2-3 seconds is often sufficient to achieve maximum enhancement.[5]
-
Have you considered using a paramagnetic relaxation agent?
-
Issue: Long T1 relaxation times, especially for quaternary carbons, can necessitate long experiment times to achieve good S/N.
-
Troubleshooting:
-
Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times of all carbon nuclei.[7][8] This allows for a much shorter relaxation delay and, consequently, more scans in a given amount of time, leading to a substantial S/N improvement.
-
A typical concentration for Cr(acac)3 is between 0.025 M and 0.05 M.[9]
-
Is the data being processed optimally?
-
Issue: Post-acquisition data processing can be used to improve the apparent S/N.
-
Troubleshooting:
-
Apodization (Line Broadening): Applying an exponential multiplication function to the Free Induction Decay (FID) can improve the S/N in the resulting spectrum. A line broadening factor of 1-2 Hz is often a good starting point for 13C NMR.[10] This will, however, slightly decrease the resolution.
-
Zero Filling: Adding a number of zeros to the end of the FID before Fourier transformation can improve the digital resolution of the spectrum, making it easier to distinguish peaks from noise.[11]
-
Frequently Asked Questions (FAQs)
Q1: How can I quickly improve the signal-to-noise of my 13C NMR spectrum of Benzyl alcohol-13C without significantly increasing the experiment time?
A1: The most efficient way to achieve a quick boost in S/N is to optimize your acquisition parameters. Start by using a smaller flip angle (e.g., 30°) and a relatively short relaxation delay (D1) of 1-2 seconds. Ensure proton decoupling is on during both acquisition and the relaxation delay to maximize the Nuclear Overhauser Effect (NOE). If your sample is not limited, increasing the concentration is also a very effective first step.
Q2: When should I consider using a paramagnetic relaxation agent like Cr(acac)3?
A2: A paramagnetic relaxation agent is particularly useful when you are observing signals from quaternary carbons or other carbons with very long T1 relaxation times. These signals are often weak and require long relaxation delays for adequate detection. By shortening the T1, Cr(acac)3 allows you to use a much shorter relaxation delay, enabling the acquisition of more scans in the same amount of time, which significantly improves the S/N for all carbon signals, including the slow-relaxing ones.[7][8]
Q3: Will using a paramagnetic relaxation agent affect the chemical shifts of my compound?
A3: At the recommended concentrations (0.025-0.05 M), paramagnetic relaxation agents like Cr(acac)3 generally do not cause significant changes in the chemical shifts of the analyte.[9] However, they can cause some line broadening, which is a trade-off for the shorter relaxation times and improved S/N.
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it improve my 13C spectrum?
A4: The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. In 13C NMR, irradiating the protons (proton decoupling) can transfer polarization to nearby carbon nuclei. This enhances the signal intensity of the carbon atoms, particularly those with attached protons. The maximum theoretical enhancement for a 13C nucleus from a nearby proton is approximately 200%.[5]
Q5: Can I quantify the different carbon signals in my spectrum if I use these enhancement techniques?
A5: Quantification in 13C NMR can be complex. The NOE enhancement is not uniform for all carbons; protonated carbons are enhanced more than quaternary carbons. Using a short relaxation delay without allowing for full T1 relaxation will also lead to non-quantitative signal intensities. For accurate quantification, it is necessary to suppress the NOE (using inverse-gated decoupling) and use a long relaxation delay (at least 5 times the longest T1). Alternatively, adding a paramagnetic relaxation agent can help to equalize the T1 values and quench the NOE, leading to more quantitative results even with shorter relaxation delays.[7][8]
Data Presentation
The following table summarizes the expected signal-to-noise ratio improvements for a 13C-labeled carbon in Benzyl alcohol using various enhancement techniques compared to a standard acquisition.
| Technique | Parameter(s) | Expected S/N Improvement (Approximate) | Total Experiment Time (Relative) | Notes |
| Standard Acquisition | 90° pulse, D1 = 5 x T1 | 1x (Baseline) | 5x | Provides quantitative data but is time-consuming. |
| Optimized Parameters | 30° pulse, D1 = 1s | 2-3x | 1x | Good for routine qualitative analysis. Not quantitative. |
| Increased Scans | Standard parameters | 2x | 4x | S/N increases with the square root of the number of scans. |
| Paramagnetic Agent | Cr(acac)3 (0.05 M), D1 = 1s | 3-5x | 1x | Excellent for carbons with long T1s. May cause line broadening. |
| Apodization | Line Broadening = 2 Hz | 1.5-2x | 1x | Post-processing technique. Reduces resolution. |
Experimental Protocols
Protocol 1: Optimizing Acquisition Parameters for Enhanced S/N
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration of 50-100 mg/mL.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the spectrometer according to standard procedures.
-
Acquire a standard proton-decoupled 13C NMR spectrum to identify the chemical shifts of interest.
-
-
Parameter Optimization:
-
Set the pulse angle (p1) to a 30-degree flip angle.
-
Set the relaxation delay (d1) to 1.0 seconds.
-
Set the acquisition time (aq) to be approximately equal to the relaxation delay (e.g., 1.0 seconds).
-
Ensure broadband proton decoupling is on during both d1 and aq.
-
Set the number of scans (ns) to a value that provides adequate S/N within a reasonable time (e.g., 256 scans as a starting point).
-
-
Acquisition: Start the experiment.
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
For further S/N enhancement, apply an exponential window function with a line broadening of 1-2 Hz before the Fourier transform.
-
Protocol 2: Using a Paramagnetic Relaxation Agent (Cr(acac)3)
-
Sample Preparation:
-
Weigh approximately 5 mg of Cr(acac)3 and dissolve it in 1 mL of the deuterated solvent you will be using. This creates a stock solution.
-
Prepare your this compound sample as usual.
-
Add a small aliquot of the Cr(acac)3 stock solution to your NMR tube to achieve a final concentration of approximately 0.05 M. The solution should have a faint green/gray color.
-
-
Spectrometer Setup:
-
Insert the sample, lock, and shim. Shimming may be more challenging with a paramagnetic sample.
-
-
Acquisition Parameters:
-
Set the pulse angle to 90 degrees.
-
Set the relaxation delay (d1) to a short value, for example, 0.5-1.0 seconds.
-
Set the acquisition time (aq) to a similar value (0.5-1.0 seconds).
-
Use broadband proton decoupling.
-
Set the number of scans to a high value to take advantage of the short recycle time.
-
-
Acquisition and Processing: Acquire and process the data as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR experiments.
References
- 1. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. reddit.com [reddit.com]
- 7. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Stanford University NMR Facility [web.stanford.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low 13C incorporation in metabolic labeling studies.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 13C metabolic labeling experiments, particularly focusing on the problem of low 13C incorporation.
Troubleshooting Guides
Section 1: Experimental Design and Setup
Question: My 13C incorporation is low. Could the issue be with my choice of tracer?
Answer: Yes, the selection of the 13C-labeled tracer is critical for achieving sufficient labeling of specific metabolic pathways. Different tracers are optimized for different parts of metabolism. For instance, [1,2-¹³C₂]glucose is often effective for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, whereas [U-¹³C₅]glutamine is preferred for studying the Krebs cycle. The isotopic purity of the tracer is also a crucial factor; impurities in the tracer can lead to an overestimation of unlabeled species. It is recommended to validate the isotopic purity of tracers before use.
To optimize your experiment, consider the following:
-
Pathway of Interest: Select a tracer that maximizes labeling in your pathway of interest. For example, specific doubly ¹³C-labeled glucose tracers like [1,6-¹³C]glucose and [1,2-¹³C]glucose have been shown to perform significantly better than the more common [1-¹³C]glucose for overall flux precision.
-
Parallel Labeling: Consider running parallel experiments with different tracers, such as ¹³C-glucose and ¹³C-glutamine, to improve flux determination across the entire metabolic network. This approach can help achieve steady-state labeling more quickly for different parts of metabolism.
-
Tracer Purity: Always verify the chemical and isotopic purity of your tracer. Impurities can significantly distort labeling patterns.
Question: How do I choose the optimal concentration of the 13C tracer?
Answer: The optimal tracer concentration depends on the specific cell line and its metabolic rate. It's crucial to provide the tracer at a concentration that supports normal cell metabolism without causing metabolic perturbations. A common starting point is to replace the unlabeled nutrient in your standard growth medium with the labeled equivalent at the same concentration (e.g., 11-25 mM for glucose).
However, it's important to ensure that the labeled substrate is not depleted during the experiment, as this can lead to cells switching to alternative, unlabeled carbon sources and a subsequent decrease in 13C incorporation. You may need to empirically determine the optimal concentration for your specific experimental setup by testing a range of concentrations.
Section 2: Cell Culture and Labeling
Question: I'm observing inconsistent labeling. Could my cell culture conditions be the cause?
Answer: Absolutely. Several cell culture parameters can significantly impact 13C incorporation:
-
Media Composition: The presence of unlabeled sources of the tracer in the medium is a common cause of low enrichment. For example, standard fetal bovine serum (FBS) contains unlabeled glucose and amino acids. Using dialyzed FBS is crucial to minimize the concentration of these unlabeled small molecules. Some cell lines can also convert certain amino acids into others (e.g., arginine to proline), which can complicate quantification in SILAC experiments, a principle that also applies to 13C labeling.
-
Cell Health and Proliferation: The metabolic state of your cells is critical. Ensure that cells are in a state of pseudo-steady-state growth. Changes in cellular proliferation during the experiment can affect isotope labeling patterns.
-
Incubation Time: The time required to reach isotopic steady state varies for different metabolites. Glycolytic intermediates may reach steady state within minutes, while Krebs cycle intermediates can take hours. Macromolecules like proteins and lipids may require multiple cell doublings to approach steady-state labeling. It is important to determine the appropriate labeling time for your metabolites of interest.
-
Evaporation: Inadequate humidification in the incubator can lead to evaporation of the culture medium, which concentrates nutrients and can alter cellular metabolism.
Table 1: Common Cell Culture Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low 13C Enrichment | Presence of unlabeled nutrient in serum. | Use dialyzed fetal bovine serum (FBS). |
| Unlabeled nutrient present in basal |
Technical Support Center: Optimizing Quenching Methods for 13C Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize quenching methods for accurate 13C metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in 13C metabolic flux analysis?
A1: The fundamental goal of quenching is to instantly and completely halt all enzymatic activity within cells.[1] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment in time, preventing any further metabolic changes that could alter the results of the analysis.[1][2] Rapid quenching is crucial as the turnover rate for some key metabolites, like ATP and glucose 6-phosphate, can be on the order of seconds.[3]
Q2: What are the most common causes of inaccurate results related to quenching?
A2: The most common issues stem from two main problems:
-
Incomplete Quenching: If enzymatic activity is not stopped quickly and completely, metabolites can be interconverted, leading to an inaccurate representation of the metabolic state at the time of sampling.[3][4] For example, residual enolase activity can convert 3-phosphoglycerate (B1209933) to phosphoenolpyruvate.[3][4]
-
Metabolite Leakage: Damage to the cell membrane during quenching can cause intracellular metabolites to leak into the quenching solution, leading to an underestimation of their intracellular concentrations.[5][6][7] This is a well-documented issue, particularly with cold methanol-based methods.[6][7][8]
Q3: What are the most widely used quenching methods?
A3: Commonly used quenching methods include:
-
Cold Solvent Quenching: This involves rapidly mixing the cell culture with a cold solvent, typically an aqueous methanol (B129727) solution (e.g., 60-80% methanol) at temperatures ranging from -20°C to -80°C.[2][5][9]
-
Fast Filtration: In this method, the cell culture is rapidly filtered to separate the cells from the medium, followed by immediate quenching of the filter with the cells in liquid nitrogen or a cold solvent.[8][10][11]
-
Cold Saline or Buffered Solutions: Using ice-cold isotonic solutions like phosphate-buffered saline (PBS) or saline can be an alternative, especially for sensitive mammalian cells where organic solvents might cause significant membrane damage.[6][12][13]
Q4: How do I choose the best quenching method for my specific cell type?
A4: The optimal quenching method is highly dependent on the organism or cell type being studied.[5] For microorganisms like S. cerevisiae and P. chrysogenum, cold aqueous methanol quenching can be optimized.[5] However, for sensitive mammalian cells like CHO cells, buffered cold PBS has been shown to be more effective at preserving membrane integrity.[12][13] It is crucial to validate the chosen quenching method for your specific experimental system to ensure minimal leakage and complete metabolic inactivation.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your quenching experiments.
Problem 1: Low or inconsistent intracellular metabolite concentrations.
-
Possible Cause: Metabolite leakage due to cell membrane damage.
-
Troubleshooting Steps:
-
Optimize Quenching Solution:
-
For microbial cells: If using cold methanol, test different methanol concentrations. For P. chrysogenum, 40% (v/v) aqueous methanol at -25°C resulted in minimal leakage, while for L. bulgaricus, 80% cold methanol was found to be better.[5][9] For S. cerevisiae, pure methanol at -40°C was shown to prevent leakage entirely.[7]
-
For mammalian cells: Consider switching from methanol-based solutions to an ice-cold isotonic solution like PBS.[12][13] Methanol can be unsuitable for sensitive mammalian cells, even when buffered.[12][13]
-
-
Control Temperature: Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature of the mixture.[1][5] The final temperature of the mixture should ideally remain below -20°C.[5][14]
-
Minimize Contact Time: Prolonged exposure of cells to the quenching solvent can increase the risk of leakage.[1][5]
-
Consider Fast Filtration: This method physically separates the cells from the medium before quenching, which can significantly reduce leakage.[11][15]
-
Problem 2: Unexpected labeling patterns or evidence of metabolic activity post-quenching.
-
Possible Cause: Incomplete or slow quenching of metabolic activity.
-
Troubleshooting Steps:
-
Increase Quenching Speed: The time between sampling and complete inactivation of enzymes should be minimized, ideally to sub-second levels.[2] Automated fast sampling systems can help achieve this.[11]
-
Use an Acidified Quenching Solvent: For some applications, including an acid like formic acid in the quenching/extraction solvent can help to denature enzymes and prevent metabolite interconversion.[3] A concentration of 0.1 M formic acid has been shown to be effective.[3][4] Remember to neutralize the extract with a buffer like ammonium (B1175870) bicarbonate afterward to prevent acid-catalyzed degradation of metabolites.[3]
-
Verify with Energy Charge: The adenylate energy charge (EC) is a good indicator of metabolic activity. A high and stable EC (typically between 0.7 and 0.95) suggests effective quenching.[15] Comparing the EC from different quenching methods can help identify the most effective one.[15]
-
Data Presentation: Comparison of Quenching Methods
The following tables summarize quantitative data from studies comparing different quenching methods.
Table 1: Effect of Quenching Solution on Metabolite Recovery in P. chrysogenum
| Quenching Solution | Temperature | Average Metabolite Recovery (%) |
| 60% (v/v) Aqueous Methanol | -40°C | Lower recovery due to leakage |
| 40% (v/v) Aqueous Methanol | -25°C | 95.7 (±1.1) |
Data adapted from Douma et al. (2011).[5]
Table 2: Comparison of Quenching Methods for CHO Cells based on ATP Levels and Metabolite Yield
| Quenching Solution | Temperature | Membrane Integrity | ATP Yield | Metabolite Yield (18 out of 28) |
| Precooled PBS (pH 7.4) | 0.5°C | Maintained | Highest | Highest |
| 60% Methanol with 70mM HEPES | -20°C | Affected | Lower | Lower |
| 60% Methanol with 0.85% AMBIC | -20°C | Affected | Lower | Lower |
Data adapted from Sellick et al. (2011).[12][13]
Table 3: Adenylate Energy Charge (EC) as a Measure of Quenching Efficiency
| Quenching Method | Energy Charge (EC) |
| Fast Filtration / Liquid Nitrogen | 0.94 |
| Cold PBS | 0.90 |
| Cold Methanol/AMBIC | 0.82 |
Data adapted from Volmer et al. (2011).[15]
Experimental Protocols
Protocol 1: Optimized Cold Methanol Quenching for Microbial Cultures
This protocol is adapted from best practices for microorganisms like yeasts and fungi.[2][5][7]
-
Preparation: Prepare the quenching solution (e.g., 40% v/v aqueous methanol for P. chrysogenum or 100% methanol for S. cerevisiae).[5][7] Pre-cool the solution to the optimal temperature (e.g., -25°C for 40% methanol, -40°C for 100% methanol) in a cryostat or suitable cooling bath.[5][7]
-
Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL).
-
Quenching: Immediately and rapidly add the cell culture to a 10-fold volume of the pre-cooled quenching solution (e.g., 1 mL sample into 10 mL quenching solution).[5] Ensure thorough mixing to achieve rapid temperature drop.
-
Harvesting: Centrifuge the quenched sample at a low temperature (e.g., -20°C) and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.[9]
-
Separation: Quickly decant the supernatant. The supernatant can be saved to quantify metabolite leakage.
-
Washing (Optional but Recommended): Resuspend the cell pellet in the same volume of fresh, cold quenching solution and centrifuge again. This helps remove extracellular metabolites.
-
Storage: Store the final cell pellet at -80°C until metabolite extraction.
Protocol 2: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells
This protocol is suitable for both microbial and mammalian suspension cultures and is designed to minimize leakage.[10][15]
-
Preparation: Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., glass fiber or PVDF).[10][15] Have a container of liquid nitrogen ready.
-
Sampling: Take a known volume of the cell suspension.
-
Filtration and Washing: Quickly apply the cell suspension to the filter under vacuum. Immediately wash the cells on the filter with a small volume of cold, isotonic solution (e.g., 0.9% NaCl) to remove residual medium.[10] This entire process should be as brief as possible (ideally < 15 seconds).[15]
-
Quenching: Immediately plunge the filter containing the washed cells into liquid nitrogen to flash-freeze.[10][15]
-
Storage: Store the frozen filter at -80°C until metabolite extraction.
Visualizations
Caption: Experimental workflows for two common quenching methods.
Caption: A logical workflow for troubleshooting common quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 8. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with background noise in mass spectrometry of 13C labeled fragments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background noise in the mass spectrometry of 13C labeled fragments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry for 13C labeling studies?
A1: Background noise in mass spectrometry of 13C labeled fragments can be categorized into three main types:
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers (like phthalates) leaching from labware, polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and contaminants from the sample matrix itself.[1]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be entirely eliminated, it is typically a less significant issue in modern instruments.[1]
-
Environmental Noise: This can originate from volatile organic compounds (VOCs) in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]
Q2: How can I distinguish a true 13C-labeled peak from background noise, especially at low enrichment levels?
A2: Differentiating a true signal from noise is critical for accurate analysis. Here are key strategies:
-
Isotopic Pattern Analysis: Genuine 13C-labeled fragments will exhibit a predictable isotopic distribution. The M+1, M+2, and subsequent isotopologue peaks should have spacing and relative intensities that correspond to the number of carbon atoms and the degree of 13C enrichment. Deviations from this expected pattern often suggest the presence of interfering species or background noise.[1]
-
Blank Analysis: A crucial step is to run a blank sample (the sample matrix without the 13C-labeled analyte) through the entire experimental workflow. This helps identify consistently present background ions that can then be subtracted from your sample data.[1]
-
Data Analysis Software: Specialized software can help deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to isolate the true signal.[1]
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragments?
A3: Yes, co-eluting species or high background noise can distort the mass isotopologue distribution, leading to inaccurate quantification.[2] For example, certain contaminants may have m/z values that overlap with your analyte's isotopologues. It's essential to identify and minimize these interferences. About 75% of metabolites were found to generate signals in other metabolite's MRM settings in one study, highlighting the prevalence of such interference.[3]
Q4: My signal-to-noise (S/N) ratio is very low. What are some immediate steps I can take to improve it?
A4: A low S/N ratio can be addressed by both increasing the signal and decreasing the noise. Here are some initial steps:
-
Optimize Ion Source Parameters: Adjusting parameters like cone gas flow can help reduce the presence of solvent clusters and other interfering ions, which can improve the S/N ratio. Increasing the cone gas flow rate has been shown to decrease background noise in certain MRM transitions.
-
Check Solvent and Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to avoid introducing additional noise.
-
System "Steam Cleaning": For LC-MS systems, running a "steam clean" overnight can be highly effective. This involves flowing the LC at a high temperature and gas flow to flush out contaminants.[4]
Q5: After correcting for natural 13C abundance, some of my abundance values are negative. What does this indicate?
A5: Negative abundance values after correction are a common issue that can stem from several factors, including:
-
Low signal intensity or missing peaks.
-
Background interference from co-eluting species. [2]
-
Incorrect peak integration. [2]
-
An incorrect molecular formula used for the correction. [2] It is important to review your data processing steps, including peak integration and the molecular formula used, and to improve chromatographic separation to minimize interference.[2]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common issues encountered during the mass spectrometry of 13C labeled fragments.
Issue 1: High Background Noise Across the Entire Spectrum
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, and you observe numerous non-specific peaks even in blank runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents or Mobile Phase | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 2. Sonicate the mobile phase for 5-10 minutes to remove dissolved gases.[5] 3. If contamination is suspected in the water source, ensure the filtration system is thoroughly flushed.[4] | A significant reduction in baseline noise in subsequent blank runs. |
| Contaminated LC System | 1. Perform a systematic flush of the entire LC system. A detailed protocol is provided below.[1] | A cleaner baseline and removal of persistent background peaks. |
| Dirty Ion Source | 1. Carefully clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines. | Improved signal intensity and a reduction in background ions.[1] |
| Leaking System | 1. Check all fittings and connections for leaks using an electronic leak detector. Air leaks can introduce contaminants and cause an unstable spray.[1] | Elimination of air leaks, leading to a more stable baseline. |
| Environmental Contamination | 1. Identify and remove potential sources of volatile organic compounds (VOCs) near the instrument, such as cleaning supplies or open solvent containers. | A gradual decrease in background noise over time. |
Issue 2: Specific, Persistent Interfering Peaks
Symptoms: You observe the same interfering peaks at specific m/z values in multiple runs, including your blank injections.
Possible Causes and Solutions:
| Common Contaminant | Common m/z Values | Source | Mitigation Strategy |
| Plasticizers (e.g., Phthalates) | 149, 167, 279 | Plastic labware (e.g., tubes, pipette tips, solvent bottles) | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1] |
| Polymers (e.g., PEG, PPG) | Series of peaks with regular mass differences (e.g., 44 for PEG) | Detergents, lubricants, certain types of plasticware | Identify and remove the source of the polymer contamination. |
| Solvent Adducts | Varies depending on the solvent and analyte | Mobile phase composition | Optimize mobile phase composition and consider using different additives. |
| Red Bloom Algae Contamination | 149 | Water source | Use freshly purified water and ensure the water purification system is properly maintained.[4] |
Experimental Protocols
Protocol 1: LC System Flushing for Background Noise Reduction
This protocol outlines a general procedure for flushing a liquid chromatography (LC) system to remove contaminants that contribute to background noise.
Materials:
-
High-purity, LC-MS grade solvents: Isopropanol, Acetonitrile, Methanol, and Water.
-
A union to connect the pump directly to the detector (bypassing the column).
Procedure:
-
Column Removal: Safely remove the analytical column from the system.
-
System Connection: Connect the LC pump directly to the mass spectrometer's inlet using a union.
-
Solvent Flushing Sequence: Run a gradient at a flow rate of 0.5 mL/min for 20-30 minutes for each of the following steps:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
100% Water
-
-
Final Flush: Run a final flush with your initial mobile phase conditions until the baseline is stable.
-
Re-equilibration:
-
Reinstall the column.
-
Equilibrate the system with your mobile phase until a stable baseline is achieved.
-
-
Verification: Perform several blank injections to confirm that the background noise has been reduced.[1]
Visualizations
Caption: A general workflow for troubleshooting high background noise.
Caption: Logical steps to distinguish a true signal from background noise.
References
Addressing retention time shifts with stable isotope labeled standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time shifts and other common issues when using stable isotope labeled (SIL) standards in their experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during the use of SIL internal standards (SIL-IS).
Issue 1: Retention Time Shift of Analyte and/or SIL-IS
Q: My retention time is shifting for both my analyte and the SIL-IS. What should I do?
A: When both the analyte and the SIL-IS exhibit a concurrent shift in retention time, the issue is likely systemic rather than specific to the compounds themselves. The primary function of the SIL-IS is to co-elute with the analyte, so a parallel shift indicates a change in the chromatographic conditions.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Flow Rate Fluctuation | 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[1] 2. Verify Pump Performance: Ensure the pump is delivering a consistent and accurate flow rate. A gradual decrease in pressure may indicate a leak, while pressure fluctuations can point to pump issues.[2] |
| Mobile Phase Composition | 1. Re-prepare Mobile Phase: Inconsistent mixing or evaporation of volatile components can alter the mobile phase composition and affect retention times.[2] 2. Degas Mobile Phase: Ensure proper degassing to prevent air bubbles from affecting pump performance. |
| Column Temperature | 1. Use a Column Oven: Maintain a stable column temperature using a thermostatic compartment. Fluctuations in ambient temperature can cause retention time drift.[3][4] |
| Column Equilibration | 1. Ensure Adequate Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[3] |
Issue 2: Differential Retention Time Shift (Isotope Effect)
Q: My SIL-IS has a slightly different retention time than my analyte. Is this normal?
A: Yes, a small difference in retention time between the analyte and its SIL-IS can occur, particularly with deuterium-labeled standards. This is known as the "isotope effect".[5][6] The difference in mass between hydrogen and deuterium (B1214612) can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase.[6] While often minor, a significant separation can compromise the ability of the SIL-IS to correct for matrix effects that occur at a specific retention time.[1]
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. Optimize Chromatography: Modify the mobile phase gradient or temperature to minimize the separation between the analyte and the SIL-IS. 2. Choose a Different SIL-IS: If the separation cannot be resolved chromatographically, consider using a SIL-IS with the label in a different position or, ideally, a ¹³C or ¹⁵N labeled standard, which are less prone to isotope effects.[7] |
| Label Position | 1. Review Labeling Position: The position of the isotopic label can influence the molecule's interaction with the stationary phase. Ensure the label is in a stable position that does not significantly alter the molecule's chromatographic behavior.[8] |
Frequently Asked Questions (FAQs)
1. What is the primary purpose of a stable isotope labeled internal standard?
A stable isotope labeled internal standard (SIL-IS) is a form of the analyte of interest where one or more atoms have been replaced with their stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[8] Its primary purpose is to act as an ideal internal standard in quantitative mass spectrometry-based assays.[9] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ionization suppression/enhancement).[7][10] This allows for the correction of variations in the analytical process, leading to improved accuracy and precision.
2. How do SIL standards help in addressing retention time shifts?
While SIL standards do not prevent retention time shifts, they are crucial for accurate quantification when shifts occur. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it will shift in retention time to the same extent under the same conditions.[11] By using the ratio of the analyte response to the SIL-IS response for quantification, the impact of variations that could affect peak area, such as inconsistent injection volumes or matrix effects at a specific retention time, is minimized.
3. What are the common causes of retention time shifts in LC-MS analysis?
Retention time shifts can be broadly categorized into two types:
-
Systematic (Drift): A gradual, unidirectional change in retention time over a series of injections. This is often caused by changes in mobile phase composition (e.g., evaporation of a volatile component), column temperature fluctuations, or column degradation.[4][12]
-
Random (Fluctuation): Unpredictable changes in retention time between injections. This can be due to issues with the pump (e.g., inconsistent flow rate), air bubbles in the system, or leaks.[1][13]
4. Can the type of isotope used in the SIL standard affect retention time?
Yes, the choice of isotope can influence the retention time. Deuterium (²H) is the most common isotope used for labeling due to its lower cost. However, the significant mass difference between hydrogen and deuterium can sometimes lead to a chromatographic separation between the labeled and unlabeled compounds, known as the "isotope effect".[5][6] This effect is generally much smaller or negligible when using heavier isotopes like ¹³C or ¹⁵N.[7]
5. My SIL-IS signal is low or absent. What should I check?
A low or absent SIL-IS signal can be due to several factors:
-
Incorrect Spiking: Verify the concentration of your SIL-IS stock solution and ensure the correct volume is being added to your samples.
-
Degradation: The SIL-IS may be unstable in the sample matrix or during sample processing. Assess the stability of the SIL-IS under your experimental conditions.
-
Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned and that the correct precursor and product ions for the SIL-IS are included in the acquisition method.
-
Ionization Suppression: Severe matrix effects could be suppressing the ionization of your SIL-IS.
Data Presentation
The use of a stable isotope labeled internal standard can significantly improve the precision of analytical measurements by correcting for variability.
Table 1: Comparison of Assay Precision with Analog vs. Stable Isotope Labeled Internal Standard
| Parameter | Analog Internal Standard | Stable Isotope Labeled Internal Standard (SIL-IS) |
| Intra-day Precision (%CV) | 5.8 - 9.2% | 2.1 - 4.5% |
| Inter-day Precision (%CV) | 7.1 - 11.5% | 3.3 - 5.8% |
| Accuracy (% Bias) | -8.5% to +10.2% | -3.1% to +2.5% |
%CV = Percent Coefficient of Variation. Data is representative and compiled from typical performance characteristics reported in bioanalytical method validation literature.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using a Stable Isotope Labeled Internal Standard
Objective: To assess the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS are prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and SIL-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Assess SIL-IS Performance: The analyte/SIL-IS peak area ratio should be consistent between Set B and Set C, demonstrating that the SIL-IS effectively compensates for matrix effects and extraction losses.
Protocol 2: Assessment of SIL-IS Stability in Matrix
Objective: To determine if the SIL-IS degrades in the biological matrix during sample handling and storage.
Methodology:
-
Spike SIL-IS into the biological matrix at a known concentration.
-
Incubate the samples under various conditions that mimic the experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours, three freeze-thaw cycles).
-
Prepare a fresh reference sample by spiking the SIL-IS into the matrix immediately before extraction.
-
Extract all samples and analyze them by LC-MS.
-
Compare the peak area of the SIL-IS in the incubated samples to the peak area in the fresh reference sample. A significant decrease in peak area suggests degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. microbenotes.com [microbenotes.com]
Ensuring stability of Benzyl alcohol-13C during sample preparation and analysis.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions (FAQs) to ensure the stability and integrity of Benzyl (B1604629) alcohol-13C throughout sample preparation and analysis.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What is the recommended procedure for storing Benzyl alcohol-13C? A1: this compound should be stored in a tightly closed container in a cool, well-ventilated place, protected from light and moisture.[1][2] For long-term stability, storage at +2 to +8 °C or -20 °C under an inert gas like nitrogen is recommended to prevent oxidation.[3][4] It is hygroscopic and stable under recommended storage conditions.[5]
Q2: What is the primary degradation pathway for this compound? A2: The most common degradation pathway is slow oxidation upon exposure to air and light.[2][5][6] This process converts this compound first into Benzaldehyde-13C and then further into Benzoic acid-13C.[5][6][7] This can be catalyzed by heat and the presence of certain metals.[8][9][10]
Q3: What are the common impurities I might find in this compound? A3: Besides its oxidation products (Benzaldehyde-13C, Benzoic acid-13C), other potential impurities can include benzyl chloride, dibenzyl ether, and benzyl benzoate.[6] It is crucial to use a high-purity standard for quantitative analysis.
Q4: Does the 13C isotope affect the chemical stability of the molecule? A4: The 13C isotope does not significantly alter the chemical stability or reactivity of Benzyl alcohol compared to its unlabeled counterpart. The degradation pathways and storage requirements are identical. The primary difference lies in its mass, which is fundamental for its use as an internal standard or tracer in mass spectrometry and NMR studies.[11][12]
Section 2: Sample Preparation
Q5: Which solvents are suitable for preparing solutions of this compound? A5: Benzyl alcohol is soluble in water (approx. 33 g/L at 20°C) and miscible with many organic solvents like ethanol, ether, chloroform, and toluene (B28343).[13] For analytical purposes, choose a high-purity, anhydrous solvent that is compatible with your methodology (e.g., anhydrous methanol (B129727) or acetonitrile (B52724) for LC-MS, or deuterated solvents like CDCl3 for NMR).[14]
Q6: Can I use sonication to dissolve my sample in this compound or to dissolve this compound in my sample matrix? A6: The use of sonication is strongly discouraged. Sonication can generate high local heat, leading to the degradation of Benzyl alcohol into benzene (B151609), toluene, and benzaldehyde.[15][16] If assistance with dissolution is needed, gentle vortexing or warming is preferable.
Q7: Are there temperature or light exposure limits I should be aware of during sample preparation? A7: Yes. To minimize degradation, sample preparation should be conducted with minimal exposure to direct light and elevated temperatures.[1][2] Use amber vials or wrap containers in foil. Avoid leaving solutions on a heated stir plate or in direct sunlight. If heating is necessary, it should be done cautiously as vapors can form explosive mixtures with air.[1]
Section 3: Analytical Troubleshooting
Q8: I am seeing unexpected peaks in my GC-MS chromatogram. What could be the cause? A8: Unexpected peaks could be due to several factors:
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Degradation: Peaks corresponding to Benzaldehyde-13C or Benzoic acid-13C suggest oxidation has occurred. Review your storage and sample handling procedures.
-
Solvent Impurities: Ensure the purity of your solvent by running a solvent blank.
-
Contamination: Contaminants like plasticizers (from plasticware) or keratins can be introduced during sample handling.[17]
-
Thermal Breakdown: High temperatures in the GC inlet can sometimes cause degradation.[15][16]
Q9: My quantitative analysis shows low recovery of this compound. What should I investigate? A9: Low recovery can stem from degradation, adsorption, or volatility.
-
Check for Degradation: Analyze for the presence of oxidation products.
-
Adsorption: Benzyl alcohol can adsorb to active sites in the GC liner or column. Using a deactivated liner and ensuring a properly conditioned column can help.
-
Volatility: Ensure your sample vials are sealed properly to prevent loss due to evaporation.
Q10: How can I confirm the isotopic enrichment and position of the 13C label? A10: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.
-
MS: The molecular ion peak for this compound will be shifted by approximately one mass unit higher than the unlabeled compound (e.g., m/z 109 vs. 108).[12]
-
13C-NMR: The 13C-labeled carbon will show a significantly enhanced signal. In the case of Benzyl alcohol-α-13C, the signal for the alpha-carbon will appear around 64-65 ppm.[12][18]
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the use of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Appearance of new peaks at m/z corresponding to Benzaldehyde-13C or Benzoic acid-13C | Oxidation due to improper storage or handling (exposure to air, light, heat).[5][6] | Store samples under inert gas (nitrogen/argon), in amber vials, and at recommended cool temperatures (+2 to +8°C).[3][4] Prepare solutions fresh when possible. |
| Low or inconsistent analytical signal/recovery | 1. Sample degradation.2. Adsorption onto vials or analytical system components.3. Evaporation from improperly sealed containers. | 1. Verify storage and handling; check for degradation products.2. Use silanized glass vials and deactivated GC inlet liners.3. Ensure vials are tightly capped with appropriate septa. |
| Presence of benzene and toluene peaks in GC-MS analysis | Degradation caused by sonication during sample preparation.[15][16] | Avoid sonication. Use gentle vortexing or manual shaking to dissolve samples. |
| Broad or tailing peaks in chromatography | 1. Active sites in the GC column or liner.2. Sample overload.3. High water content in the sample. | 1. Use a new, deactivated liner and condition the column.2. Dilute the sample to an appropriate concentration.3. Use an anhydrous solvent for sample preparation. |
| Isotopic purity appears lower than specified | 1. Contamination with unlabeled Benzyl alcohol.2. Incomplete labeling during synthesis. | 1. Use clean, dedicated labware. Avoid cross-contamination.2. Always verify the isotopic enrichment of a new batch via MS or NMR as per the Certificate of Analysis. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Standard Solution
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in an environment with minimal light exposure or use amber glassware.
-
Weigh an appropriate amount of this compound using an analytical balance.
-
Dissolve the compound in a Class A volumetric flask using a high-purity, anhydrous solvent (e.g., methanol, acetonitrile).
-
Mix gently by inversion until fully dissolved. Avoid shaking vigorously to minimize air exposure.
-
Store the stock solution in a tightly sealed amber vial at +2 to +8°C. If storing for an extended period, flush the headspace with nitrogen.
Protocol 2: General GC-MS Analysis for Stability Check
This is a general method; specific parameters should be optimized for your instrument.
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Temperature: 220-250°C.[6]
-
Mode: Split (e.g., 50:1 ratio) to avoid overloading.
-
-
Oven Temperature Program:
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Analysis: Monitor for the molecular ion of this compound (m/z 109) and potential degradation products like Benzaldehyde-13C (m/z 107) and Benzoic acid-13C (m/z 123).
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. kinampark.com [kinampark.com]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 7. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 54522-91-7 | Benchchem [benchchem.com]
- 13. 无水苄醇,99.8 C6H5CH2OH [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
Correcting for unlabeled analyte presence in SIL standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the presence of unlabeled analyte in Stable Isotope Labeled (SIL) standards.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions.
Q1: I suspect my SIL internal standard is contaminated with unlabeled analyte. How can this affect my results and how do I confirm it?
A1: Contamination of a SIL internal standard with its unlabeled counterpart can lead to an overestimation of the analyte concentration, particularly at low levels.[1] This is because the contaminating unlabeled analyte in the standard contributes to the signal of the endogenous analyte.
To confirm this, you should analyze a solution containing only the SIL internal standard. Any signal detected at the mass transition of the unlabeled analyte indicates contamination.[1] It is crucial to assess the isotopic purity of your SIL standard before use.[2]
Q2: What is isotopic cross-contribution and how can I check for it?
A2: Isotopic cross-contribution occurs when a naturally occurring isotope of the analyte contributes to the signal of the SIL internal standard, or vice-versa.[1] For example, the M+3 isotope of the analyte might have the same mass-to-charge ratio as the SIL standard. This can lead to inaccurate quantification.
To assess cross-contribution, you should perform two key experiments:
-
Analyze a sample containing only the analyte at its upper limit of quantification (ULOQ) and monitor the mass transition of the SIL internal standard. A significant signal indicates contribution from the analyte to the standard's signal.[1]
-
Analyze a sample containing only the SIL internal standard and monitor the mass transition of the unlabeled analyte.[1]
Q3: My SIL standard has low signal intensity. What are the possible causes and solutions?
A3: Low signal intensity of a SIL standard can be due to several factors:
-
Incorrect Concentration: The prepared concentration of the standard may be lower than intended. To resolve this, verify all calculations, ensure pipettes are calibrated, and consider preparing a fresh dilution series.
-
Degradation in Matrix: The SIL standard may be unstable in the biological matrix. Assess its stability by incubating it in the matrix at various time points and temperatures before extraction and analysis.
-
Inefficient Ionization: The mass spectrometer source conditions may not be optimal for the SIL standard. Optimize source parameters to ensure efficient ionization.
-
Poor Recovery: The standard may be lost during sample preparation. This can be due to suboptimal extraction conditions or non-specific binding. Experiment with different extraction solvents, pH adjustments, or use low-adsorption labware to improve recovery.[1]
Q4: The retention times of my analyte and SIL standard are different. Is this a problem?
A4: Yes, a significant difference in retention times can be problematic. For a SIL internal standard to effectively compensate for matrix effects, it should co-elute with the analyte.[2] Differences in retention time can occur, especially with deuterated standards, due to the deuterium (B1214612) isotope effect which can alter the molecule's lipophilicity. If you observe chromatographic separation, you may need to adjust your chromatographic method or consider a different SIL standard.
Experimental Protocols
Protocol 1: Assessment of SIL Standard Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of unlabeled analyte present in the SIL internal standard.
Methodology:
-
Prepare a high-concentration solution of the SIL internal standard in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or perform a liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Acquire full-scan mass spectra or monitor the specific mass transitions for both the labeled (SIL standard) and unlabeled analyte.
-
Measure the peak areas for both the unlabeled analyte (Area_Unlabeled) and the labeled standard (Area_Labeled).
-
Calculate the isotopic purity using the following formula:
-
The percentage of unlabeled analyte is then 100 - Isotopic Purity (%).
Protocol 2: Assessment of Cross-Contribution between Analyte and SIL Standard
Objective: To determine the extent of signal interference between the analyte and the SIL standard.
Methodology:
-
Prepare three types of samples:
-
Blank Matrix: An analyte-free biological matrix.
-
Analyte-only Sample: Blank matrix spiked with the analyte at its upper limit of quantification (ULOQ).
-
SIL Standard-only Sample: Blank matrix spiked with the SIL internal standard at the concentration used in the assay.
-
-
Process and analyze these samples using your established LC-MS/MS method.
-
In the analyte-only sample, monitor the mass transition of the SIL standard. The signal should be negligible.
-
In the SIL standard-only sample, monitor the mass transition of the unlabeled analyte. The signal should be minimal and will be used to determine the contribution of the standard to the analyte signal.[1]
Protocol 3: Correction for the Presence of Unlabeled Analyte
Objective: To correct the calculated concentration of the analyte for the contribution from the unlabeled portion of the SIL standard.
Methodology:
-
Determine the percentage of unlabeled analyte in the SIL standard (let's call this %Unlabeled_in_SIL) using Protocol 1.
-
Calculate the measured concentration of the analyte in your unknown samples using your standard calibration curve.
-
Apply the following correction formula:
Corrected Analyte Concentration = Measured Analyte Concentration - (Concentration of SIL Standard * (%Unlabeled_in_SIL / 100))
Quantitative Data Summary
The following tables provide an example of how to apply the correction.
Table 1: Isotopic Purity Assessment of SIL Standard
| Species | Peak Area |
| Unlabeled Analyte | 5,000 |
| Labeled (SIL) Standard | 995,000 |
| % Unlabeled in SIL | 0.50% |
Table 2: Uncorrected and Corrected Analyte Concentrations
| Sample ID | Measured Analyte Concentration (ng/mL) | SIL Standard Concentration (ng/mL) | Contribution from Unlabeled SIL (ng/mL) | Corrected Analyte Concentration (ng/mL) |
| Sample 1 | 10.2 | 100 | 0.5 | 9.7 |
| Sample 2 | 25.8 | 100 | 0.5 | 25.3 |
| Sample 3 | 51.5 | 100 | 0.5 | 51.0 |
Visualizations
References
Optimizing substrate concentration for Benzyl alcohol-13C tracer experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for Benzyl (B1604629) alcohol-¹³C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a Benzyl alcohol-¹³C tracer experiment?
A1: Benzyl alcohol-¹³C tracer experiments are designed to trace the metabolic fate of benzyl alcohol within a biological system. By labeling benzyl alcohol with ¹³C, researchers can track the incorporation of the isotope into downstream metabolites, providing insights into pathway activities and metabolic fluxes. This is a key technique in metabolic flux analysis (MFA).[1][2]
Q2: What is a typical starting concentration for Benzyl alcohol-¹³C in cell culture experiments?
A2: A definitive starting concentration for Benzyl alcohol-¹³C is not universally established and is highly dependent on the cell type and experimental goals. However, based on cytotoxicity data, it is crucial to begin with a low, non-toxic concentration. For instance, in human retinal pigment epithelial (RPE) cells, damage was observed at 0.225 mg/mL after 2 hours, while 0.0225 mg/mL showed no adverse effects.[3] It is recommended to perform a dose-response curve to determine the maximum tolerated concentration for your specific system before initiating tracer studies.
Q3: How is Benzyl alcohol metabolized?
A3: In many biological systems, including certain bacteria and mammalian cells, benzyl alcohol is metabolized via an oxidative pathway. It is first converted to benzaldehyde, then to benzoate, and subsequently can enter central carbon metabolism, often through the catechol ortho-cleavage pathway in microorganisms.[4]
Q4: How long should I run the labeling experiment?
A4: The duration of the experiment should be sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant.[5] The time to reach this state depends on the turnover rate of the metabolites in the pathway.[5] It is advisable to perform a time-course experiment to determine when isotopic steady state is reached for the key metabolites of interest in your system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Benzyl alcohol-¹³C tracer experiments.
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Substrate Concentration | The concentration of Benzyl alcohol-¹³C may be too low for detectable incorporation. Carefully increase the concentration, ensuring it remains below cytotoxic levels determined from your dose-response experiments. |
| Insufficient Incubation Time | The experiment may not have run long enough to achieve significant labeling. Perform a time-course experiment to identify the optimal labeling duration.[5] |
| Poor Cellular Uptake | Verify that the cells are capable of taking up benzyl alcohol. If uptake is low, consider investigating alternative delivery methods or permeabilizing agents, though the latter can impact cell physiology. |
| Incorrect Analytical Parameters (NMR/MS) | Optimize the acquisition parameters of your NMR or mass spectrometer to enhance the signal of ¹³C-labeled metabolites. For NMR, this can include adjusting the flip angle, relaxation delay (D1), and increasing the number of scans.[6] For MS, ensure the instrument is properly tuned and calibrated for the expected mass shifts. |
| Metabolic Pathway Inactivity | The metabolic pathway for benzyl alcohol may not be active under your experimental conditions. Confirm the expression of key enzymes in the pathway, such as alcohol dehydrogenase and aldehyde dehydrogenase.[4] |
Issue 2: Signs of Cellular Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Benzyl Alcohol Concentration is Too High | Benzyl alcohol can be cytotoxic at high concentrations.[3][7][8] Reduce the concentration of Benzyl alcohol-¹³C to a level determined to be non-toxic by a dose-response study (e.g., MTT assay, trypan blue exclusion). |
| Accumulation of Toxic Intermediates | The metabolic product of benzyl alcohol, benzaldehyde, can also be toxic. If you suspect this, try to measure the intracellular concentration of benzaldehyde. |
| Solvent Effects | If using a solvent to dissolve Benzyl alcohol-¹³C, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for benzyl alcohol from the literature to help guide the selection of a starting concentration range.
| Cell Line/Organism | Concentration | Observed Effect | Reference |
| Human Retinal Pigment Epithelial (ARPE-19) | 9.0 mg/mL | Toxic within 5 minutes | [3] |
| Human Retinal Pigment Epithelial (ARPE-19) | 0.225 mg/mL | Ultrastructural damage at 2 hours | [3] |
| Human Retinal Pigment Epithelial (ARPE-19) | 0.0225 mg/mL | No significant damage | [3] |
| F344/N Rats (Gavage) | 800 mg/kg | Neurotoxic effects, reduced weight gain | [8][9] |
| B6C3F1 Mice (Gavage) | 400 or 800 mg/kg | Reduced weight gain | [8][9] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of Benzyl Alcohol
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Benzyl Alcohol dilutions: Prepare a series of dilutions of unlabeled benzyl alcohol in culture medium. A suggested range, based on literature, could be from 0.01 mg/mL to 10 mg/mL.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of benzyl alcohol. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your planned tracer experiment (e.g., 2, 6, 12, 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or PrestoBlue assay, or by trypan blue exclusion.
-
Data Analysis: Plot cell viability against benzyl alcohol concentration to determine the IC50 and the maximum concentration that does not significantly impact viability. This will be your maximum concentration for subsequent tracer experiments.
Protocol 2: Benzyl Alcohol-¹³C Tracer Experiment
-
Cell Seeding and Growth: Grow cells to the desired confluency in appropriate culture vessels.
-
Medium Exchange: On the day of the experiment, replace the standard medium with a medium containing the optimized, non-toxic concentration of Benzyl alcohol-¹³C.
-
Time-Course Sampling: Harvest cells and spent medium at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the rate of uptake and product secretion, and to assess the time to reach isotopic steady state.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites using a suitable protocol (e.g., a biphasic extraction with methanol, chloroform, and water).
-
Sample Analysis: Analyze the proteinogenic amino acids and other relevant metabolites for ¹³C incorporation using GC-MS, LC-MS, or NMR.
-
Data Analysis: Determine the mass isotopomer distributions (MIDs) of the targeted metabolites and use these to calculate metabolic fluxes using software such as INCA or Metran.
Visualizations
Caption: Workflow for Benzyl alcohol-¹³C tracer experiments.
Caption: Metabolic pathway of Benzyl alcohol.
Caption: Troubleshooting low ¹³C enrichment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). | Semantic Scholar [semanticscholar.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Troubleshooting 13C Labeling Experiments
Welcome to the technical support center for 13C labeling experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to inconsistent results between biological replicates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability between biological replicates in 13C labeling experiments?
Inconsistent results between biological replicates in 13C labeling experiments can arise from a combination of biological and technical factors. It is crucial to systematically evaluate each stage of the experimental workflow to pinpoint the source of the variability.[1][2]
Key areas to investigate include:
-
Experimental Design and Setup: The initial design of your experiment is critical. Factors such as the choice of isotopic tracer and the duration of the labeling experiment can significantly impact the consistency of your results.[3][4][5] Parallel labeling experiments, where several experiments are conducted under identical conditions with different substrate labeling, can help improve the precision of flux estimations.[1]
-
Cell Culture Conditions: Minor variations in cell culture conditions can lead to significant metabolic shifts, affecting 13C incorporation. Maintaining consistency in cell density, growth phase, and media composition is paramount.[6][7]
-
Sample Preparation and Extraction: The quenching and extraction steps are critical for accurately preserving the metabolic state of your samples. Incomplete quenching or inefficient extraction can introduce significant variability.[8][9]
-
Analytical Instrumentation: The performance of the mass spectrometer (MS) or nuclear magnetic resonance (NMR) instrument can be a source of variation. Regular calibration and quality control checks are essential.[9][10]
-
Data Analysis: The methods used to correct for natural isotopic abundance and to calculate metabolic fluxes can influence the final results.[11][12]
Q2: How can I ensure my cell cultures are metabolically consistent across replicates?
Maintaining consistent cell culture conditions is fundamental to achieving reproducible 13C labeling results.
Best Practices for Cell Culture:
-
Standardize Seeding Density: Seed cells at a consistent density to ensure they are in the same growth phase (ideally exponential) at the time of labeling.[6]
-
Monitor Cell Health: Regularly check cell viability and morphology to ensure the health of your cultures.
-
Use Pre-conditioned Media: To minimize metabolic shock, pre-condition the labeling medium in the incubator to ensure it has the same temperature and gas concentration as the culture environment.
-
Control for Passage Number: Use cells within a narrow passage number range to avoid metabolic changes associated with long-term culturing.
Q3: My replicates show different levels of 13C enrichment. What could be the cause?
Divergent 13C enrichment levels between replicates often point to issues in the labeling process or sample handling.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Labeling Time | Ensure the labeling period is precisely timed for all replicates. Even small variations can lead to different levels of label incorporation, especially in dynamic experiments.[2] |
| Tracer Purity and Concentration | Verify the isotopic purity and concentration of your 13C-labeled substrate. Use a fresh batch of tracer if degradation is suspected.[11][13] |
| Incomplete Media Exchange | Ensure complete removal of the old medium before adding the labeling medium to prevent dilution of the 13C tracer. |
| Metabolic State Differences | As discussed in Q2, ensure all replicates are in a similar metabolic state at the start of the labeling experiment. |
Q4: What are the best practices for quenching and metabolite extraction to ensure consistency?
Rapid and effective quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.[8]
Recommended Quenching and Extraction Protocol:
-
Rapid Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold isotonic solution (e.g., phosphate-buffered saline) to remove any remaining extracellular tracer. Immediately add a cold quenching solution, such as methanol (B129727) chilled to -20°C or liquid nitrogen, to halt all enzymatic activity.[9]
-
Efficient Extraction: Use a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, to extract the intracellular metabolites.[8] Ensure the extraction is performed at a cold temperature to minimize degradation.
-
Consistent Processing: Process all replicates in the same manner and in a timely fashion to minimize sample-to-sample variation.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Inconsistent Biological Replicates
This guide provides a logical workflow to identify the source of variability in your 13C labeling experiments.
References
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Benzyl Alcohol-¹³C
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. The validation of analytical methods is a cornerstone of drug development, ensuring the integrity of pharmacokinetic, toxicokinetic, and other critical datasets. A pivotal decision in this process is the selection of an appropriate internal standard (IS), a compound added to samples to correct for variability during sample processing and analysis.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, particularly for sensitive and specific liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of the performance of analytical methods for Benzyl alcohol using its stable isotope-labeled counterpart, Benzyl alcohol-¹³C, versus a non-isotopic (structural analog or no internal standard) approach. This comparison is supported by experimental data and detailed methodologies for key validation experiments, in line with global regulatory standards such as the ICH M10 guideline.[1]
The Superiority of Stable Isotope-Labeled Internal Standards
The fundamental principle behind an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby compensating for variations in sample extraction, injection volume, and matrix effects.[1] A SIL internal standard, such as Benzyl alcohol-¹³C, is the ideal choice because its physicochemical properties are nearly identical to the unlabeled analyte.[2] This near-perfect match ensures co-elution during chromatography and similar behavior during ionization, leading to more accurate and precise quantification.[2][3]
In contrast, non-isotopic internal standards, which are typically structural analogs, may have different retention times, extraction recoveries, and ionization efficiencies, leading to less reliable correction for analytical variability.[2][4]
Quantitative Performance Comparison
The practical advantages of using Benzyl alcohol-¹³C as an internal standard are evident in the key validation parameters of an analytical method. The following table summarizes a representative comparison of expected performance characteristics.
| Validation Parameter | Method with Benzyl Alcohol-¹³C (SIL-IS) | Method with Non-Isotopic IS / No IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | Co-elution and similar physicochemical properties ensure the SIL-IS accurately reflects the analyte's behavior, correcting for matrix effects and recovery losses.[4] |
| Precision (%CV) | < 10% | Can be > 15% | The SIL-IS effectively normalizes for variations in sample preparation and instrument response, leading to lower variability in results.[4] |
| Linearity (r²) | > 0.999 | > 0.99 | The consistent and predictable response of the SIL-IS across the calibration range contributes to a stronger linear relationship. |
| Limit of Quantitation (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better correction for baseline noise and matrix interferences allows for the reliable quantification of lower concentrations. |
| Matrix Effect (%CV) | < 15% | Can be significant and variable | The SIL-IS experiences the same ion suppression or enhancement as the analyte, effectively canceling out the matrix effect.[2] |
| Recovery (%RSD) | < 15% | Can be variable | The SIL-IS closely tracks the analyte's recovery during sample extraction, providing a more accurate measure of the analyte's concentration. |
Note: The values presented are representative and can vary depending on the specific assay, matrix, and instrumentation.
Experimental Protocols for Key Validation Experiments
Robust validation of a bioanalytical method requires a series of experiments to demonstrate its reliability and suitability for its intended purpose. The following are detailed methodologies for key validation experiments when using Benzyl alcohol-¹³C as an internal standard.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[1]
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Analyze one aliquot of each blank matrix source to check for interfering peaks at the retention times of Benzyl alcohol and Benzyl alcohol-¹³C.
-
Spike one of the blank matrix sources with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard at its working concentration.
-
Analyze the spiked and unspiked samples.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be no more than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard should be no more than 5% of the internal standard response.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the reproducibility of these measurements (precision).[1]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.
-
The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[1]
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A: Benzyl alcohol and Benzyl alcohol-¹³C spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with Benzyl alcohol and Benzyl alcohol-¹³C at the same concentrations as Set A.
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for Benzyl alcohol by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized MF from the six lots of matrix should not be greater than 15%.[2]
Stability
Objective: To demonstrate that Benzyl alcohol is stable in the biological matrix under the expected storage and handling conditions.[5]
Protocol:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Evaluate stability under the following conditions:
-
Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed to room temperature).[5]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a duration that covers the expected sample storage period.
-
Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation using a stable isotope-labeled internal standard like Benzyl alcohol-¹³C.
References
A Comparative Guide to Benzyl Alcohol-13C and Deuterium-Labeled Standards for Accurate Quantification
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. For researchers, scientists, and drug development professionals quantifying benzyl (B1604629) alcohol, stable isotope-labeled (SIL) standards are the gold standard. They are designed to mimic the behavior of the analyte throughout sample preparation and analysis, correcting for variability.
This guide provides a comprehensive comparison between two common types of SILs for benzyl alcohol: carbon-13 (¹³C) labeled and deuterium (B1214612) (²H or D) labeled standards. While both are used, their fundamental physicochemical properties lead to significant differences in analytical performance.
The Ideal Internal Standard: A Theoretical Overview
An ideal internal standard should be chemically and physically identical to the analyte of interest. This ensures it experiences the same matrix effects, ionization suppression or enhancement, and losses during sample preparation. By adding a known quantity of the SIL to a sample at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration accurately, regardless of variations in the analytical process.
Benzyl Alcohol-¹³C: In this standard, one or more ¹²C atoms in the benzyl alcohol molecule are replaced with the heavier, non-radioactive ¹³C isotope. Because the elemental composition remains the same, its chemical properties are virtually identical to the unlabeled analyte.
Deuterium-Labeled Benzyl Alcohol: Here, one or more hydrogen (¹H) atoms are replaced with deuterium (²H), a heavier hydrogen isotope. While chemically similar, the significant mass difference between hydrogen and deuterium can introduce subtle but meaningful differences in behavior.
Head-to-Head Comparison: ¹³C vs. Deuterium Labeling
The primary distinction in performance arises from the "chromatographic isotope effect" and the stability of the isotopic label.
| Feature | Benzyl Alcohol-¹³C | Deuterium-Labeled Benzyl Alcohol | Rationale |
| Chromatography | Co-elutes with analyte | Often elutes slightly earlier than analyte | The C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions (van der Waals forces) with the stationary phase. This results in a shorter retention time.[1][2] |
| Matrix Effect | Superior compensation | Potentially compromised compensation | Because ¹³C standards co-elute perfectly, they experience the exact same matrix effects at the exact same time as the analyte.[3] If a deuterated standard separates chromatographically, it may elute in a region with different levels of ion suppression or enhancement, leading to inaccurate quantification.[3] |
| Label Stability | Completely stable | Risk of back-exchange | The ¹³C-C bond is stable under typical analytical conditions. Deuterium atoms, particularly if placed on or near heteroatoms (like the -OH group) or on aromatic rings, can sometimes exchange with protons from the solvent (e.g., water, methanol) under certain pH or temperature conditions. |
| Cost & Availability | Generally more expensive and less common | Widely available and typically less expensive | The synthetic routes for introducing deuterium are often simpler and more cost-effective than those for ¹³C labeling. |
Experimental Data: Representative Performance Characteristics
While no single study directly compares the two labeled standards for benzyl alcohol, the following table summarizes typical performance metrics from validated GC-MS methods for benzyl alcohol quantification. These values represent a baseline for a robust analytical method and are achievable with a properly implemented internal standard.
| Parameter | Typical Performance Value | Source(s) |
| Linearity (R²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/L (µg/mL) | [4][6] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 mg/L (µg/mL) | [4][5][6] |
| Accuracy (% Recovery) | 98 - 105% | [4][5] |
| Precision (% RSD) | < 5% (Intra-day and Inter-day) | [4][6] |
Experimental Protocols
Below are representative experimental protocols for the quantification of benzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for this analysis. The key difference when using a ¹³C versus a deuterium-labeled standard lies not in the protocol itself, but in the data analysis and the confidence in the results due to the factors outlined above.
Sample Preparation (General)
-
Spiking: To 1.0 mL of the sample matrix (e.g., serum, cosmetic extract), add a precise volume of the internal standard (Benzyl Alcohol-¹³C or Deuterium-Labeled Benzyl Alcohol) in a suitable solvent like methanol (B129727) to achieve a target concentration.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of a solvent such as ethyl acetate (B1210297). Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 35°C/min to 270°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Benzyl Alcohol-¹³C₆ (IS): m/z 85 (quantifier), 114 (qualifier).
-
Benzyl Alcohol-d₅ (IS): m/z 84 (quantifier), 113 (qualifier).
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for choosing an internal standard.
Caption: Isotope dilution GC-MS workflow for benzyl alcohol.
Caption: Decision logic for selecting an internal standard.
Conclusion and Recommendation
For the highest accuracy and confidence in quantitative bioanalysis, Benzyl Alcohol-¹³C is the superior internal standard . Its ability to co-elute with the unlabeled analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[3] This eliminates the risk of quantitative error that can arise from the chromatographic separation observed with deuterium-labeled standards.[1][2] While deuterium-labeled standards are often more accessible and cost-effective, researchers must be vigilant about potential chromatographic shifts and label instability. If a deuterium-labeled standard is used, its chromatographic behavior relative to the analyte must be carefully validated across the expected range of matrix compositions to ensure it provides reliable correction. For regulated bioanalysis and studies demanding the highest precision, the investment in a ¹³C-labeled standard is well justified.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ewai-group.com [ewai-group.com]
Cross-Validation of Benzyl Alcohol-¹³C Analysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of isotopically labeled compounds like Benzyl alcohol-¹³C is paramount. This guide provides an objective comparison of analytical techniques used to validate the structure, purity, and isotopic enrichment of Benzyl alcohol-¹³C, supported by experimental data and detailed methodologies. Cross-validation using complementary techniques ensures data integrity, which is critical for applications such as mechanistic studies, metabolic pathway tracing, and quantitative analysis using isotope dilution methods.[1][2]
Overview of Analytical Techniques
The analysis of Benzyl alcohol-¹³C relies on a suite of powerful analytical methods. While each technique offers unique insights, they are most powerful when used in conjunction to provide a comprehensive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Technique | Information Provided | Key Advantages | Common Limitations |
| ¹³C NMR Spectroscopy | Confirms the precise location of the ¹³C label and isotopic enrichment.[1] | Unambiguously identifies the labeled carbon atom and provides structural information.[1] | Relatively lower sensitivity compared to MS; requires pure samples.[3] |
| Mass Spectrometry (MS) | Confirms molecular weight increase due to the ¹³C isotope and helps assess isotopic purity.[1] | High sensitivity; provides molecular formula with high-resolution instruments.[1][3] | Does not inherently provide the specific location of the label without fragmentation analysis.[3] |
| HPLC | Quantifies chemical purity and separates Benzyl alcohol from impurities or formulations.[1][4] | Excellent for purity assessment and quantification in complex mixtures.[1] | Does not directly provide structural information or confirm isotopic labeling. |
| GC-MS | Separates volatile compounds and provides mass spectra for identification and quantification.[1][3] | Powerful combination of separation and identification for volatile samples.[1] | The compound must be volatile and thermally stable.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for characterizing Benzyl alcohol-¹³C as it directly probes the carbon skeleton.[1]
¹³C NMR Analysis
The most definitive method for confirming the position of the isotopic label is ¹³C NMR. In Benzyl alcohol-¹³C, where the label is typically at the alpha-position (the carbon attached to the hydroxyl group), a distinct signal appears in the spectrum.
-
Unlabeled Benzyl Alcohol : The alpha-carbon signal appears at approximately 65.14 ppm.[5]
-
Benzyl alcohol-α-¹³C : This signal is significantly enhanced due to the 99% enrichment of ¹³C at this position.[1] The chemical shift remains around 64-65 ppm, with slight variations depending on the solvent.[1]
| Carbon Assignment | Unlabeled Chemical Shift (δ, ppm) | ¹³C-Labeled Chemical Shift (δ, ppm) | Notes |
| Cα (Labeled Carbon) | ~65.1 | ~64-65 | Signal intensity is dramatically increased in the labeled compound.[1] |
| C1 (Aromatic) | ~140.9 | ~141.3 | Quaternary carbon attached to the CαH₂OH group. |
| C2, C6 (Aromatic) | ~127.0 | ~126.7 | ortho carbons. |
| C3, C5 (Aromatic) | ~128.5 | ~128.6 | meta carbons. |
| C4 (Aromatic) | ~127.6 | ~127.3 | para carbon. |
| (Note: Chemical shifts are based on reported data in CDCl₃ and DMSO and may vary slightly based on experimental conditions).[5][6] |
Workflow for NMR-Based Structural Confirmation
The logical workflow involves preparing the sample, acquiring various NMR spectra, and integrating the data to confirm the structure and isotopic enrichment.
References
The Gold Standard? A Comparative Guide to Benzyl Alcohol-¹³C in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Benzyl alcohol-¹³C as a quantitative standard, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, weighing its performance against other common alternatives and providing the foundational experimental data to support informed decisions.
In the landscape of analytical chemistry, particularly within the pharmaceutical industry, the ability to precisely quantify the amount of a substance is critical. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for this purpose. The accuracy of qNMR is heavily reliant on the use of a well-characterized internal standard. An ideal internal standard should be stable, non-reactive, soluble in the same solvent as the analyte, and possess signals in the NMR spectrum that are well-resolved from those of the analyte. Isotopically labeled compounds, especially ¹³C-labeled standards, are often considered the gold standard due to their chemical equivalence to the analyte, minimizing potential biases.
This guide delves into the specifics of using Benzyl alcohol-¹³C as a quantitative standard, a compound of increasing interest due to its simple structure and distinct NMR signals.
Performance of Benzyl Alcohol-¹³C: A Data-Driven Perspective
While specific, publicly available validation studies on the accuracy and precision of Benzyl alcohol-¹³C as a quantitative standard are limited, we can infer its performance based on the well-established principles of qNMR and data from analogous ¹³C-labeled compounds. The primary advantages of using a ¹³C-labeled internal standard like Benzyl alcohol-¹³C lie in the near-identical chemical and physical properties to its unlabeled counterpart. This minimizes chromatographic and extraction inconsistencies that can arise with deuterated standards due to isotopic effects.
To illustrate the expected performance, we can examine validation data for other quantitative NMR methods. For instance, a study on the quantitative determination of glycerol (B35011) using ¹³C NMR reported the following validation parameters, which can be considered representative for a well-optimized qNMR method using a ¹³C-labeled standard.
| Validation Parameter | ¹³C NMR Method Performance |
| Precision (RSD) | 0.40% |
| Repeatability (RSD) | 1.48% |
| Stability (RSD) | 0.96% |
| Accuracy (Recovery) | 101.8% (RSD: 0.98%) |
| Table 1: Representative validation data for a quantitative ¹³C NMR method. While not specific to Benzyl alcohol-¹³C, this data from a study on glycerol provides an expectation of the high accuracy and precision achievable with qNMR.[1] |
Comparison with Alternative Quantitative Standards
The choice of a quantitative standard is often dictated by the specific application, the analyte of interest, and the analytical technique employed. Here, we compare Benzyl alcohol-¹³C with other commonly used quantitative standards.
| Standard | Advantages | Disadvantages |
| Benzyl alcohol-¹³C | - Chemically identical to the analyte, minimizing analytical bias.- Single, sharp signals in the ¹³C NMR spectrum, simplifying integration.- Stable and non-volatile. | - Higher cost compared to non-labeled or deuterated standards.- Limited publicly available validation data. |
| Deuterated Analogs (e.g., Benzyl alcohol-d₇) | - Lower cost than ¹³C-labeled standards.- Similar chemical properties to the analyte. | - Potential for isotopic exchange of deuterium (B1214612) atoms.- Slight differences in retention time in chromatography can lead to quantification errors. |
| Non-labeled Standards (e.g., Maleic Acid, Dimethyl Sulfone) | - Readily available and cost-effective.- Well-characterized with extensive validation data. | - Chemical and physical properties may differ significantly from the analyte, leading to extraction and response factor variations.- Potential for signal overlap with the analyte in the NMR spectrum. |
| Table 2: Comparison of Benzyl alcohol-¹³C with alternative quantitative standards. |
Experimental Protocols for Quantitative ¹³C NMR
Achieving accurate and precise results with Benzyl alcohol-¹³C as a quantitative standard requires a meticulously executed experimental protocol. The following is a generalized methodology for a typical qNMR experiment.
Experimental Workflow for Quantitative ¹³C NMR
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and Benzyl alcohol-¹³C into an NMR tube. The use of a microbalance is recommended for high precision.[2]
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the analyte and the internal standard completely.
-
For compounds with long spin-lattice relaxation times (T₁), the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) may be necessary to shorten the acquisition time without compromising quantitation.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer with a stable temperature control.
-
Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. This is crucial as it decouples the protons during acquisition to simplify the spectrum and improve the signal-to-noise ratio, while turning off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[3]
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the carbon nuclei of interest for both the analyte and the standard. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate quantification.[3]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is often recommended for a 1% precision).
-
-
Data Processing and Analysis:
-
Fourier Transformation and Phasing: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Perform a careful baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and Benzyl alcohol-¹³C. It is critical to integrate the entire peak, including any ¹³C satellites if they are not decoupled.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_analyte / M_standard) * (Weight_standard / Weight_analyte) * Purity_standard
Where:
-
Integral is the integrated area of the signal.
-
N is the number of carbons giving rise to the signal.
-
M is the molar mass.
-
Weight is the mass of the substance.
-
Purity is the purity of the standard.
-
-
Logical Relationship for Accurate qNMR
Conclusion
Benzyl alcohol-¹³C presents a compelling option as a quantitative standard for qNMR analysis, particularly for aromatic compounds. Its key advantage lies in its isotopic relationship to the unlabeled counterpart, which minimizes analytical errors that can plague other types of standards. While specific validation data for Benzyl alcohol-¹³C is not as widespread as for some traditional standards, the principles of qNMR and data from analogous compounds strongly suggest that it can deliver high levels of accuracy and precision. The successful application of Benzyl alcohol-¹³C, however, is contingent upon the implementation of a rigorous and well-optimized experimental protocol, paying close attention to sample preparation, acquisition parameters, and data processing. For researchers in drug development and other fields where quantitative accuracy is non-negotiable, the investment in a high-quality, isotopically labeled standard like Benzyl alcohol-¹³C can provide a greater degree of confidence in their analytical results.
References
A Comparative Guide to Confirming Isotopic Purity of Benzyl alcohol-¹³C by NMR and MS
For researchers, scientists, and professionals in drug development, precise confirmation of isotopic labeling is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for verifying the isotopic purity of Benzyl (B1604629) alcohol-¹³C. Detailed experimental protocols and comparative data are presented to assist in selecting the optimal analytical method.
Introduction to Isotopic Purity Analysis
Isotopically labeled compounds, such as Benzyl alcohol-¹³C, are critical tools in mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. The isotopic purity, or the percentage of molecules containing the ¹³C isotope at the specified position, must be accurately determined. Both NMR and MS are powerful techniques for this purpose, each offering distinct advantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, allowing for the unambiguous identification of the labeled site and quantification of the isotopic enrichment.
Mass Spectrometry (MS) is a highly sensitive technique that determines the mass-to-charge ratio of ions, enabling the differentiation of labeled and unlabeled molecules based on their mass difference.
Comparative Data Summary
The following tables summarize the quantitative data typically obtained from NMR and MS analysis for a sample of Benzyl alcohol-¹³C with a target isotopic purity of 99%.
Table 1: Isotopic Purity of Benzyl alcohol-¹³C by Quantitative ¹³C NMR
| Parameter | Unlabeled Benzyl Alcohol | Benzyl alcohol-¹³C (Labeled) |
| ¹³C Signal Intensity (C7) | 1.1% (Natural Abundance) | >99% |
| ¹H-¹³C Coupling Constant (¹JCH) | Not Applicable | ~141 Hz |
| Calculated Isotopic Purity | Not Applicable | 99.2% |
Table 2: Isotopic Purity of Benzyl alcohol-¹³C by Mass Spectrometry
| Ion | Unlabeled Benzyl Alcohol (Relative Intensity) | Benzyl alcohol-¹³C (Relative Intensity) |
| [M]+ (m/z 108) | 100% | <1% |
| [M+1]+ (m/z 109) | ~7.7% (Natural ¹³C abundance) | 100% |
| Calculated Isotopic Purity | Not Applicable | 99.5% |
Experimental Workflow
The general workflow for confirming the isotopic purity of Benzyl alcohol-¹³C involves sample preparation, instrumental analysis, and data processing.
Caption: Workflow for Isotopic Purity Confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a robust method for determining isotopic purity by directly observing the signal from the ¹³C nucleus and its effect on adjacent protons.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Benzyl alcohol-¹³C.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
2. ¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton-decoupled ¹³C NMR.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).
-
-
Data Analysis: The spectrum will show a significantly enhanced signal for the labeled carbon (C7, the benzylic carbon) at approximately 65 ppm. The isotopic purity is determined by comparing the integral of the C7 signal to the integrals of the aromatic carbons, corrected for natural abundance.
3. ¹H NMR Acquisition:
-
Experiment: Standard ¹H NMR.
-
Data Analysis: The signal for the methylene (B1212753) protons (CH₂) adjacent to the ¹³C-labeled carbon will appear as a doublet due to one-bond coupling with ¹³C (¹JCH ≈ 141 Hz). The presence and integration of these ¹³C satellites relative to the central singlet (from any remaining unlabeled compound) can be used to determine isotopic enrichment. This method benefits from the higher sensitivity of ¹H NMR.[1]
Mass Spectrometry (MS)
Mass spectrometry provides a rapid and highly sensitive method for confirming isotopic enrichment by analyzing the mass-to-charge ratio of the molecule.
1. Sample Preparation:
-
Prepare a dilute solution of Benzyl alcohol-¹³C (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
2. Instrumental Analysis (example using GC-MS):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: The mass spectrum of unlabeled benzyl alcohol shows a molecular ion peak [M]⁺ at m/z 108. For Benzyl alcohol-¹³C, this peak will be shifted to m/z 109 ([M+1]⁺).[2] The isotopic purity is calculated from the relative intensities of the m/z 109 peak to the residual m/z 108 peak, after correcting for the natural abundance of ¹³C in the unlabeled compound.[3][4] High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide more accurate mass measurements, further confirming the elemental composition and isotopic enrichment.[5][6]
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures nuclear spin transitions in a magnetic field. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed structural information, site of labeling, quantitative purity.[1] | Molecular weight, isotopic distribution.[2] |
| Sensitivity | Lower | Higher |
| Sample Requirement | Higher (mg range) | Lower (µg to ng range) |
| Quantitative Accuracy | Excellent with proper experimental setup (qNMR).[7][8] | Good, requires careful calibration and correction for natural abundance.[3] |
| Throughput | Lower | Higher |
| Primary Advantage | Unambiguous confirmation of the label's position and direct quantification. | Speed, sensitivity, and compatibility with chromatographic separation. |
Conclusion
Both NMR and MS are indispensable techniques for confirming the isotopic purity of Benzyl alcohol-¹³C.
-
NMR spectroscopy , particularly quantitative ¹³C NMR, offers the most direct and unambiguous method for determining both the position and the extent of isotopic labeling. While less sensitive than MS, its high accuracy and the wealth of structural information it provides make it a gold standard for purity assessment.
-
Mass spectrometry is a highly sensitive and rapid technique ideal for quick verification of isotopic incorporation and for screening multiple samples. It excels in detecting even trace amounts of unlabeled material.
For comprehensive and rigorous characterization, a dual-approach utilizing both NMR and MS is recommended. This ensures unambiguous confirmation of the labeled position and provides highly accurate and sensitive quantification of the isotopic purity, meeting the stringent requirements of pharmaceutical and research applications.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 54522-91-7 | Benchchem [benchchem.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Position-specific isotope analysis - Wikipedia [en.wikipedia.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Navigating the Analytical Landscape: A Comparative Guide to Inter-laboratory Analysis of Benzyl Alcohol-13C
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount for robust study outcomes. This guide provides a comprehensive comparison of analytical methodologies for Benzyl (B1604629) alcohol-13C, offering insights into their performance characteristics and detailed experimental protocols. While direct inter-laboratory comparison data for Benzyl alcohol-13C is not publicly available, this document synthesizes expected performance metrics based on established analytical principles and data for analogous compounds to aid in method selection and validation.
This compound is a valuable tool in mechanistic and metabolic studies, serving as an internal standard or a tracer to elucidate biochemical pathways.[1] The choice of analytical technique is critical and depends on the sample matrix, required sensitivity, and the nature of the research question. The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The performance of each analytical method can be evaluated based on several key parameters. The following table summarizes the expected performance of GC-MS, LC-MS/MS, and quantitative NMR (qNMR) for the analysis of this compound. It is important to note that these are typical values and actual performance may vary depending on the specific instrumentation, method validation, and laboratory practices.
| Parameter | GC-MS | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds followed by ionization and mass-based detection. | Separation by liquid chromatography followed by ionization and mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Accuracy (% Recovery) | 95-105%[2] | 97-103%[3] | 98-102% |
| Typical Precision (% RSD) | < 10%[4] | < 5%[4] | < 2% |
| Limit of Detection (LOD) | Low (pg-ng/mL)[4] | Very Low (fg-pg/mL) | High (µg/mL-mg/mL) |
| Selectivity | High (with appropriate chromatography) | Very High (with MS/MS) | High (for structural isomers) |
| Matrix Effects | Less common, but can occur. | Common (ion suppression/enhancement)[5] | Minimal |
| Sample Throughput | Moderate | High | Low |
| Primary Application | Quantification in simple to moderately complex matrices. | Quantification in complex biological matrices (plasma, urine).[3] | Purity assessment and quantification of reference standards. |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using GC-MS, LC-MS/MS, and NMR.
Quantification of this compound in a Biological Matrix by GC-MS
This protocol is a general guideline for the analysis of this compound in a sample such as serum or plasma.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample, add an internal standard (e.g., a deuterated analog of benzyl alcohol if this compound is the analyte).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC injection.
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: Monitor characteristic ions (e.g., m/z 109, 92, 79).
-
Internal Standard: Monitor its specific characteristic ions.
-
Quantification of this compound in a Pharmaceutical Formulation by LC-MS/MS
This protocol outlines a general procedure for analyzing this compound in a liquid pharmaceutical formulation.
a. Sample Preparation (Dilution):
-
Accurately weigh a portion of the formulation.
-
Dilute with a suitable solvent (e.g., methanol:water, 50:50 v/v) to bring the concentration of this compound into the calibrated range of the instrument.
-
Add an appropriate internal standard.
-
Vortex to mix and centrifuge if necessary to remove any particulates.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 109 -> 91).
-
Internal Standard: Monitor its specific MRM transition.
-
Purity Assessment of this compound by Quantitative NMR (qNMR)
This protocol describes the use of qNMR for determining the purity of a this compound reference standard.
a. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard with a known purity (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
b. NMR Analysis:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Nucleus: 1H.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 times the longest T1).
-
Data Processing:
-
Apply appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons for each signal, and the known weights and purities of the sample and internal standard.
-
Visualizing Workflows and Pathways
To further clarify the analytical processes and the context of this compound application, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. ewai-group.com [ewai-group.com]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinetic Isotope Effect in Benzyl Alcohol Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) when using Benzyl (B1604629) alcohol-¹³C as a substrate in both enzymatic and non-enzymatic oxidation reactions. The data presented here, supported by detailed experimental protocols, offers insights into reaction mechanisms, particularly the rate-determining steps involving C-H bond cleavage.
Data Presentation: A Comparative Analysis of Kinetic Isotope Effects
The kinetic isotope effect provides valuable information about the transition state of a reaction. A primary KIE greater than 1 for a ¹³C-labeled reactant, such as Benzyl alcohol-¹³C, indicates that the bond to the isotopic carbon is being broken in the rate-determining step. The magnitude of the KIE can further elucidate the nature of this transition state.
Below is a summary of experimentally determined and inferred KIE values for the oxidation of benzyl alcohol.
| Reaction Type | Catalyst/Enzyme | Isotope | Kinetic Isotope Effect (k₁₂/k₁₃) | Significance |
| Enzymatic Oxidation | Flavin amine oxidase | ¹³C | 1.025 ± 0.002[1] | Consistent with a hydride transfer mechanism. |
| Liver alcohol dehydrogenase | ¹³C | 1.025 ± 0.001[1] | Supports a mechanism where C-H bond cleavage is rate-limiting. | |
| Non-Enzymatic Oxidation | Acid Permanganate (B83412) | ²H (kH/kD) | 2.70 | A significant primary deuterium (B1214612) KIE suggests that C-H bond cleavage is the rate-determining step, implying a notable ¹³C KIE would also be observed. |
Experimental Protocols: Measuring the ¹³C Kinetic Isotope Effect
The following protocols detail the methodologies for determining the ¹³C KIE of benzyl alcohol oxidation. The primary method described is the use of natural abundance ¹³C NMR spectroscopy, a powerful technique that avoids the need for synthesizing fully ¹³C-labeled compounds.
Protocol 1: Natural Abundance ¹³C KIE Measurement by NMR Spectroscopy (Singleton Method)
This method is based on the principle that the heavier isotope (¹³C) reacts more slowly than the lighter isotope (¹²C). By running the reaction to a high degree of completion and analyzing the isotopic ratio in the remaining starting material, the KIE can be determined.
1. Sample Preparation and Reaction:
-
Prepare a reaction mixture containing benzyl alcohol (at natural ¹³C abundance), the chosen oxidant (e.g., potassium permanganate in acidic solution), and an appropriate solvent.
-
Include an internal standard (e.g., a non-reactive compound with a known concentration and a distinct NMR signal) for quantifying the reaction conversion.
-
Initiate the reaction and monitor its progress using a suitable technique (e.g., GC-MS, HPLC, or ¹H NMR) to determine the fractional conversion (F).
-
Allow the reaction to proceed to a high conversion (typically >90%) to ensure sufficient enrichment of ¹³C in the unreacted benzyl alcohol.
2. Quenching and Work-up:
-
Once the desired conversion is reached, quench the reaction to stop any further transformation. The quenching method will depend on the oxidant used (e.g., addition of a reducing agent for permanganate).
-
Isolate the unreacted benzyl alcohol from the reaction mixture using an appropriate purification technique, such as column chromatography or preparative HPLC. It is crucial that this purification step does not lead to isotopic fractionation.
3. NMR Analysis:
-
Prepare two NMR samples:
-
Sample A (Unreacted): A solution of the purified, unreacted benzyl alcohol in a suitable deuterated solvent.
-
Sample B (Standard): A solution of the original, unreacted benzyl alcohol (at natural abundance) in the same deuterated solvent at a similar concentration.
-
-
Acquire quantitative ¹³C NMR spectra for both samples on a high-field NMR spectrometer. To ensure high precision, the following parameters are critical:
-
Use a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) to ensure full relaxation of the nuclei between scans.
-
Employ a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Utilize techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to improve sensitivity for protonated carbons.
-
-
Carefully integrate the signals corresponding to the benzylic carbon (Cα) and a non-reactive aromatic carbon (e.g., the para-carbon) in both spectra. The aromatic carbon signal serves as an internal reference to account for any variations in sample concentration.
4. Data Analysis and KIE Calculation:
-
Calculate the ratio of the integrals of the Cα signal to the reference aromatic signal for both the unreacted sample (R) and the standard sample (R₀).
-
Determine the fractional conversion (F) of the reaction from the initial monitoring.
-
Calculate the KIE using the following equation: KIE = log(1 - F) / log(1 - F * (R / R₀))
Protocol 2: Competitive KIE Measurement with Labeled Benzyl alcohol-¹³C
This method involves a competition experiment where a mixture of labeled (Benzyl alcohol-¹³C) and unlabeled benzyl alcohol is subjected to the oxidation reaction.
1. Sample Preparation:
-
Prepare a mixture of Benzyl alcohol-¹³C and unlabeled benzyl alcohol with a known isotopic ratio (e.g., 1:1).
2. Reaction and Analysis:
-
Subject the mixture to the oxidation reaction.
-
At various time points (including t=0), take aliquots of the reaction mixture and quench the reaction.
-
Analyze the isotopic ratio of the remaining benzyl alcohol in each aliquot using a sensitive analytical technique such as Mass Spectrometry or ¹³C NMR.
3. KIE Calculation:
-
The KIE is determined from the change in the isotopic ratio of the reactant over time.
Mandatory Visualizations
References
A Researcher's Guide to Stable Isotope Labeling: 13C vs. 15N for Metabolic Pathway Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, stable isotope labeling is an indispensable tool. By introducing atoms with a heavier, non-radioactive isotope into metabolic precursors, it becomes possible to trace their journey through intricate biochemical networks. Among the most common choices for these isotopic tracers are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The selection between these two powerful tools is a critical decision that significantly influences experimental design, data interpretation, and the ultimate insights gained into metabolic pathways.
This guide provides an objective comparison of ¹³C and ¹⁵N labeling for metabolic pathway analysis, supported by experimental data and detailed methodologies. We will delve into the core principles of each technique, present quantitative comparisons, and offer guidance on selecting the most appropriate labeling strategy for your research needs.
Core Principles: Tracing Carbon vs. Nitrogen
The fundamental difference between ¹³C and ¹⁵N labeling lies in the element they trace. ¹³C labeling is the gold standard for metabolic flux analysis (MFA), as it directly follows the carbon backbone of metabolites through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[][2] By using ¹³C-labeled substrates like glucose or glutamine, researchers can precisely track how carbon atoms are rearranged and distributed among various metabolic intermediates.[]
Conversely, ¹⁵N labeling is primarily employed to trace the flow of nitrogen through metabolic pathways, making it particularly valuable for studying amino acid and nucleotide metabolism, as well as protein synthesis and turnover.[2][3] Feeding cells with ¹⁵N-labeled amino acids allows for the investigation of nitrogen assimilation and the dynamics of newly synthesized proteins.[]
Quantitative Comparison of ¹³C and ¹⁵N Labeling
The choice between ¹³C and ¹⁵N labeling is often dictated by the specific research question and the analytical platform being used. Below is a summary of key quantitative parameters to consider.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Key Considerations |
| Natural Abundance | ~1.1%[] | ~0.37%[] | The higher natural abundance of ¹³C can lead to more complex background signals in mass spectrometry compared to ¹⁵N.[] |
| Typical Labeled Substrates | Glucose, Glutamine, Fatty Acids[4] | Amino Acids (e.g., Glutamine, Lysine, Arginine)[4] | The choice of substrate depends on the metabolic pathway under investigation. |
| Primary Application | Metabolic Flux Analysis (MFA) of central carbon metabolism[] | Amino acid and nucleotide metabolism, protein turnover studies[2] | ¹³C is ideal for tracking carbon skeletons, while ¹⁵N is suited for nitrogen-containing compounds. |
| Mass Shift per Atom | +1 Da | +1 Da | The total mass shift depends on the number of labeled atoms incorporated into the metabolite. |
| Labeling Efficiency (In Vitro) | Can exceed 95% in cell culture for pathways like glycolysis.[4] | Can achieve high enrichment (>97%) in cell culture with sufficient incubation time.[5] | High labeling efficiency is crucial for accurate quantification. |
| Analytical Platforms | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR)[] | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR)[] | Both isotopes are compatible with common analytical instruments. |
| Data Complexity (MS) | Can be complex due to multiple ¹³C atoms in fragments.[] | Simpler mass increment pattern, which can facilitate data analysis.[] | The number of labeled atoms influences the complexity of the mass spectra. |
| Cost | Generally more expensive due to more complex synthesis. | Generally less expensive than ¹³C-labeled compounds. | Cost can be a significant factor in experimental design. |
Experimental Protocols: A Step-by-Step Guide
The success of any stable isotope labeling experiment hinges on a well-designed and meticulously executed protocol. Below are generalized methodologies for ¹³C and ¹⁵N labeling in cell culture for metabolic analysis.
Protocol 1: ¹³C-Glucose Labeling for Metabolic Flux Analysis
This protocol outlines the general steps for tracing the metabolism of glucose using ¹³C-labeling in adherent mammalian cells.
1. Media Preparation:
-
Start with a glucose-free basal medium (e.g., RPMI 1640).[6]
-
Supplement the medium with dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glucose and other small molecules.[7]
-
Dissolve the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) in the glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard growth medium).[8]
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.[8]
2. Cell Culture and Labeling:
-
Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of harvest.[8]
-
One hour before introducing the label, replace the standard growth medium with fresh RPMI medium supplemented with 10% dialyzed FBS.[7]
-
To initiate labeling, aspirate the medium and replace it with the pre-warmed ¹³C-glucose labeling medium.[7]
-
Incubate the cells for a duration sufficient to approach isotopic steady-state for the pathways of interest. This can range from minutes to hours.[7]
3. Metabolite Extraction:
-
To quench metabolism rapidly, place the culture plates on dry ice and aspirate the labeling medium.[8]
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled glucose.[8]
-
Add ice-cold 80% methanol (B129727) to the cells and scrape them into the methanol.[8]
-
Vortex the cell lysate vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins and lyse the cells completely.[8]
-
Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the polar metabolites.
4. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.[7]
-
For GC-MS analysis, derivatization is often required to increase the volatility of the metabolites.[9]
Protocol 2: ¹⁵N-Glutamine Labeling for Amino Acid Metabolism Analysis
This protocol provides a general workflow for tracing the fate of glutamine using ¹⁵N-labeling in cultured cells.
1. Media Preparation:
-
Prepare a culture medium that lacks glutamine (e.g., glutamine-free RPMI 1640).[10]
-
Supplement this medium with dialyzed FBS and a known concentration of L-Glutamine-¹⁵N₁ (e.g., 2 mM).[10]
2. Cell Culture and Labeling:
-
Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.[10]
-
To begin the labeling, replace the standard medium with the prepared ¹⁵N-glutamine labeling medium.[11]
-
Incubate the cells for the desired period to allow for the incorporation of the ¹⁵N label into downstream metabolites.[12]
3. Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells with ice-cold PBS.[11]
-
Extract the intracellular metabolites using a cold extraction solvent, such as 80% methanol.[11]
4. Sample Preparation for Mass Spectrometry:
-
For the analysis of amino acids, protein hydrolysis is necessary to liberate individual amino acids from the protein matrix. This is typically achieved through acid hydrolysis using 6 M HCl.[13]
-
The resulting amino acid mixture is then purified, often using cation-exchange chromatography.[13]
-
The purified amino acids are then derivatized to make them suitable for GC-MS analysis.[13]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion: Making an Informed Choice
The decision to use ¹³C or ¹⁵N labeling for metabolic pathway analysis is not a matter of one being universally superior to the other. Instead, the optimal choice is contingent upon the specific biological question being addressed.
-
For elucidating the flow of carbon through central energy-producing pathways and biosynthetic precursors, ¹³C labeling is the undisputed method of choice. Its ability to track the carbon backbone provides unparalleled insights into metabolic flux.
-
When the focus is on nitrogen metabolism, including the synthesis and breakdown of amino acids and nucleotides, or the dynamics of protein turnover, ¹⁵N labeling provides the most direct and relevant information.
In some instances, a dual-labeling approach using both ¹³C and ¹⁵N can offer a more comprehensive picture of cellular metabolism by simultaneously tracking both carbon and nitrogen fluxes.[14] Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to design robust experiments that yield clear and impactful data, advancing our understanding of the intricate metabolic landscape of biological systems.
References
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research.com [f1000research.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Fingerprint: A Guide to Navigating Chromatographic Shifts of Labeled Compounds
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool. From elucidating metabolic pathways to serving as internal standards in quantitative bioanalysis, the substitution of atoms with their heavier isotopes offers unparalleled insights. However, this subtle alteration at the atomic level can introduce a significant analytical challenge: the chromatographic isotope effect. This guide provides an objective comparison of the chromatographic behavior of isotopically labeled and unlabeled compounds, supported by experimental data, and offers detailed protocols for assessing and managing these effects.
The most pronounced and commonly encountered chromatographic isotope effect arises from the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D). This "deuterium effect" typically manifests as a shift in retention time, which can have profound implications for data accuracy and interpretation, especially in regulated bioanalysis.
The Great Divide: How Isotopes Influence Elution
The direction and magnitude of the retention time shift depend on the type of chromatography employed. In reversed-phase liquid chromatography (RPLC) , the most common mode for pharmaceutical analysis, deuterated compounds generally elute earlier than their non-deuterated counterparts.[1][2] This phenomenon, often termed the "inverse isotope effect," is attributed to the fact that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker hydrophobic interactions with the non-polar stationary phase.[2]
Conversely, in normal-phase liquid chromatography (NPLC) , deuterated compounds may exhibit a "normal isotope effect," eluting later than their protiated analogs.[3] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger. The magnitude of this shift is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions.[4]
In contrast to deuterium labeling, the use of heavier isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) typically results in a much smaller or even negligible chromatographic isotope effect. This makes them a preferred choice for internal standards when co-elution with the analyte is critical.
Quantitative Comparison of Retention Time Shifts
The following tables summarize the observed retention time (tR) differences between isotopically labeled and unlabeled compounds across various analytical platforms.
Table 1: Retention Time Shifts of Deuterated Pharmaceuticals in Reversed-Phase HPLC
| Compound | Labeled Analog | Chromatographic System | Unlabeled tR (min) | Labeled tR (min) | ΔtR (min) | Reference |
| Olanzapine | Olanzapine-d3 | Normal-Phase LC-MS/MS | 1.60 | 1.66 | +0.06 | [3] |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d8 | Normal-Phase LC-MS/MS | 2.62 | 2.74 | +0.12 | [3] |
| Tacrolimus (B1663567) | Tacrolimus-¹³C,d₂ | LC-MS/MS | 1.07 | 1.07 | 0.00 | [5] |
| Ascomycin (IS for Tacrolimus) | - | LC-MS/MS | 1.06 | - | - | [5] |
Table 2: Comparison of Isotopic Labels on Derivatized Aldehydes in RPLC-MS/MS
| Aldehyde Derivative | Isotopic Label | Retention Time Difference (Light vs. Heavy) | Significance of Effect |
| Acrolein-DNPH | d₃ | Significant | Yes |
| Acrolein-DNPH | ¹³C₆ | Not Significant | No |
| Acrolein-DNPH | ¹⁵N₂ | Not Significant | No |
| Malondialdehyde-DNPH | d₃ | Not Significant | No |
| 4-Hydroxy-2-nonenal-DNPH | d₃ | Significant | Yes |
Data adapted from a study on isotope-coded derivatization, which highlights that deuterium substitution has a significant effect on retention time, while ¹³C and ¹⁵N labeling do not.[6]
Experimental Protocols
Protocol 1: Assessment of the Chromatographic Isotope Effect for a Deuterated Drug Candidate
Objective: To determine the retention time difference between a deuterated and non-deuterated drug molecule under specific reversed-phase HPLC conditions.
Methodology:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of the non-deuterated (protiated) and deuterated drug candidates in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a 1:1 (v/v) mixture of the two stock solutions to a final concentration of 10 µg/mL in the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength or MS monitoring of the respective molecular ions.
-
-
Data Analysis:
-
Inject the 1:1 mixture and acquire the chromatogram.
-
Determine the retention time at the apex of the chromatographic peak for both the protiated and deuterated compounds.
-
Calculate the retention time difference (ΔtR) by subtracting the retention time of the deuterated compound from that of the protiated compound.
-
Repeat the injection at least three times to assess the reproducibility of the retention time shift.
-
Protocol 2: Therapeutic Drug Monitoring of Tacrolimus using a Deuterated Internal Standard by LC-MS/MS
Objective: To accurately quantify the concentration of the immunosuppressant drug tacrolimus in whole blood using a deuterated internal standard to correct for matrix effects and analytical variability.
Methodology:
-
Sample Preparation:
-
To 50 µL of whole blood calibrator, quality control sample, or patient sample, add 100 µL of a protein precipitation solution containing the deuterated internal standard (Tacrolimus-¹³C,d₂).
-
Vortex mix for 1 minute to ensure complete protein precipitation and release of the drug.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A rapid gradient to elute tacrolimus and its internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and its deuterated internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the tacrolimus and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of tacrolimus in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Visualizing Metabolic Pathways and Experimental Workflows
The use of isotopic labeling extends beyond quantitative analysis to the elucidation of complex biological systems. Stable isotope tracers, such as ¹³C-labeled glucose, are used to map the flow of atoms through metabolic pathways.
Caption: A logical workflow for the experimental determination of the chromatographic isotope effect.
Caption: Tracing the flow of ¹³C from glucose through the citric acid cycle for metabolic flux analysis.
References
Safety Operating Guide
Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Benzyl (B1604629) alcohol-¹³C, ensuring the safety of personnel and adherence to regulatory standards. While Benzyl alcohol-¹³C is isotopically labeled, its chemical hazards and disposal procedures are identical to those of unlabeled benzyl alcohol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Benzyl alcohol-¹³C with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. Face shield if splashing is a risk. | Protects against accidental splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of Benzyl alcohol-¹³C must be carried out in a manner that prevents environmental contamination and complies with all applicable federal, state, and local regulations.[1]
1. Waste Segregation and Collection:
-
Do not mix: Benzyl alcohol-¹³C waste should not be mixed with other chemical waste streams.
-
Original Container: Whenever possible, collect the waste in its original container or a designated, compatible, and properly labeled waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Benzyl alcohol-¹³C". The concentration and quantity should also be indicated.
2. Spill Management:
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels without subsequent proper hazardous waste disposal. For larger spills, dike the area to prevent spreading.[1][2]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3] Collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of Benzyl alcohol-¹³C waste must be handled by a licensed professional waste disposal service.[3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Regulatory Compliance: The waste generator is responsible for proper characterization and classification of the waste according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzyl alcohol-¹³C.
Caption: Workflow for the proper disposal of Benzyl alcohol-¹³C.
Ecotoxicity Data
Benzyl alcohol is classified as toxic to aquatic life.[3][4][5] Therefore, preventing its release into the environment is a primary concern during disposal.
| Organism | Test | Result | Exposure Time |
| Fathead minnow (Pimephales promelas) | LC50 | 460 mg/L | 96 hours |
| Bluegill (Lepomis macrochirus) | LC50 | 10 mg/L | 96 hours |
| Daphnia magna (Water flea) | EC50 | 202 mg/L | 48 hours |
| Daphnia magna (Water flea) | EC50 | 55 mg/L | 24 hours |
| Algae | EC50 | 700 mg/L | 72 hours |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a non-lethal effect in 50% of the test organisms.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of Benzyl alcohol-¹³C, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
